molecular formula C11H8BrNO3 B1520196 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid CAS No. 1189107-54-7

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Cat. No.: B1520196
CAS No.: 1189107-54-7
M. Wt: 282.09 g/mol
InChI Key: CSCYIJACNBZKHZ-UHFFFAOYSA-N
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Description

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCYIJACNBZKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670927
Record name 7-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189107-54-7
Record name 7-Bromo-4-hydroxy-8-methyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189107-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the , a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous therapeutic agents, and this guide outlines a robust and well-established synthetic strategy based on the Gould-Jacobs reaction. We will explore the mechanistic underpinnings of this reaction, provide step-by-step procedures for synthesis and purification, and discuss key process parameters and potential optimization strategies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the practical execution of this multi-step synthesis.

Introduction: The Significance of the Quinolone Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of biologically active compounds. Derivatives of quinoline exhibit a remarkable range of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the 4-hydroxyquinoline-3-carboxylic acid core, also known as the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid tautomer, is the foundational structure for the highly successful quinolone class of antibiotics, such as ciprofloxacin and levofloxacin.[3]

The target molecule, 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, incorporates specific substitutions on this privileged scaffold that allow for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic candidates. Its structure lends itself to applications in coordination chemistry and as a precursor for more complex molecular architectures.[4] This guide focuses on a logical and efficient pathway for its synthesis, leveraging the classical yet powerful Gould-Jacobs reaction.[5][6]

Synthetic Strategy: A Retrosynthetic Approach via the Gould-Jacobs Reaction

To devise a logical synthesis for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, we employ a retrosynthetic analysis. The primary disconnection breaks the quinoline ring at the N1-C8a and C4-C4a bonds, which points directly to the Gould-Jacobs reaction as the key strategic step. This reaction constructs the 4-hydroxyquinoline core from an appropriately substituted aniline and a malonic ester derivative.

The chosen forward synthesis, therefore, involves three primary stages:

  • Condensation: An initial nucleophilic substitution between the starting aniline and diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the resulting intermediate to form the bicyclic quinoline system.

  • Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

This pathway is illustrated in the workflow diagram below.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Core Ring Formation & Final Product A 3-Bromo-2-methylaniline C Diethyl ((3-bromo-2-methylphenyl)amino) methylene)malonate A->C Condensation (110-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylate C->D Thermal Cyclization (~250°C, Diphenyl Ether) E 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic Acid (Final Product) D->E Saponification (NaOH, then HCl)

Caption: Overall synthetic workflow for the target molecule.

Mechanistic Insights: The Rationale Behind the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinoline derivatives.[1][5] Understanding its mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds through two key phases:

  • Formation of the Anilinomethylenemalonate Intermediate: The synthesis begins with a nucleophilic attack by the amino group of the aniline onto the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the stable diethyl ((arylamino)methylene)malonate intermediate.[6][7] This step is typically performed at moderate temperatures (100-130 °C).

  • Thermal Electrocyclization: This is the rate-determining and most critical step, requiring significant thermal energy (typically >240 °C) to proceed efficiently.[8] The intermediate undergoes a 6-electron electrocyclization, an intramolecular electrophilic aromatic substitution where the malonate-derived portion of the molecule attacks one of the ortho positions of the aniline ring.[1] For 3-bromo-2-methylaniline, the cyclization occurs at the C6 position (para to the bromine and ortho to the methyl group), which is sterically accessible. Following the cyclization, a second molecule of ethanol is eliminated to form the aromatic quinoline ring system. The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is often essential to reach the required temperature uniformly and prevent charring.[8][9]

G cluster_mech Gould-Jacobs Reaction Mechanism step1 Step 1: Condensation Aniline attacks DEEM, eliminating ethanol. step2 Step 2: 6π Electrocyclization High temperature drives ring formation. step1->step2 step3 Step 3: Aromatization A second ethanol molecule is eliminated. step2->step3 step4 Step 4: Tautomerization The enol form equilibrates to the more stable 4-oxo form. step3->step4

Sources

An In-Depth Technical Guide to 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a halogenated quinoline derivative with a scaffold of significant interest in medicinal chemistry and materials science. The quinoline core is a privileged structure, forming the basis of numerous therapeutic agents. The strategic placement of a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid moiety on this scaffold suggests a molecule with potential for diverse chemical modifications and a range of biological activities. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a plausible synthetic route based on established methodologies, and an exploration of its potential applications in drug discovery and development, grounded in the activities of structurally related molecules.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃[1]
Molecular Weight 282.09 g/mol [1]
CAS Number 1189107-54-7[1]
Appearance Solid (predicted)[1]
XlogP (Predicted) 2.9[2]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 1[3]

Note: Due to the limited availability of published experimental data, some values are predicted based on computational models.

Proposed Synthesis Pathway: The Gould-Jacobs Reaction

A robust and versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[4] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

For the synthesis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, the logical starting material would be 3-bromo-2-methylaniline.

Conceptual Synthesis Workflow

Synthesis_Workflow A 3-Bromo-2-methylaniline C Condensation (100-120°C) A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Intermediate: Diethyl ((3-bromo-2-methylphenyl)amino)methylenemalonate C->D Formation of enamine intermediate E Thermal Cyclization (High-boiling solvent, ~250°C) D->E Intramolecular cyclization F Ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate E->F G Saponification (e.g., NaOH, reflux) F->G Ester hydrolysis H 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid G->H

Caption: Proposed Gould-Jacobs synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Gould-Jacobs reaction and serves as a guiding framework for the synthesis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.[5]

Step 1: Condensation

  • In a round-bottom flask, combine 3-bromo-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 100-120°C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the aniline is consumed.

  • Allow the mixture to cool to room temperature. The intermediate, diethyl ((3-bromo-2-methylphenyl)amino)methylenemalonate, may crystallize upon cooling or can be used directly in the next step.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250°C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. The cyclization is often rapid at this temperature.

  • Monitor the reaction by TLC for the formation of the quinoline ester.

  • After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain crude ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate.

Step 3: Saponification (Ester Hydrolysis)

  • Suspend the crude ethyl ester from Step 2 in a solution of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the ester is fully consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with a mineral acid (e.g., 2M HCl) to a pH of approximately 4-5.

  • The desired carboxylic acid will precipitate out of solution.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid are not widely available, its key spectroscopic features can be predicted based on its functional groups and the analysis of similar structures.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The protons on the quinoline ring will exhibit characteristic splitting patterns. - Methyl Protons: A singlet around 2.2-2.5 ppm. - Hydroxyl and Carboxylic Acid Protons: Broad singlets, likely downfield ( >10 ppm), which may be exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon: A signal in the range of 165-175 ppm. - Aromatic and Quinoline Carbons: Multiple signals between 110-150 ppm. - Methyl Carbon: A signal in the aliphatic region, around 15-25 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad absorption from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹. - C=C and C=N Stretches (Aromatic/Quinoline): Multiple absorptions in the 1450-1620 cm⁻¹ region. - C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry - Molecular Ion Peak (M+): Expected at m/z 281 and 283 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Potential Biological Activity and Applications in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[6] The specific substitutions on 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid suggest several potential avenues for its application in drug discovery.

Anticancer Potential

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[7] The 4-hydroxyquinoline-3-carboxylic acid moiety is a known pharmacophore that can chelate metal ions, which may be crucial for the inhibition of certain metalloenzymes involved in cancer progression. The bromine and methyl substitutions can influence the compound's lipophilicity and steric interactions with target proteins, potentially enhancing its potency and selectivity.

Antimicrobial and Antiviral Activity

The quinoline ring is a key component of several antimalarial drugs (e.g., chloroquine) and antibacterial agents (fluoroquinolones). The 4-hydroxyquinoline scaffold has been investigated for its antibacterial and antifungal properties.[7] The bromine atom can enhance the antimicrobial activity of heterocyclic compounds. Therefore, 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid and its derivatives are promising candidates for screening against a variety of pathogens.

Illustrative Mechanism: Kinase Inhibition

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase (RTK) ATP ATP Substrate Substrate Protein ADP ADP ATP->ADP Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphorylatedSubstrate->Downstream Quinoline 7-Bromo-4-hydroxy-8-methylquinoline -3-carboxylic acid Quinoline->ATP Competitive Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Safety and Handling

Based on information for structurally similar compounds, 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid should be handled with care in a laboratory setting.

GHS Hazard Statements (for related compounds): [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a compound with significant potential as a building block in the development of new therapeutic agents and functional materials. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a solid foundation for researchers by outlining its key properties, a plausible and detailed synthetic strategy, and a scientifically grounded rationale for its potential biological activities. Further investigation into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully unlock its potential.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 2,3-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • PubChemLite. (n.d.). 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Gould–Jacobs reaction. Retrieved from [Link]

  • Abbasi, M. A., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8(49), 27863-27876.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Khan, I., & Zaib, S. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(9), 2248.

Sources

A Technical Guide to the Solubility Profile of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a substituted quinoline derivative, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] While specific experimental solubility data for this compound is not extensively documented in public literature, its structural features allow for a robust theoretical assessment and the design of precise experimental protocols for its determination. This guide provides a comprehensive framework for understanding and quantifying the solubility of this molecule. We will delve into the physicochemical drivers of its solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and discuss strategies for interpretation and potential enhancement.

Introduction: Physicochemical Profile and Predicted Behavior

A thorough understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from the reliability of in vitro assays to in vivo bioavailability.[3] For 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, we must begin by examining its structure to anticipate its behavior in aqueous and organic media.

Compound Properties:

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃[4]
Molecular Weight 282.09 g/mol
Predicted XlogP 2.9[4]
Structure Cc1c(Br)ccc2c(O)c(cnc12)C(O)=O

The structure reveals a molecule with distinct hydrophilic and hydrophobic regions.

  • Hydrophilic Centers: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are capable of hydrogen bonding and, critically, ionization.[5][6]

  • Hydrophobic Scaffold: The fused quinoline ring system, along with the bromo and methyl substituents, forms a large, nonpolar surface area that will disfavor interaction with water.[6][7]

This duality predicts that the compound will be poorly soluble in neutral water but will exhibit significantly pH-dependent solubility. As a carboxylic acid, its solubility is expected to be lowest in acidic conditions (where it is in its neutral, protonated form) and increase dramatically in neutral to alkaline conditions as the carboxyl group deprotonates to the more soluble carboxylate anion.[5][8][9]

The Theoretical Underpinnings of Solubility

The dissolution of a solid is governed by a balance of forces: the energy required to break the solute-solute interactions in the crystal lattice and the energy gained from solute-solvent interactions.

Key Influencing Factors:
  • pH: This is the most critical factor. The carboxylic acid moiety dictates a classic acidic compound solubility profile. Researchers must carefully control and report the pH of their buffer systems.

  • Crystal Lattice Energy: A highly stable, well-ordered crystal requires more energy to break apart, resulting in lower thermodynamic solubility.[8][10] Polymorphism, the existence of different crystal forms, can lead to variations in measured solubility.

  • Solvent Choice: The compound is expected to have low solubility in water but higher solubility in polar organic solvents, particularly polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which are effective at disrupting hydrogen bonds.[6]

  • Temperature: For most compounds, the dissolution process is endothermic, meaning solubility tends to increase with temperature.[8][9]

Experimental Determination of Solubility: A Methodological Guide

In drug discovery, solubility is not a single value but is assessed in different contexts. The two primary types of measurement are Kinetic and Thermodynamic solubility.[11][12]

  • Kinetic Solubility: A high-throughput screening-friendly method that measures the solubility of a compound precipitating out of a supersaturated solution (typically from a DMSO stock). It is useful for the rapid assessment of large numbers of compounds in early discovery.[13][14][15]

  • Thermodynamic Solubility: The true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with its solid phase. This is a lower-throughput, more resource-intensive measurement crucial for lead optimization and pre-formulation studies.[16][17][18]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for early-stage assessment where speed is essential and a DMSO stock solution is the starting point.

Causality: The workflow is designed to mimic conditions in many high-throughput screening (HTS) biological assays, where a compound is introduced from a DMSO stock into an aqueous buffer. The resulting measurement is thus highly relevant for interpreting assay results and flagging potential issues with "false negatives" due to compound precipitation.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (e.g., 10 mM) in 100% DMSO.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Assay Plate Setup: In a 96-well microplate, add the aqueous buffer.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 98 µL of buffer for a final concentration of 200 µM and 2% DMSO).[15]

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 to 4 hours) to allow precipitation to occur.[14]

  • Precipitate Removal: Use a 96-well filter plate (e.g., Millipore MultiScreen®) to filter the solutions and separate the precipitated solid from the dissolved compound.[15]

  • Quantification: Analyze the concentration of the compound in the clear filtrate. This is typically done by UV-Vis spectrophotometry or LC-MS/MS, comparing the signal to a standard curve prepared by diluting the DMSO stock in a mixture that matches the final solvent composition (e.g., 98% buffer: 2% DMSO).[14][15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO add_to_plate Add Buffer & DMSO Stock to 96-Well Plate stock->add_to_plate buffer Aqueous Buffer (PBS, pH 7.4) buffer->add_to_plate incubate Incubate & Shake (2-4h) add_to_plate->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify Filtrate (UV or LC-MS) filter->quantify result Kinetic Solubility (µM) quantify->result

Fig 1. Workflow for Kinetic Solubility Determination.
Protocol 2: Equilibrium Thermodynamic Solubility Assay

This "gold standard" shake-flask method measures the true solubility at equilibrium and is essential for making critical development decisions.

Causality: This method ensures that the system has reached a true thermodynamic equilibrium between the solid state and the saturated solution. By starting with the solid material and allowing sufficient time (typically 24-48 hours), the measurement reflects the compound's intrinsic solubility in that medium, which is a critical parameter for predicting oral absorption and guiding formulation.[12][16][17]

Methodology:

  • Sample Preparation: Add an excess amount of solid 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (enough to ensure some solid remains undissolved) into a glass vial.

  • Solvent Addition: Add a precise volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4).[17]

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[17]

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully remove an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.

  • Dilution and Quantification: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration using a validated HPLC-UV or LC-MS method against a calibration curve.[12][18]

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis solid Excess Solid Compound add_to_vial Combine in Glass Vial solid->add_to_vial buffer Aqueous Buffer (e.g., PBS) buffer->add_to_vial equilibrate Equilibrate & Shake (24-48h) add_to_vial->equilibrate filter Filter Supernatant equilibrate->filter quantify Quantify Filtrate (HPLC-UV) filter->quantify result Thermodynamic Solubility (µg/mL) quantify->result

Fig 2. Workflow for Thermodynamic Solubility Determination.

Data Presentation and Strategic Interpretation

All solubility data should be meticulously recorded. A target solubility for many oral drug discovery programs is >60 µg/mL.[11]

Data Summary Table (Template):

Solvent SystempHTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
PBS7.425Kinetic
PBS7.425Thermodynamic
FaSSIF*6.537Thermodynamic
FeSSIF**5.037Thermodynamic
0.1 N HCl1.237Thermodynamic

*Fasted State Simulated Intestinal Fluid **Fed State Simulated Intestinal Fluid

Interpretation:

  • Low Solubility (<10 µg/mL): This is a significant flag. The compound may have limited oral absorption and could cause artifacts in in vitro biological assays.[14]

  • pH-Dependent Solubility: A large difference in solubility between pH 1.2 and pH 7.4 confirms the expected behavior of the carboxylic acid. This information is vital for predicting absorption in different parts of the gastrointestinal tract.

  • Kinetic vs. Thermodynamic Discrepancy: A much higher kinetic solubility compared to thermodynamic solubility may suggest the compound can form a stable supersaturated solution or that it initially precipitates as a less stable, more soluble amorphous form before converting to a more stable, less soluble crystalline form.

Strategies for Solubility Enhancement

If the measured solubility of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is found to be a limiting factor, several strategies can be employed:

  • pH Modification: The most straightforward approach is to formulate the compound in a solution with a pH that ensures the carboxylic acid is ionized (pH > pKa).[8]

  • Use of Co-solvents: For in vitro studies or parenteral formulations, the addition of water-miscible organic solvents like ethanol, propylene glycol, or PEG-400 can significantly increase solubility.[8]

  • Salt Formation: Converting the carboxylic acid to a salt (e.g., a sodium or potassium salt) is a common and highly effective strategy in drug development to dramatically improve aqueous solubility and dissolution rate.[19]

Conclusion

While direct, published solubility data for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is scarce, a robust scientific framework exists for its characterization. Its chemical structure strongly suggests poor intrinsic aqueous solubility that is highly dependent on pH. By employing the detailed kinetic and thermodynamic protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This information is not merely a physical constant but a critical dataset that will inform compound selection, guide formulation development, and ultimately increase the probability of success for research programs involving this and structurally related molecules.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • protocols.io. (2023). In-vitro Thermodynamic Solubility. Available from: [Link]

  • protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Ingale, P. S., et al. (2017). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Young Pharmacists. Available from: [Link]

  • CGCIJCTR. Novel Technologies for Enhancing Solubility of Poorly water soluble drugs. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

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An In-depth Technical Guide to the NMR Analysis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into experimental design, data acquisition, and spectral interpretation. The guide emphasizes the causality behind experimental choices, ensuring technical accuracy and trustworthy, self-validating protocols. We will explore sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the unambiguous structural elucidation of this target molecule.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds, forming the structural core of many natural products and synthetic pharmaceuticals.[1][2] Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, make them a focal point of extensive research.[2][3] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.[1][4]

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (Figure 1) is a polysubstituted quinoline. Its molecular formula is C₁₁H₈BrNO₃, with a molecular weight of 282.09 g/mol .[5] The substitution pattern—a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid—on the quinoline scaffold presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its complex structure.[1][6] This guide will detail the application of various NMR techniques to fully characterize this compound.

Figure 1. Chemical Structure of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

graph "Chemical_Structure" {
  layout=neato;
  node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=45599379&t=l", labelloc=b, label="7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid"];
  A;
}

Caption: Structure of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.[7]

PART 1: Foundational NMR Protocols: Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[8] The goal is to create a homogeneous solution, free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[9]

Solvent Selection

Deuterated solvents are essential in solution-state NMR to provide a deuterium lock for field stabilization and to avoid overwhelming solvent signals in ¹H NMR spectra.[8][10] The choice of solvent is dictated by the solubility of the analyte. For 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, which possesses both acidic (carboxylic acid) and weakly basic (quinoline nitrogen) functionalities, as well as a polar hydroxyl group, polar aprotic solvents are a logical starting point.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice due to its high polarity, capable of dissolving a wide range of organic compounds, including those with acidic and phenolic protons. The residual proton signal of DMSO-d₆ appears around 2.50 ppm.

  • Chloroform-d (CDCl₃): A commonly used solvent of moderate polarity.[9] While it may be less effective for this particular molecule due to the carboxylic acid and hydroxyl groups, it can be useful for comparative analysis. The residual proton signal is at 7.26 ppm.[9]

Expert Insight: The presence of exchangeable protons (from the carboxylic acid and hydroxyl groups) can lead to broad signals. Using DMSO-d₆ often allows for the observation of these protons, which might otherwise exchange too rapidly in other solvents.

Sample Concentration

The amount of sample required depends on the type of NMR experiment being performed.[11]

Experiment TypeRecommended Sample AmountRationale
¹H NMR5-25 mgThe high natural abundance and gyromagnetic ratio of protons allow for good signal-to-noise with relatively small amounts of material.[8]
¹³C NMR50-100 mgThe low natural abundance (1.1%) of ¹³C necessitates a higher concentration to obtain a spectrum in a reasonable timeframe.[8]
2D NMR20-50 mgThis is a compromise to achieve adequate signal for both ¹H and ¹³C nuclei in correlation experiments.

Trustworthiness Check: Overly concentrated samples can lead to broadened lineshapes in ¹H NMR and difficulties in shimming the magnetic field.[8] It is crucial to find a balance between signal intensity and spectral resolution. Quinolines, in particular, are known to exhibit concentration-dependent chemical shifts due to π-π stacking interactions.[12][13]

Experimental Protocol for Sample Preparation
  • Weighing: Accurately weigh 20-30 mg of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Vortex or gently agitate until the sample is fully dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10] Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[9][10]

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine analysis.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

PART 2: One-Dimensional NMR Analysis

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton NMR is the first line of analysis, providing information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns.[4]

Expected ¹H NMR Signals for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid:

  • Aromatic Protons: The quinoline core has three aromatic protons. Their chemical shifts will be in the downfield region (typically δ 6.5-9.0 ppm) due to the aromatic ring current.[1] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, shifting them further downfield.[4]

    • H2: This proton is adjacent to the nitrogen and is expected to be the most deshielded, appearing at a very low field.[4]

    • H5 and H6: These two protons on the carbocyclic ring will likely appear as doublets due to ortho-coupling with each other. Their exact chemical shifts will be influenced by the bromine and methyl substituents.

  • Methyl Protons: The methyl group at the C8 position will appear as a singlet in the upfield region, likely around δ 2.0-3.0 ppm.

  • Exchangeable Protons:

    • Carboxylic Acid Proton (-COOH): This proton is highly acidic and its chemical shift is variable, often appearing as a broad singlet at a very low field (δ 10-13 ppm), especially in DMSO-d₆.

    • Hydroxyl Proton (-OH): The phenolic hydroxyl proton will also be a broad singlet, with a chemical shift that can vary depending on concentration and temperature.

Influence of Substituents: Substituents significantly alter the electronic environment of the quinoline ring.[12]

  • -Br (Bromo): An electron-withdrawing group that will deshield ortho and para protons.

  • -OH (Hydroxy): An electron-donating group that will shield ortho and para protons.[12]

  • -CH₃ (Methyl): A weakly electron-donating group.

  • -COOH (Carboxylic Acid): An electron-withdrawing group.

The interplay of these electronic effects will determine the final chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides a "fingerprint" of the carbon framework of the molecule.[2]

Expected ¹³C NMR Signals:

  • Quaternary Carbons: The molecule has several quaternary carbons (C3, C4, C7, C8, C8a, C4a) which will appear as singlets. The carbons bearing electronegative atoms (C4-OH, C7-Br) will be shifted downfield.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most deshielded signal, typically appearing in the δ 160-180 ppm region.

  • Aromatic Carbons: The remaining aromatic carbons will resonate in the δ 110-150 ppm range.

  • Methyl Carbon: The methyl carbon will be the most upfield signal, typically below δ 30 ppm.

PART 3: Two-Dimensional NMR for Unambiguous Structure Confirmation

For complex molecules, 1D NMR spectra can be crowded and difficult to interpret definitively. 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals.[6][14]

COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[12] A cross-peak in a COSY spectrum indicates that the two protons are coupled. This is invaluable for tracing out the connectivity of protons within a spin system, such as the aromatic protons on the quinoline ring.

Caption: COSY workflow for identifying coupled protons.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a heteronuclear correlation experiment that identifies direct, one-bond correlations between protons and the carbons they are attached to.[12][15] Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. This is the most reliable way to assign the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is another heteronuclear correlation experiment that reveals long-range correlations between protons and carbons over two or three bonds.[12][15] This is particularly powerful for identifying the positions of quaternary carbons and for piecing together different molecular fragments. For example, a correlation between the methyl protons and the C7, C8, and C8a carbons would confirm the position of the methyl group.

Caption: HMBC workflow for assigning quaternary carbons.

PART 4: Data Interpretation and Structure Elucidation

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Summary of Expected NMR Data:

ProtonExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)COSY CorrelationsHMBC Correlations (to Carbons)
H2~8.5-9.0s--C3, C4, C8a
H5~7.5-8.0d~8-9H6C4, C6, C7, C8a
H6~7.0-7.5d~8-9H5C4a, C5, C7, C8
-CH₃~2.5-3.0s--C7, C8, C8a
-OHVariablebr s--C3, C4, C4a
-COOH>10br s--C2, C3, C4
CarbonExpected δ (ppm)HSQC Correlation
C2~140-150H2
C3~110-120-
C4~160-170-
C4a~140-150-
C5~120-130H5
C6~125-135H6
C7~115-125-
C8~130-140-
C8a~145-155-
-CH₃~15-25-CH₃
-COOH~165-175-

Note: The chemical shifts provided are estimates and can vary depending on the solvent and experimental conditions.

Conclusion

The structural elucidation of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid requires a multi-faceted approach utilizing a suite of NMR experiments. By following the detailed protocols for sample preparation and employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can confidently and accurately determine the complete chemical structure. This guide provides the necessary framework, grounded in scientific principles and field-proven expertise, to achieve reliable and reproducible results in the analysis of this and other complex quinoline derivatives.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link][8]

  • University of Alberta. NMR Sample Preparation. [Link][10]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link][9]

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(21), 2418-2456. [Link][6]

  • Singh, P., et al. (2014). Effect of different substituents on 1H NMR of quinolones. International Journal of Pharmaceutical Sciences and Research, 5(4), 1707-1710. [Link][16]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Mini-Reviews in Organic Chemistry, 9(4), 397-436. [Link][14]

  • JEOL. NMR Sample Preparation. [Link][17]

  • University College London. Sample Preparation. [Link][11]

  • Tork, M. A., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc.[Link][18]

  • Williamson, R. T. (2007). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link][13]

  • The Royal Society of Chemistry. Supplementary Information. [Link][19]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link][20]

  • ResearchGate. 1 H NMR spectrum of compound 3a. [Link][21]

  • ResearchGate. Figure S3. 1 H NMR spectrum of 3b. [Link][22]

  • AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. [Link][23]

  • PubChemLite. 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. [Link][7]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link][24]

  • Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 235-248. [Link][3]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][15]

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crystal structure of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 4-hydroxyquinoline-3-carboxylic acids are recognized for their diverse biological activities, including potent antiproliferative effects. This guide provides a comprehensive technical overview of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, a promising but undercharacterized derivative. While a definitive crystal structure for this exact compound is not publicly available, this document leverages crystallographic data from the closely related analog, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, to provide a detailed methodological framework for its structural elucidation and a robust analysis of its expected solid-state properties. We will explore a plausible synthetic route, outline detailed protocols for single-crystal X-ray diffraction, and discuss the critical interpretation of the molecular geometry and supramolecular interactions. The insights presented herein are vital for professionals engaged in structure-based drug design, polymorph screening, and the development of quinoline-based therapeutics.

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold due to its presence in a wide range of natural products and synthetic pharmaceuticals with significant biological activity.[1] The 4-hydroxy-3-carboxylic acid substitution pattern is particularly noteworthy, serving as a key pharmacophore in compounds designed to inhibit critical cellular signaling pathways implicated in cancer cell proliferation and survival.[1][2]

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid incorporates three key substituents onto this core:

  • A carboxylic acid at the 3-position and a hydroxyl group at the 4-position : These groups are potent hydrogen bond donors and acceptors, critical for molecular recognition at enzyme active sites and for directing the supramolecular assembly in the solid state.

  • A bromo group at the 7-position : This halogen atom can participate in halogen bonding and other non-covalent interactions, offering a vector for modulating binding affinity and selectivity.[1]

  • A methyl group at the 8-position : This group can influence the molecule's conformation and steric profile, potentially enhancing target binding and metabolic stability.[1]

Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design. This guide provides the scientific framework to achieve this through single-crystal X-ray diffraction (SC-XRD), the gold standard for determining molecular structure.

Synthesis and Preparation of Crystalline Material

To perform crystallographic analysis, a pure, crystalline sample of the title compound is required. The synthesis can be achieved via a multi-step process centered around the well-established Gould-Jacobs reaction, which is a reliable method for constructing 4-hydroxyquinoline cores.[3][4]

Proposed Synthetic Pathway

The synthesis begins with the bromination of 2-methylaniline, followed by the Gould-Jacobs reaction to build the quinoline ring system.

G A 2-Methylaniline B 3-Bromo-2-methylaniline A->B Bromination C Diethyl Anilinomethylenemalonate Intermediate B->C Condensation with Diethyl Ethoxymethylenemalonate D 7-Bromo-8-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester C->D Thermal Cyclization (Gould-Jacobs Reaction) E 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid(Target Compound) D->E Saponification (Hydrolysis)

Caption: Proposed synthetic pathway for the title compound.

Experimental Protocol: Synthesis
  • Step 1: Bromination of 2-Methylaniline. 2-methylaniline is regioselectively brominated to yield 3-bromo-2-methylaniline. This precursor is the foundational block containing the required methyl and future bromo positions.

  • Step 2: Gould-Jacobs Reaction (Condensation & Cyclization).

    • 3-bromo-2-methylaniline is heated with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.[3]

    • This intermediate is then cyclized at high temperature (approx. 250°C) in a high-boiling point solvent (e.g., diphenyl ether) to form the quinoline core, yielding the ethyl ester of the target compound.[3]

  • Step 3: Saponification. The resulting ethyl ester is hydrolyzed using a base (e.g., aqueous sodium hydroxide), followed by acidification to yield the final 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.[3] The crude product is then purified, typically by recrystallization, to obtain material suitable for single-crystal growth.

Crystallographic Analysis: A Methodological Framework

The definitive determination of the three-dimensional structure requires the growth of a high-quality single crystal and subsequent analysis by X-ray diffraction.

Protocol: Single Crystal Growth

The key to a successful structure determination is a well-ordered single crystal. The presence of multiple hydrogen-bonding groups suggests that solvents capable of competing for these interactions should be used judiciously.

  • Solvent Screening: Dissolve small amounts of the purified compound in various solvents (e.g., ethanol, methanol, dimethylformamide (DMF), acetic acid) with gentle heating to achieve saturation.

  • Slow Evaporation (Recommended):

    • Transfer the saturated solution to a clean vial.

    • Cover the vial with a cap, pierced with a few small holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor over several days to weeks for the formation of small, transparent crystals with well-defined faces.

  • Vapor Diffusion: Alternatively, dissolve the compound in a good solvent (e.g., DMF) and place this solution in a sealed chamber containing a poor solvent (e.g., diethyl ether) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the primary solution, reducing solubility and inducing crystallization.

Workflow: From Crystal to Structure

The process of determining a crystal structure is a systematic workflow involving data collection, solution, and refinement.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol: Data Collection, Solution, and Refinement
  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Structure Solution: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The initial phasing problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary model of the molecule.[5]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm. In this iterative process, atomic coordinates, thermal displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).[5]

Structural Analysis and Commentary

While the precise crystal structure of the title compound is pending experimental determination, a detailed analysis can be performed based on the published data for its N-cyclopropyl analog, which shares the same core quinoline system and substitution pattern.[5]

Physicochemical and Crystallographic Data

The fundamental properties of the title compound and the crystallographic data from its close analog provide a baseline for our analysis.

Table 1: Physicochemical Properties of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Property Value Source
Molecular Formula C₁₁H₈BrNO₃ [6]
Molecular Weight 282.09 g/mol [6]
CAS Number 1189107-54-7 [6]
Form Solid [6]

| InChI Key | CSCYIJACNBZKHZ-UHFFFAOYSA-N |[6] |

Table 2: Crystallographic Data for the Analog (7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

Parameter Value
Formula C₁₄H₁₂BrNO₃
Crystal System Triclinic
Space Group P-1
a (Å) 8.4134(5)
b (Å) 9.5365(6)
c (Å) 9.6154(7)
α (°) 60.728(2)
β (°) 83.130(2)
γ (°) 66.331(2)
Volume (ų) 613.52(7)
Z 2

Data extracted from Yang et al., 2018.[5]

Expected Molecular Geometry

The quinoline ring system is expected to be largely planar. The 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo form (a 4-quinolone), and in the solid state, the 4-oxo tautomer is often favored, as seen in the analog structure.[5] The carboxylic acid group at the 3-position will likely be twisted slightly out of the plane of the quinoline ring to minimize steric hindrance.

Supramolecular Assembly: The Role of Non-Covalent Interactions

The crystal packing will be dominated by a network of strong intermolecular interactions, which are critical for both crystal stability and molecular recognition in biological systems.

G cluster_0 Molecule A cluster_1 Molecule B A_COOH COOH B_CO C=O A_COOH->B_CO Carboxylic Acid Dimer (Hydrogen Bond) A_OH N-H / O-H B_N Quinoline N A_OH->B_N N-H...N / O-H...N (Hydrogen Bond) A_Br C-Br B_Acceptor Acceptor (O/N) A_Br->B_Acceptor Halogen Bond (Br...O/N)

Caption: Key intermolecular interactions governing crystal packing.

  • Hydrogen Bonding: The most significant interaction is expected to be the formation of a carboxylic acid dimer , where two molecules are linked via a pair of strong O-H···O hydrogen bonds. This is a very common and stabilizing motif for carboxylic acids in the solid state. Additionally, the N-H or O-H group at the 4-position can form hydrogen bonds with the quinoline nitrogen or carbonyl oxygen of adjacent molecules.

  • Halogen Bonding: The bromine atom at the 7-position is an effective halogen bond donor. It can form directional C-Br···O or C-Br···N interactions with electronegative atoms on neighboring molecules, further stabilizing the crystal lattice. The strength and geometry of these interactions are highly dependent on the steric environment.[7]

  • π-π Stacking: The planar quinoline rings may engage in offset π-π stacking interactions, contributing to the overall cohesive energy of the crystal.

Relevance to Drug Development

A definitive crystal structure provides invaluable information for drug development professionals:

  • Structure-Activity Relationship (SAR): By revealing the precise 3D conformation and the nature of intermolecular interactions, the crystal structure validates molecular modeling studies and provides a rational basis for designing next-generation analogs with improved potency and selectivity.[2]

  • Polymorph Screening: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms (polymorphs) with different physical properties (e.g., solubility, stability, bioavailability). A reference crystal structure is the essential starting point for identifying and characterizing potential polymorphs.

  • Formulation Development: Knowledge of the solid-state interactions and crystal packing helps in understanding the material's physicochemical properties, guiding the selection of excipients and the design of a stable, effective drug formulation.

  • Target Engagement: The experimentally determined conformation can be used for more accurate docking studies into the active site of a biological target (e.g., a protein kinase), allowing for a detailed analysis of the binding mode and the specific interactions responsible for inhibition.[1]

Conclusion

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a molecule of significant interest for medicinal chemistry, particularly in the development of anticancer agents. This technical guide has outlined a clear and robust pathway for its synthesis and definitive structural characterization by single-crystal X-ray diffraction. By leveraging data from a closely related analog, we have provided an in-depth analysis of its expected molecular geometry and the critical non-covalent interactions—hydrogen bonding and halogen bonding—that will govern its solid-state architecture. The determination of this crystal structure is a crucial step that will empower researchers to advance the rational design, optimization, and formulation of this promising class of compounds.

References

  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
  • Structures of the quinoline derivatives.
  • 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid AldrichCPR. Sigma-Aldrich.
  • 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. PubChemLite.
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.
  • Yang, H., et al. (2018). The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(4). [Link]

  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.
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The Pharmacological Versatility of the Quinoline Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and the presence of a nitrogen atom, which influences its electronic properties, make it an ideal scaffold for designing a diverse array of pharmacologically active molecules.[3][4] The versatility of the quinoline ring allows for extensive chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities.[5][6] This has resulted in the development of numerous clinically significant drugs for treating a multitude of diseases.[1][7]

This technical guide offers a comprehensive exploration of the biological activities of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. It is designed for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

Antimalarial Activity: A Historical Cornerstone and Ongoing Battle

The history of quinoline in medicine is inextricably linked to the fight against malaria.[8] Natural quinoline alkaloids like quinine, isolated from the bark of the Cinchona tree, were among the first effective treatments for this devastating parasitic disease.[4] Synthetic quinoline derivatives, such as chloroquine and mefloquine, have since become mainstays of antimalarial chemotherapy.[9][10]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials involves the disruption of the parasite's detoxification process for heme.[11][12] During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme.[12] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[13]

Quinoline drugs, being weak bases, accumulate in the acidic food vacuole of the parasite.[11] Here, they interfere with hemozoin formation, leading to a buildup of toxic heme that ultimately kills the parasite.[12][13]

Hemozoin_Inhibition cluster_parasite Malaria Parasite Food Vacuole (Acidic) cluster_outcome Outcome Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Quinoline Complex Heme->Complex Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Heme Binding Complex->Hemozoin Inhibition

Caption: Mechanism of action of quinoline antimalarials.

Experimental Protocol: SYBR Green I-based Drug Sensitivity Assay

This assay is a widely used method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which in turn reflects parasite growth.

Step-by-Step Methodology:

  • Parasite Culture: Asynchronously cultured P. falciparum is diluted to a 1% parasitemia and 2% hematocrit in RPMI 1640 medium.

  • Drug Preparation: A serial dilution of the quinoline derivative is prepared in a 96-well plate.

  • Incubation: 200 µL of the parasite culture is added to each well containing the drug and incubated for 72 hours under standard conditions (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: The plates are frozen to lyse the red blood cells. After thawing, 200 µL of SYBR Green I lysis buffer is added to each well and incubated in the dark for 1-3 hours.

  • Fluorescence Reading: The fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The IC₅₀ value (the concentration of the drug that inhibits 50% of parasite growth) is calculated by plotting the fluorescence intensity against the log of the drug concentration.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The quinoline scaffold is a prominent feature in a number of potent anticancer agents.[3][14] These derivatives exert their cytotoxic effects through a variety of mechanisms, including DNA damage, inhibition of key enzymes involved in cell division, and induction of apoptosis.[15][16]

Mechanisms of Action: A Multi-pronged Attack
  • Topoisomerase Inhibition: Camptothecin and its analogs, such as topotecan and irinotecan, are well-known quinoline-containing anticancer drugs.[2][3] They function by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription.[3] This leads to DNA strand breaks and ultimately cell death.[2]

  • Tyrosine Kinase Inhibition: Several quinoline derivatives have been developed as inhibitors of tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth and proliferation.[3] By blocking these enzymes, these compounds can halt the uncontrolled growth of cancer cells.

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[14][15] This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of apoptotic signaling pathways.[2]

Anticancer_Mechanisms cluster_dna DNA Replication & Transcription cluster_signaling Cell Signaling cluster_apoptosis Apoptosis Induction Quinoline Quinoline Derivatives Topoisomerase Topoisomerase I Quinoline->Topoisomerase Inhibition Tyrosine_Kinase Tyrosine Kinases Quinoline->Tyrosine_Kinase Inhibition Mitochondria Mitochondrial Dysfunction Quinoline->Mitochondria ROS ROS Production Quinoline->ROS DNA_Replication DNA Replication Topoisomerase->DNA_Replication DNA_Damage DNA Damage DNA_Replication->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Growth_Signaling Growth & Proliferation Signaling Tyrosine_Kinase->Growth_Signaling Growth_Signaling->Apoptosis Suppression Mitochondria->Apoptosis ROS->Apoptosis

Caption: Diverse anticancer mechanisms of quinoline derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of quinoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds.[15]

Quinoline Derivative Class Derivative Example Cancer Cell Line IC₅₀ (µM) Reference(s)
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[15]
HCT-116 (Colon)5.34[15]
MCF-7 (Breast)5.21[15]
4-Amino-7-substituted-quinolineCompound 10gMultiple Lines< 1.0[17]
2,4-Disubstituted quinolineCompound 55HL-60 (Leukemia)19.88 (µg/ml)[14]
U937 (Leukemia)43.95 (µg/ml)[14]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18]

Principle: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells.[18]

Step-by-Step Methodology: [18]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.

Antibacterial Activity: A Broad Spectrum of Action

Quinoline derivatives, particularly the fluoroquinolones, are a major class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[19][20]

Mechanism of Action: Inhibition of DNA Replication

Fluoroquinolones target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[21] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones prevent bacterial cell division and lead to cell death.[18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial activity of quinoline derivatives is quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[22]

Quinoline Derivative Bacterial Strain MIC (µg/mL) Reference(s)
Fluoroquinolone (Ciprofloxacin)Staphylococcus aureus0.25 - 1.0[22]
Novel Quinoline Derivative (Compound 8)Vancomycin-resistant E. faecium4[20]
Quinoline-Thiazole Derivative (Compound 4g)S. aureus (ATCC 6538)7.81[21]
Experimental Protocol: Broth Microdilution MIC Assay

This is a standard method for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.

Step-by-Step Methodology:

  • Drug Dilution: A two-fold serial dilution of the quinoline derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anti-inflammatory and Neuroprotective Activities: Emerging Frontiers

Recent research has highlighted the potential of quinoline derivatives as anti-inflammatory and neuroprotective agents.[23][24][25]

Anti-inflammatory Activity

Quinoline-based compounds have been shown to target several key mediators of inflammation, including cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α).[26][27] By inhibiting these targets, quinoline derivatives can modulate the inflammatory response, making them promising candidates for the treatment of inflammatory diseases.[28][29]

Neuroprotective Activity

The neuroprotective potential of quinoline derivatives is being explored for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[7][24][30] Their mechanisms of action in this context are multifaceted and include antioxidant properties, chelation of metal ions, and inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[7][25]

Workflow_Drug_Discovery cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_development Preclinical & Clinical Development Synthesis Synthesis of Quinoline Derivatives In_Vitro In Vitro Assays (e.g., MIC, IC50) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies SAR->Synthesis Rational Design In_Vitro->SAR Mechanism Mechanism of Action Studies In_Vitro->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt In_Vivo In Vivo Models Tox Toxicology Studies In_Vivo->Tox Lead_Opt->In_Vivo Clinical_Trials Clinical Trials Tox->Clinical_Trials

Caption: Generalized workflow for the discovery and development of quinoline-based drugs.

Conclusion: A Scaffold with Enduring Therapeutic Promise

The quinoline scaffold continues to be a highly fruitful starting point for the discovery and development of new therapeutic agents.[31] Its remarkable versatility and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry.[9][32][33][34] From its historical role in combating malaria to its current applications in oncology and its emerging potential in treating inflammatory and neurodegenerative diseases, the quinoline core remains a privileged structure with a bright future in drug discovery.[2][35][36][37] Continued exploration of the structure-activity relationships and mechanisms of action of novel quinoline derivatives will undoubtedly lead to the development of next-generation therapies for a wide range of human ailments.[13][17][38]

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Part 1: Synthesis of the 7-Bromo-8-methylquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Bromo-8-Methylquinoline Derivatives

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 7-bromo-8-methylquinoline and its subsequent derivatization. The quinoline scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of 7-bromo-8-methylquinoline offers a versatile platform for creating diverse molecular libraries for therapeutic screening.[1][2] This document details robust synthetic pathways, explains the rationale behind key experimental choices, and provides actionable protocols for laboratory application.

The strategic construction of the 7-bromo-8-methylquinoline core is paramount for subsequent derivatization. While several classical quinoline syntheses exist, such as the Skraup, Doebner-von Miller, and Combes methods, the Gould-Jacobs reaction provides a reliable and regioselective approach, particularly for accessing 4-hydroxyquinoline intermediates.[3][4][5] The most logical pathway involves the synthesis of a pre-brominated aniline precursor to ensure precise placement of the bromine atom at the C7 position.

The synthesis of 7-bromo-4-chloro-8-methylquinoline, a highly versatile intermediate, is a clear example of this strategy. It proceeds in three primary stages: bromination of the aniline starting material, construction of the quinoline ring system via the Gould-Jacobs reaction, and subsequent chlorination.[6][7]

Synthetic Pathway Overview

The synthesis commences with the bromination of 2-methylaniline to produce the key starting material, 3-bromo-2-methylaniline. This is followed by a two-step Gould-Jacobs reaction sequence involving condensation with diethyl ethoxymethylenemalonate (DEEM) and thermal cyclization to build the quinoline core, yielding 7-bromo-8-methylquinolin-4-ol.[6] The final step is the conversion of the 4-hydroxyl group to a chloride, a more versatile leaving group for further reactions.[6][7]

Synthesis_Workflow A 2-Methylaniline B 3-Bromo-2-methylaniline A->B Bromination C Diethyl ((3-bromo-2-methylphenyl) amino)methylene)malonate B->C Gould-Jacobs Condensation (DEEM) D 7-Bromo-8-methylquinolin-4-ol C->D Thermal Cyclization (High Temp.) E 7-Bromo-4-chloro-8-methylquinoline D->E Chlorination (POCl₃)

Caption: Overall workflow for the synthesis of 7-Bromo-4-chloro-8-methylquinoline.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-methylaniline

This initial bromination is a critical step for which regioselectivity must be controlled. The directing effects of the amino and methyl groups on the aniline ring guide the electrophilic substitution.

  • Protocol:

    • Dissolve 2-methylaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise while maintaining the temperature.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

    • Upon completion, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield pure 3-bromo-2-methylaniline.

Step 2: Synthesis of 7-Bromo-8-methylquinolin-4-ol (Gould-Jacobs Reaction)

This two-part step first involves a condensation reaction followed by a high-temperature thermal cyclization.[4]

  • Protocol - Condensation:

    • In a reaction vessel, combine 3-bromo-2-methylaniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[6]

    • Heat the mixture to 100-120°C for 1-2 hours. Ethanol is formed as a byproduct.[6]

    • Monitor the reaction by TLC. Once the aniline is consumed, remove the ethanol under reduced pressure to obtain the crude diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate intermediate.[6]

  • Protocol - Cyclization:

    • Heat the crude intermediate from the previous step in a high-boiling point solvent like Dowtherm A or diphenyl ether.[6][7]

    • Maintain the temperature at approximately 240-260°C for 30-60 minutes.[6]

    • Monitor the cyclization by TLC. Upon completion, cool the reaction mixture.

    • Add a hydrocarbon solvent such as hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry to obtain 7-bromo-8-methylquinolin-4-ol.[6]

Step 3: Synthesis of 7-Bromo-4-chloro-8-methylquinoline

This final step converts the 4-hydroxy group into a reactive chloro group, creating a key intermediate for nucleophilic substitution and other transformations.[1]

  • Protocol:

    • In a well-ventilated fume hood, carefully add 7-bromo-8-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.[6]

    • Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.[6]

    • Caution: This step is highly exothermic and should be performed with care. After completion, cool the reaction mixture and very slowly pour it onto crushed ice with vigorous stirring.[6]

    • Neutralize the acidic solution by the slow addition of a base, such as ammonium hydroxide or sodium carbonate, until the pH is approximately 8-9. The product will precipitate.[6]

    • Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.[6] A typical yield for this step is around 94%.[6]

Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling

The 7-bromo-8-methylquinoline core is an ideal substrate for palladium-catalyzed cross-coupling reactions. The bromine at the C7 position serves as a versatile handle for introducing a wide range of functional groups, enabling the synthesis of diverse libraries of compounds.[1] Key transformations include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound.[9][10] This allows for the introduction of various aryl and heteroaryl substituents at the C7 position.[1][11]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_ArR L₂Pd(II)(Ar)(R') PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Product 7-R'-8-methylquinoline (Ar-R') PdII_ArR->Product ArX 7-Bromo-8-methylquinoline (Ar-X) ArX->PdII_ArX Boronic R'-B(OR)₂ + Base Boronic->PdII_ArX

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • General Protocol:

    • To a degassed reaction vessel, add 7-bromo-8-methylquinoline (or its 4-chloro derivative) (1 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst, and a base.[1]

    • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).[9][12]

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a temperature ranging from 80°C to 120°C.[1]

    • Monitor the reaction by TLC. Upon completion (typically 12-16 hours), cool the mixture.[9]

    • Perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

    • Purify the product by column chromatography.

  • Data Summary: Suzuki Coupling Conditions

    Catalyst (mol%) Ligand Base Solvent Temp (°C) Typical Yield (%)
    Pd(PPh₃)₄ (2-5%) PPh₃ K₂CO₃ Toluene/H₂O 90-110 75-90[8]
    Pd(dppf)Cl₂ (2-5%) dppf K₂CO₃ 1,4-Dioxane 80-100 80-95[8]

    | Pd(OAc)₂ (2-5%) | XPhos | K₃PO₄ | Toluene | 100 | >90[8] |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C7 position.[13][14][15] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[14]

  • General Protocol:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine 7-bromo-8-methylquinoline (1.0 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.

    • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

    • Heat the mixture, typically between 80-110°C, until the starting material is consumed as indicated by TLC.

    • After cooling, filter the reaction mixture through celite to remove inorganic salts.

    • Concentrate the filtrate and purify the crude product via column chromatography.

  • Data Summary: Buchwald-Hartwig Amination Conditions

    Catalyst (mol%) Ligand Base Solvent Temp (°C)
    Pd₂(dba)₃ (1-2%) BINAP NaOt-Bu Toluene 100
    Pd(OAc)₂ (2-4%) XPhos K₃PO₄ t-BuOH 100

    | Pd(OAc)₂ (2-4%) | RuPhos | Cs₂CO₃ | Dioxane | 110 |

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne, providing access to 7-alkynyl-8-methylquinoline derivatives.[16][17] This reaction typically employs both palladium and copper(I) co-catalysts.[16]

  • General Protocol:

    • To a reaction vessel, add 7-bromo-8-methylquinoline (1.0 equivalent), the terminal alkyne (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

    • Add a solvent such as triethylamine or a mixture of THF and an amine base.

    • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product.

    • Purify via column chromatography.

Heck Reaction: C-C (Alkenyl) Bond Formation

The Heck reaction is a palladium-catalyzed method for coupling the aryl bromide with an alkene to form a substituted alkene, introducing a vinyl group at the C7 position.[18][19][20]

  • General Protocol:

    • Combine 7-bromo-8-methylquinoline (1.0 equivalent), the alkene (e.g., styrene, n-butyl acrylate, 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if needed), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).[18]

    • Heat the mixture, often to 80-140°C, under an inert atmosphere.[18]

    • Monitor the reaction by TLC. After completion (typically 12-24 hours), cool the mixture.[18]

    • Perform an aqueous workup, extract with an organic solvent, dry, and concentrate.[18]

    • Purify the product by column chromatography.

Part 3: Biological Significance and Application

Quinoline derivatives are of significant interest due to their wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][21] Bromo-derivatives of 8-substituted quinolines, in particular, have demonstrated strong antiproliferative activity against various tumor cell lines.[22] The ability to synthetically diversify the 7-bromo-8-methylquinoline core using the methods described above allows for the fine-tuning of molecular properties to optimize interactions with biological targets, such as EGFR, VEGFR-2, and PI3K/Akt signaling pathways, which are critical in oncology.[1][9]

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. (n.d.). BenchChem.
  • Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. (n.d.). BenchChem.
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). BenchChem.
  • Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols. (n.d.). BenchChem.
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (n.d.). BenchChem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate. (n.d.). BenchChem.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. (n.d.). BenchChem.
  • Comparing the efficacy of different catalysts for 3-bromoquinoline coupling. (n.d.). BenchChem.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate.
  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press.

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An In-depth Technical Guide to the Discovery of Novel Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring system, a fused bicyclic heterocycle of benzene and pyridine, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Among its derivatives, quinoline-3-carboxylic acids are of paramount importance, most notably as the foundational structure for the highly successful quinolone class of antibiotics.[4] This guide provides an in-depth technical overview for researchers and drug development professionals on the discovery of novel quinoline-3-carboxylic acids. It navigates through cornerstone synthetic methodologies, delves into the logic of structure-activity relationship (SAR) studies, and presents detailed experimental protocols. The aim is to equip scientists with the foundational knowledge and practical insights required to innovate within this critical area of drug discovery.

Chapter 1: Foundational Synthetic Methodologies for the Quinoline Core

The construction of the quinoline-3-carboxylic acid scaffold is a well-established yet continually evolving field of organic synthesis. The choice of synthetic route is critical, dictated by the desired substitution patterns and the need for efficiency and scalability.

The Gould-Jacobs Reaction: A Cornerstone Approach

The Gould-Jacobs reaction, first reported in 1939, remains one of the most fundamental and versatile methods for preparing 4-hydroxyquinoline derivatives, which are direct precursors to the target scaffold.[5][6] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[5][6]

The sequence begins with the condensation of a substituted aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[6] The resulting ester is then hydrolyzed to the carboxylic acid.

Causality in Experimental Choices:

  • Reactants: The choice of a substituted aniline is the primary determinant of the substitution pattern on the benzene portion of the quinoline ring.

  • Thermal Cyclization: The high temperatures required (often >250 °C) are necessary to overcome the activation energy for the 6-electron electrocyclization.[6] The use of high-boiling point solvents like diphenyl ether or Dowtherm A is a common strategy to achieve and maintain these temperatures uniformly, often leading to improved yields.[7]

  • Modern Adaptations: To mitigate the harsh conditions of traditional thermal cyclization, microwave-assisted synthesis has emerged as a powerful alternative, significantly reducing reaction times and often improving yields.[6]

Below is a generalized workflow for this pivotal synthesis.

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification Aniline Substituted Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Heat (100-130°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclization_Product Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->Cyclization_Product High Temp. (>250°C, Dowtherm A) Final_Acid 4-hydroxyquinoline- 3-carboxylic Acid Cyclization_Product->Final_Acid 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Generalized workflow of the Gould-Jacobs reaction.

Alternative Synthetic Routes

While the Gould-Jacobs reaction is robust, other named reactions provide access to diverse quinoline structures:

  • Combes Quinoline Synthesis: Forms 2,4-disubstituted quinolines from the reaction of anilines and β-diketones under acidic conditions.[8]

  • Friedländer Annulation: Involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by an acid or base.[8]

  • Knorr Quinoline Synthesis: Utilizes β-ketoanilides, which are cyclized with sulfuric acid.[8]

The selection of a specific route depends on the commercially available starting materials and the desired final substitution pattern, particularly at the 2- and 4-positions of the quinoline ring.

Chapter 2: Navigating Structure-Activity Relationships (SAR)

The discovery of a novel quinoline-3-carboxylic acid is an iterative process of synthesis and biological evaluation. Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.[1][9] For the well-known fluoroquinolone antibiotics, modifications at the N-1, C-6, C-7, and C-8 positions have been instrumental in developing potent agents.[10]

Pillars of SAR Exploration:

  • N-1 Substituent: This position is critical for interaction with biological targets like DNA gyrase in bacteria.[11] Small, rigid groups such as cyclopropyl are often optimal for antibacterial activity.[12][13]

  • C-7 Substituent: Typically a heterocyclic amine (e.g., piperazine, pyrrolidine), this group modulates potency, spectrum of activity, and cell penetration.[11][13]

  • C-6 Position: The introduction of a fluorine atom at this position was a landmark discovery, dramatically enhancing antibacterial potency, giving rise to the "fluoroquinolone" class.[4][10]

  • The Carboxylic Acid (C-3): The 3-carboxylic acid moiety is essential for the antibacterial action of quinolones, acting as a key binding group to the DNA gyrase enzyme.[12] However, in other therapeutic areas, this group can be a liability due to poor membrane permeability or metabolic instability (e.g., formation of acyl glucuronides).[14][15] In such cases, exploring bioisosteric replacements becomes a key strategy. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids.[15][16][17]

SAR_Cycle Design Design Analogs (Vary R¹, R⁷, etc.) Synthesize Synthesize Compounds Design->Synthesize Hypothesis Test Biological Assay (e.g., IC₅₀) Synthesize->Test New Analogs Analyze Analyze Data (Identify Trends) Test->Analyze Raw Data Analyze->Design SAR Insights

Caption: The iterative cycle of SAR-guided drug discovery.

Quantitative SAR Data Presentation

Systematic evaluation requires quantitative data. The following table illustrates a hypothetical SAR study for a series of quinoline-3-carboxylic acids targeting a protein kinase, with activity measured as the half-maximal inhibitory concentration (IC₅₀).

Compound IDN-1 Substituent (R¹)C-7 Substituent (R⁷)Kinase IC₅₀ (µM)
Lead-001 Ethyl4-Methylpiperazin-1-yl15.2
ANA-002 Cyclopropyl 4-Methylpiperazin-1-yl1.8
ANA-003 t-Butyl4-Methylpiperazin-1-yl9.7
ANA-004 CyclopropylPyrrolidin-1-yl 5.4
ANA-005 CyclopropylMorpholin-4-yl 22.1
ANA-006 Cyclopropyl3-Aminopyrrolidin-1-yl 0.9

Analysis of Hypothetical Data:

  • Comparing Lead-001, ANA-002, and ANA-003 suggests that a small, rigid N-1 substituent like cyclopropyl is highly favorable for potency.

  • Comparing ANA-002, ANA-004, and ANA-005 indicates that the nature of the C-7 heterocycle significantly impacts activity.

  • The superior potency of ANA-006 suggests that an additional hydrogen bond donor (the amino group) at the C-7 substituent enhances target binding.

Chapter 3: Experimental Protocols

Trustworthy and reproducible data relies on meticulously detailed protocols. The following sections provide self-validating, step-by-step methodologies for key workflows.

Protocol: Synthesis of 1-Cyclopropyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol is a representative example based on the principles of the Gould-Jacobs reaction followed by subsequent modifications.

Step 1: Synthesis of Diethyl 2-((4-cyclopropylanilino)methylene)malonate

  • To a round-bottom flask, add 4-cyclopropylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Heat the mixture at 120 °C for 2 hours with stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline starting material is consumed.

  • Cool the reaction mixture to room temperature. The crude product, a viscous oil, is carried forward to the next step without further purification.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a flask containing Dowtherm A (10 times the mass of the intermediate).

  • Heat the mixture to 250 °C with vigorous stirring for 30 minutes.

  • Cool the reaction mixture to below 100 °C and dilute with hexane.

  • The precipitated solid is collected by vacuum filtration, washed with hexane, and dried to yield ethyl 1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Chlorination: This step is often required to activate the C-7 position for substitution if it is not already functionalized. The specific protocol would depend on the exact starting aniline. For this example, we assume a starting aniline that leads to a 7-fluoro or 7-chloro substituent post-cyclization.

  • To a solution of ethyl 1-cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 100 °C for 4 hours. Monitor by TLC.

  • After cooling, pour the reaction mixture into ice water. Collect the precipitate by filtration, wash with water, and dry.

Step 4: Saponification (Ester Hydrolysis)

  • Suspend the crude product from Step 3 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1 hour until TLC indicates complete consumption of the ester.

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~5 with 2M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water and then diethyl ether, and dry under vacuum to yield the final product.

Protocol: Compound Characterization

Every novel compound must be rigorously characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Validation: The proton spectrum should show the expected chemical shifts and integration values for all protons. The carbon spectrum should show the correct number of signals corresponding to the unique carbons in the molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample onto an LC-MS system equipped with a C18 column.

    • Validation: The chromatogram should show a single major peak, indicating high purity (typically >95% by area). The mass spectrum should show a molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds to the calculated molecular weight of the target compound.

Conclusion and Future Directions

The quinoline-3-carboxylic acid scaffold is a remarkably versatile and enduring platform in drug discovery. While its legacy is cemented by the success of quinolone antibiotics, its potential extends to a multitude of therapeutic areas, including anticancer, anti-inflammatory, and antiviral applications.[1][18] The continued exploration of novel synthetic routes that allow for precise control over substitution patterns, combined with a deep understanding of SAR principles, will drive the next generation of discoveries. Future efforts will likely focus on developing compounds with novel mechanisms of action to overcome resistance, exploring underutilized substituent positions, and applying computational modeling to rationalize and predict biological activity. This guide serves as a foundational resource for scientists dedicated to harnessing the immense therapeutic potential of this privileged chemical scaffold.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed.[Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Oxford Academic.[Link]

  • Gould–Jacobs reaction. Wikipedia.[Link]

  • Structure-activity relationships of the fluoroquinolones. ASM Journals.[Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences.[Link]

  • Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. ACS Publications.[Link]

  • Bioisosteres for carboxylic acid groups. Hypha Discovery.[Link]

  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate.[Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.[Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [https://orientjchem.org/vol39no2/from-molecules-to-medicine-the-remarkable-pharmacological-odyssey-of-quinoline-and-its-derivatives/]([Link] pharmacological-odyssey-of-quinoline-and-its-derivatives/)

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate.[Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.[Link]

  • Gould–Jacobs reaction. Wikiwand.[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.[Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.[Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Pharmaceutical Research International.[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.[Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.[Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate.[Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of various spectroscopic techniques for the characterization of this quinoline derivative. While experimental data for this specific compound is not widely published, this guide synthesizes information from structurally related molecules and established spectroscopic principles to offer a robust predictive analysis.

Introduction to 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a halogenated quinoline derivative. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a broad range of biological activities, including antimicrobial, anticancer, and antimalarial properties. The specific substitutions of a bromine atom at the 7-position, a methyl group at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position are expected to modulate its physicochemical and biological properties. Accurate spectroscopic characterization is paramount for confirming its chemical identity, purity, and for elucidating its structure-activity relationships.

Compound Identity:

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃PubChem[1]
Molecular Weight 282.09 g/mol Sigma-Aldrich[2]
CAS Number 1189107-54-7Sigma-Aldrich[2]
Canonical SMILES CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)BrPubChem[1]
InChI Key CSCYIJACNBZKHZ-UHFFFAOYSA-NPubChem[1]

Synthesis Pathway and Its Implications for Spectroscopic Analysis

Understanding the synthetic route of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is crucial as residual starting materials, intermediates, or byproducts can interfere with spectroscopic analysis. A plausible synthetic approach is a modification of the Gould-Jacobs reaction.[3][4]

Synthesis_Pathway A 3-Bromo-2-methylaniline C Anilinomethylenemalonate Intermediate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylate C->D Thermal Cyclization E 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid D->E Saponification & Acidification

Caption: A potential synthetic pathway for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.

This multi-step synthesis underscores the importance of rigorous purification. Spectroscopic techniques are not only for final product identification but are also invaluable for monitoring reaction progress and ensuring the purity of intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~13-15Broad Singlet1H-COOHCarboxylic acid protons are typically broad and downfield due to hydrogen bonding.
~11-12Broad Singlet1H4-OHThe hydroxyl proton signal can be broad and its position is solvent-dependent.
~8.5-8.8Singlet1HH-2The proton at the 2-position is adjacent to the nitrogen and is expected to be a singlet.
~7.8-8.1Doublet1HH-5Aromatic proton on the benzene ring, likely coupled to H-6.
~7.4-7.6Doublet1HH-6Aromatic proton on the benzene ring, coupled to H-5.
~2.5-2.7Singlet3H8-CH₃Methyl group protons typically appear as a singlet in this region.

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework.

Predicted Chemical Shift (ppm)AssignmentRationale
~165-170-COOHCarboxylic acid carbonyl carbon.
~160-165C-4Carbon bearing the hydroxyl group, significantly deshielded.
~145-150C-8aQuaternary carbon at the ring junction.
~140-145C-2Carbon adjacent to the nitrogen.
~125-135C-5, C-6, C-7Aromatic carbons, with the carbon bearing the bromine (C-7) being influenced by the halogen.
~120-125C-4aQuaternary carbon at the ring junction.
~115-120C-3Carbon bearing the carboxylic acid group.
~110-115C-8Carbon bearing the methyl group.
~15-208-CH₃Methyl carbon.

Note: These are predicted values and are subject to variation.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow A Sample Preparation: ~5-10 mg of compound dissolved in ~0.7 mL of DMSO-d₆ B Transfer to NMR Tube A->B C Acquire ¹H NMR Spectrum B->C D Acquire ¹³C NMR Spectrum C->D E 2D NMR (COSY, HSQC, HMBC) for unambiguous assignments D->E F Data Processing and Interpretation E->F

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretch (carboxylic acid)The broadness is due to hydrogen bonding.[5]
~3200BroadO-H stretch (phenol)The phenolic hydroxyl group also contributes to the broad O-H stretch.
1680-1710StrongC=O stretch (carboxylic acid)The carbonyl stretch of an aromatic carboxylic acid is typically in this range.[5]
~1600, ~1500, ~1450Medium-StrongC=C and C=N stretches (aromatic rings)Characteristic absorptions for the quinoline ring system.
1210-1320StrongC-O stretch (carboxylic acid)A strong C-O stretching band is expected for the carboxylic acid.[5]
~900-960BroadO-H bend (out-of-plane)A broad out-of-plane bending vibration for the carboxylic acid OH is a useful diagnostic peak.[5]
~700-800Medium-StrongC-Br stretchThe carbon-bromine stretch is typically found in the fingerprint region.
Experimental Protocol for IR Spectroscopy

A common method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum.

  • Place a small amount of the solid sample on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

In an electrospray ionization (ESI) mass spectrum, the following ions are expected:

m/z (predicted)IonRationale
281.9760[M+H]⁺Protonated molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic M and M+2 peak of nearly equal intensity.
279.9615[M-H]⁻Deprotonated molecule. The bromine isotopic pattern will also be observable here.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Predicted Fragmentation:

The fragmentation pattern in MS/MS experiments can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and CO₂ (M-44).[6]

MS_Fragmentation A [M+H]⁺ m/z ~282 B [M+H - H₂O]⁺ m/z ~264 A->B - H₂O C [M+H - COOH]⁺ m/z ~237 A->C - COOH

Sources

Methodological & Application

Application Notes and Protocols: 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid as a fluorescent probe. This document offers insights into the underlying scientific principles and provides detailed protocols to facilitate the exploration of this compound's capabilities in various research settings.

Introduction: The Promise of Quinoline-Based Fluorophores

Quinoline derivatives have long been a cornerstone in the development of fluorescent probes due to their inherent photophysical properties, which are often sensitive to the local microenvironment. The rigid, planar structure of the quinoline ring system provides a robust scaffold for designing probes that can report on a variety of biological and chemical events. The introduction of specific functional groups allows for the fine-tuning of their spectral properties and their selectivity towards specific analytes.

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a promising, yet underexplored, member of this family. Its structure combines several key features:

  • An 8-Hydroxyquinoline Moiety: This classic chelating group is well-known for its ability to bind a wide range of metal ions, often resulting in a significant change in fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).

  • A Carboxylic Acid Group: This functional group can be leveraged for bioconjugation, allowing the probe to be attached to biomolecules such as proteins or nucleic acids for targeted imaging. It also imparts pH sensitivity to the molecule.

  • Bromine and Methyl Substituents: These groups can modulate the electronic properties and steric hindrance of the molecule, potentially influencing its photophysical characteristics and binding affinity for specific targets.

This guide will provide a hypothetical framework for the synthesis and application of this probe, based on established chemical principles and the known properties of similar compounds.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned in three main stages:

  • Formation of the Quinoline Core: The Gould-Jacobs reaction is a well-established method for synthesizing 4-hydroxyquinolines.[1] This would involve the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate.

  • Bromination: Introduction of the bromine atom at the 7-position would likely be achieved through electrophilic aromatic substitution.

  • Saponification: If the synthesis starts with an ester of the carboxylic acid, a final saponification step would be required to yield the desired carboxylic acid.

Diagram: Proposed Synthetic Workflow

G A Substituted Aniline C Gould-Jacobs Reaction (Cyclization) A->C B Diethyl Ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate C->D E Electrophilic Bromination (e.g., NBS) D->E F Ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate E->F G Saponification (e.g., NaOH, H2O) F->G H 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid G->H

Caption: A plausible synthetic workflow for the target compound.

Characterization

Upon successful synthesis, the compound should be thoroughly characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[3]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

Photophysical Properties (Hypothetical)

While experimental data for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is not available, we can predict its likely photophysical properties based on the behavior of structurally similar 8-hydroxyquinoline and coumarin-3-carboxylic acid derivatives.[4][5]

Table 1: Predicted Photophysical Properties

PropertyPredicted Value/CharacteristicRationale
Excitation Maximum (λex) ~350 - 380 nm8-Hydroxyquinoline derivatives typically absorb in the UV-A to near-visible region. The extended conjugation and substituents will likely red-shift the absorbance compared to the parent quinoline.
Emission Maximum (λem) ~450 - 500 nm (Blue-Green)A significant Stokes shift is expected, characteristic of molecules that undergo excited-state intramolecular proton transfer (ESIPT) or have significant charge transfer character. The emission is likely to be in the blue-green region of the spectrum.[4]
Quantum Yield (Φf) Low in aqueous solution, significantly enhanced upon chelation with metal ions or in a non-polar environment.The 8-hydroxyquinoline moiety is a known fluorescence quencher in its free form in protic solvents. Chelation with metal ions restricts rotational freedom and can block non-radiative decay pathways, leading to enhanced fluorescence.
Solvatochromism Expected to exhibit positive solvatochromism, with a red-shift in emission in more polar solvents.The excited state is likely to be more polar than the ground state, leading to greater stabilization and a red-shifted emission in polar solvents.
pH Sensitivity The fluorescence is expected to be pH-dependent due to the presence of the phenolic hydroxyl and carboxylic acid groups.Protonation/deprotonation of these groups will alter the electronic structure of the molecule and its photophysical properties.

Application Protocol: Detection of Divalent Metal Ions (e.g., Zn²⁺)

The 8-hydroxyquinoline scaffold is a well-known chelator for various metal ions, particularly divalent cations like Zn²⁺, Mg²⁺, and Ca²⁺. This protocol outlines a hypothetical application for the detection of Zn²⁺, a biologically important metal ion.

Principle

In its free form, the fluorescence of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is expected to be weak due to efficient non-radiative decay pathways. Upon binding to Zn²⁺, a rigid 1:1 or 2:1 complex is formed. This chelation is predicted to enhance the fluorescence intensity significantly. This "turn-on" response can be used to quantify the concentration of Zn²⁺ in a sample.

Diagram: Proposed Mechanism of Fluorescence Turn-On

G cluster_0 Weak Fluorescence cluster_1 Strong Fluorescence A Probe C Chelation A->C + B Zn²⁺ B->C D [Probe-Zn²⁺] Complex C->D

Caption: Chelation of Zn²⁺ by the probe leads to enhanced fluorescence.

Materials and Reagents
  • 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • HEPES buffer (10 mM, pH 7.4)

  • Zinc chloride (ZnCl₂), analytical grade

  • Deionized water

  • Fluorometer and quartz cuvettes

Experimental Protocol
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the fluorescent probe in DMSO.

    • Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

  • Titration Experiment:

    • In a series of microcentrifuge tubes, add the appropriate volume of the probe stock solution to 1 mL of HEPES buffer to achieve a final probe concentration of 10 µM.

    • To each tube, add increasing concentrations of the ZnCl₂ stock solution (e.g., 0, 2, 4, 6, 8, 10, 15, 20, 30, 40, 50 µM).

    • Incubate the solutions at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurements:

    • Transfer each solution to a quartz cuvette.

    • Measure the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) using an excitation wavelength determined from the probe's excitation spectrum (hypothesized to be around 370 nm).

    • Record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.

    • Determine the linear range of detection and the limit of detection (LOD).

    • Perform a binding constant calculation if a saturation curve is obtained.

Selectivity Assay

To assess the probe's selectivity for Zn²⁺, repeat the experiment with other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) at a concentration significantly higher than that of Zn²⁺. A minimal change in fluorescence in the presence of these competing ions would indicate high selectivity.

Application in Bioimaging (Hypothetical)

The potential for this probe to be used in cellular imaging is significant, given its predicted "turn-on" response to metal ions.

Protocol for Live Cell Imaging of Intracellular Zn²⁺
  • Cell Culture:

    • Plate cells (e.g., HeLa or PC-3) on glass-bottom dishes and culture overnight in a suitable medium.

  • Probe Loading:

    • Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Incubate the cells with a low micromolar concentration of the probe (e.g., 1-5 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells again to remove any excess probe.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths (e.g., DAPI or a custom filter set).

  • Stimulation (Optional):

    • To visualize changes in intracellular Zn²⁺, cells can be treated with a Zn²⁺ ionophore (e.g., pyrithione) in the presence of extracellular ZnCl₂ to induce an influx of Zn²⁺.

    • Acquire images before and after stimulation to observe the change in intracellular fluorescence.

Conclusion and Future Directions

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid represents a promising scaffold for the development of novel fluorescent probes. The synthetic and application protocols outlined in this document provide a solid foundation for researchers to begin exploring its potential. Future work should focus on the experimental validation of its photophysical properties, a thorough investigation of its selectivity for various analytes, and its application in more complex biological systems. The bioconjugation capabilities offered by the carboxylic acid group also open up exciting possibilities for the development of targeted fluorescent probes for specific cellular components or disease biomarkers.

References

  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. (URL: )
  • 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid AldrichCPR - Sigma-Aldrich. (URL: )
  • 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid - PubChemLite. (URL: )
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Application Notes & Protocols for Assessing the Cytotoxicity of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Landscape of Quinoline-3-Carboxylic Acids

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] Among its derivatives, quinoline-3-carboxylic acids have garnered significant interest as a promising class of agents with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and notably, anticancer properties.[2][3][4] Extensive research has demonstrated that these compounds can exert potent cytotoxic and antiproliferative effects against a variety of cancer cell lines, such as those from breast (MCF-7), leukemia (K562), and cervical (HeLa) cancers.[5][6][7]

The mechanism underlying their anticancer activity is multifaceted, often involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and in some cases, direct interaction with DNA.[1][8][9] Given their therapeutic potential, the accurate and robust evaluation of the cytotoxicity of novel quinoline-3-carboxylic acid derivatives is a critical step in the drug discovery and development pipeline.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic profile of quinoline-3-carboxylic acid compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and reproducible approach. The protocols detailed herein—the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection—form a powerful trifecta for characterizing the cytotoxic potential and preliminary mechanism of action of these compounds.

Part 1: Foundational Cytotoxicity Screening - The MTT Assay

The MTT assay is the cornerstone for initial cytotoxicity screening. It is a colorimetric assay that provides a quantitative measure of cell metabolic activity, which in most contexts, serves as an effective proxy for cell viability.[10]

Principle of the MTT Assay

The assay's principle is rooted in cellular metabolism. Viable, metabolically active cells possess mitochondrial reductase enzymes, such as succinate dehydrogenase, that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10][11] This insoluble formazan is then solubilized, and the intensity of the resulting purple solution is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.[12]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubate Overnight (Allow cells to adhere) A->B C 3. Prepare Compound Dilutions (Serial dilutions of Quinoline-3-Carboxylic Acid) B->C D 4. Treat Cells (Add compound dilutions to wells) C->D E 5. Incubate (e.g., 24, 48, or 72 hours at 37°C, 5% CO2) D->E F 6. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) E->F G 7. Incubate (3-4 hours at 37°C) F->G H 8. Solubilize Formazan (Add 100 µL of DMSO or SDS-HCl solution) G->H I 9. Read Absorbance (570 nm using a microplate reader) H->I J 10. Calculate % Viability & IC50 I->J

Caption: High-level workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Quinoline-3-carboxylic acid compound (stock solution in a suitable solvent like DMSO)

  • Selected cancer cell line (e.g., MCF-7, K562) and appropriate complete culture medium

  • Sterile 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[11]

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[8]

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete medium. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[13] Include wells for vehicle control (solvent only) and a blank (medium only).

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.

  • Compound Treatment: Prepare a series of dilutions of your quinoline-3-carboxylic acid compound in serum-free medium. A common approach is a 2-fold or 10-fold serial dilution to cover a broad concentration range (e.g., 0.1 µM to 100 µM).

  • Media Removal and Treatment Addition: Carefully aspirate the medium from the wells. Add 100 µL of the respective compound dilutions to the treatment wells. Add 100 µL of medium with the same concentration of vehicle (e.g., 0.1% DMSO) to the control wells.

  • Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO or another suitable solubilizing agent to each well.[11]

  • Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.[14]

Data Analysis and Interpretation

The primary output of the MTT assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[13]

  • Correct Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100

  • Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[13][15] The IC₅₀ value is the concentration at which the curve crosses the 50% viability mark.[16][17]

CompoundCell LineIncubation Time (h)IC₅₀ (µM)[5][8]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)487.5
9-(3-Bromophenyl)-4-phenyl...HeLa (Cervical)7230
Quinoline Derivative 4mK562 (Leukemia)480.28[1]
Quinoline Derivative 4nMCF-7 (Breast)480.33[1]

Table 1: Example IC₅₀ values for various quinoline derivatives against different cancer cell lines, demonstrating the importance of context in cytotoxicity assessment.

Part 2: Assessing Membrane Integrity - The LDH Assay

While the MTT assay measures metabolic activity, the Lactate Dehydrogenase (LDH) assay provides a direct measure of cytotoxicity by quantifying cell membrane damage.[18]

Principle of the LDH Assay

LDH is a stable cytosolic enzyme present in all cells.[19] When the plasma membrane is compromised—a hallmark of late apoptosis or necrosis—LDH is released into the cell culture medium.[20] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[18][21] The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[20]

Detailed Protocol: LDH Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit (recommended for consistency) or individual reagents.

  • Cells cultured and treated with quinoline-3-carboxylic acid in a 96-well plate as described for the MTT assay.

  • Lysis buffer (often 10X, provided in kits) to create a maximum LDH release control.

  • Microplate reader capable of reading absorbance at ~490 nm.

Procedure:

  • Prepare Controls: On the same plate as your treated cells, you must prepare three essential controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with vehicle, to which you will add 10 µL of 10X Lysis Buffer 45 minutes before the assay.[21]

    • Medium Background Control: Culture medium without cells.

  • Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at ~300 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[20]

  • Add Reaction Mixture: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants.[21]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[21]

  • Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[21]

Data Analysis and Interpretation
  • Correct Absorbance: Subtract the 680 nm absorbance from the 490 nm absorbance for all wells. Then, subtract the average absorbance of the medium background control from all other readings.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

A high percentage of cytotoxicity indicates that the quinoline-3-carboxylic acid compound induces cell death via membrane disruption. Comparing these results with MTT data can be insightful. For instance, a compound might significantly reduce metabolic activity (low MTT viability) without causing substantial membrane leakage (low LDH release), suggesting a cytostatic effect or an early apoptotic mechanism rather than immediate necrosis.

Part 3: Elucidating the Mechanism - Apoptosis Detection with Annexin V/PI Staining

To determine if the observed cytotoxicity is due to programmed cell death, the Annexin V/Propidium Iodide (PI) assay is the gold standard.[8]

Principle of the Annexin V/PI Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[22]

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic or necrotic cells where membrane integrity is lost, PI can enter and stain the nucleus.[22]

By using both stains, we can distinguish four cell populations:

  • Viable Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells (primarily): Annexin V-negative / PI-positive

Visualizing Apoptosis Detection

Apoptosis_Detection cluster_cells Cell States cluster_stains Staining cluster_results Flow Cytometry Quadrants Healthy Healthy Cell Inner: PS Outer: - Q3 Q3: Viable (Annexin V- / PI-) Healthy->Q3 EarlyApop Early Apoptotic Inner: - Outer: PS AnnexinV Annexin V-FITC (Binds to exposed PS) EarlyApop->AnnexinV LateApop Late Apoptotic / Necrotic Membrane Compromised Outer: PS LateApop->AnnexinV PI Propidium Iodide (PI) (Enters compromised membrane) LateApop->PI Q2 Q2: Late Apoptotic (Annexin V+ / PI+) AnnexinV->Q2 Q4 Q4: Early Apoptotic (Annexin V+ / PI+) AnnexinV->Q4 PI->Q2 Q1 Q1: Necrotic (Annexin V- / PI+)

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Detailed Protocol: Annexin V/PI Assay

Materials:

  • Cells treated with the quinoline-3-carboxylic acid compound at its IC₅₀ concentration (and a control) in 6-well plates.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (usually 1X, provided in the kit)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired duration (e.g., 24 hours).[8]

  • Cell Harvesting: Harvest both floating and adherent cells. Collect the supernatant (containing floating cells) and then trypsinize the adherent cells. Combine them and centrifuge.[8]

  • Washing: Wash the cells twice with cold PBS, centrifuging between washes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (volumes may vary by kit).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

Data Analysis and Interpretation

The flow cytometer will generate quadrant plots. By quantifying the percentage of cells in each of the four quadrants, you can determine the primary mode of cell death induced by the quinoline-3-carboxylic acid derivative. A significant increase in the Annexin V-positive populations (early and late apoptotic) compared to the vehicle control confirms that the compound's cytotoxic mechanism involves the induction of apoptosis.[23]

Conclusion

This guide provides a validated, multi-assay approach to comprehensively characterize the cytotoxicity of quinoline-3-carboxylic acid derivatives. By systematically employing the MTT, LDH, and Annexin V/PI assays, researchers can move from broad viability screening to a more nuanced understanding of a compound's cellular impact. This rigorous, evidence-based protocol framework is essential for identifying and advancing promising anticancer agents in the drug development process.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Retrieved from [Link]

  • ResearchGate. (2023). How to calculate IC50. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. ResearchGate. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. Retrieved from [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(15), 3058-3074. Retrieved from [Link]

  • Mittal, R. K., et al. (2020). Quinoline-3-Carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991. Retrieved from [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics Inc. Retrieved from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11760. Retrieved from [Link]

  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3328. Retrieved from [Link]

  • El-Naggar, M., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(32), 22931-22956. Retrieved from [Link]

  • Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. Retrieved from [Link]

  • Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344–348. Retrieved from [Link]

  • Perumal, R. V., et al. (2014). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Chemical and Pharmaceutical Research, 6(5), 1141-1147. Retrieved from [Link]

  • ResearchGate. (2025). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. ResearchGate. Retrieved from [Link]

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Brominated Quinolines: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of bromine atoms to the quinoline nucleus significantly modulates its physicochemical and pharmacological properties, leading to a diverse range of biological activities. This guide provides an in-depth exploration of the applications of brominated quinolines in medicinal chemistry, complete with detailed protocols and mechanistic insights.

The Significance of Bromination in Quinoline-Based Drug Discovery

The strategic placement of bromine atoms on the quinoline ring can profoundly influence a molecule's biological profile. Bromine, being a halogen, imparts several key characteristics:

  • Increased Lipophilicity: The hydrophobic nature of bromine can enhance membrane permeability and, consequently, the bioavailability of a drug candidate.[1]

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the quinoline ring system, influencing its reactivity and binding interactions with biological targets.[2]

  • Formation of Halogen Bonds: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the specific and high-affinity binding of a ligand to its protein target.

  • Metabolic Stability: The presence of a bromine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound.

These attributes make brominated quinolines attractive candidates for the development of novel therapeutics across various disease areas.

Anticancer Applications of Brominated Quinolines

Brominated quinolines have emerged as a promising class of anticancer agents, exhibiting a range of cytotoxic and antiproliferative activities against various cancer cell lines.[3][4]

Mechanisms of Action

The anticancer effects of brominated quinolines are often multifactorial and can include:

  • DNA Intercalation and Topoisomerase Inhibition: Some brominated quinolines can intercalate into the DNA double helix, disrupting DNA replication and transcription.[3] Additionally, they can inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during these processes.[5][6]

  • Induction of Apoptosis: Many brominated quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][6] This is often mediated through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

  • Inhibition of Angiogenesis: Several studies suggest that brominated quinolines can inhibit the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[7]

  • Cell Cycle Arrest: These compounds can also arrest the cell cycle at different phases, preventing cancer cell proliferation.[7]

Key Examples and Preclinical Data

Several brominated quinoline derivatives have demonstrated significant anticancer potential in preclinical studies.

Compound NameCancer Cell LinesIC50 ValuesMechanism of ActionReference
6-Bromo-5-nitroquinolineC6, HeLa, HT29Shows greater antiproliferative activity than 5-fluorouracilInduces apoptosis[4]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45–9.6 μg/mLInhibits human topoisomerase I, induces apoptosis[5][6]
6,8-Dibromo-5-nitroquinolineHT29Effectively inhibits cell migrationInduces apoptosis[5][6]
6-BromotetrahydroquinolineA549, HeLa, HT29, Hep3B, MCF72-50 μg/mlAntiproliferative[3]
5,7-Dibromo-8-hydroxyquinolineA549, HeLa, HT29, Hep3B, MCF72-50 μg/mlAntiproliferative[3]
Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This protocol describes a common method for the synthesis of a key brominated quinoline intermediate.

Materials:

  • 8-Hydroxyquinoline

  • Bromine

  • Chloroform (CHCl3)

  • 5% Sodium Bicarbonate (NaHCO3) solution

  • Sodium Sulfate (Na2SO4)

  • Benzene

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 8-hydroxyquinoline (2.06 mmol) in 10 mL of chloroform in a round-bottom flask equipped with a stirring bar.

  • In a separate container, prepare a solution of bromine (4.20 mmol) in 5 mL of chloroform.

  • Slowly add the bromine solution to the 8-hydroxyquinoline solution over 5 minutes using a dropping funnel while stirring at room temperature.

  • Continue stirring the reaction mixture for 1 hour at room temperature.

  • The resulting yellow solid is dissolved in 15 mL of chloroform.

  • Transfer the solution to a separatory funnel and wash it three times with 15 mL of 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline.

Safety Precautions: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of brominated quinolines on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Brominated quinoline compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the brominated quinoline compound in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Antimicrobial Applications of Brominated Quinolines

The quinoline scaffold is the basis for several important antibacterial and antimalarial drugs. Bromination has been shown to enhance the antimicrobial properties of quinoline derivatives.[9][10]

Antibacterial Activity

Brominated quinolines have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[11] Their mechanisms of action can involve:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolone antibiotics, some brominated quinolines can target these essential bacterial enzymes, leading to the inhibition of DNA replication and cell division.

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of these compounds can facilitate their insertion into and disruption of the bacterial cell membrane, leading to cell lysis.

  • Inhibition of Quorum Sensing: Some studies suggest that brominated quinolines can interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[9]

Antimalarial Activity

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a prominent example. Brominated analogs of known antimalarial quinolines have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard method for determining the antibacterial activity of brominated quinolines.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Brominated quinoline compound (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare a serial two-fold dilution of the brominated quinoline compound in MHB in a 96-well plate.

  • Add an equal volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Neuroprotective Applications of Brominated Quinolines

Emerging research suggests that brominated quinolines may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13][14]

Mechanisms of Action

The neuroprotective effects of these compounds are thought to be mediated through:

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Some brominated quinolines can scavenge reactive oxygen species (ROS) and protect neurons from oxidative damage.[15]

  • Chelation of Metal Ions: Dysregulation of metal ions, such as copper and iron, is implicated in the pathology of Alzheimer's disease. The 8-hydroxyquinoline scaffold, in particular, is a well-known metal chelator. Brominated derivatives of 8-hydroxyquinoline can chelate these metal ions, preventing their participation in redox reactions that generate ROS.

  • Inhibition of Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of neurotransmitters. Some brominated quinolines have been shown to inhibit MAO-B, which could be beneficial in Parkinson's disease.[15]

Experimental Workflow: Assessing Neuroprotective Effects

Neuroprotection_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) induce_stress Induce Oxidative Stress (e.g., H2O2, 6-OHDA) cell_culture->induce_stress treatment Treat with Brominated Quinoline induce_stress->treatment viability_assay Cell Viability Assay (e.g., MTT, LDH) treatment->viability_assay ros_assay ROS Measurement (e.g., DCFH-DA) treatment->ros_assay animal_model Animal Model of Neurodegeneration compound_admin Compound Administration animal_model->compound_admin behavioral_tests Behavioral Tests compound_admin->behavioral_tests histology Histological Analysis compound_admin->histology

Caption: Workflow for evaluating the neuroprotective effects of brominated quinolines.

Synthesis Strategies for Brominated Quinolines

Several synthetic methods are employed to introduce bromine atoms onto the quinoline ring.

Electrophilic Bromination

This is the most common method for brominating electron-rich quinoline systems. Reagents such as molecular bromine (Br2) or N-bromosuccinimide (NBS) are used, often in the presence of a solvent like chloroform, acetic acid, or acetonitrile.[9][16] The position of bromination is directed by the existing substituents on the quinoline ring.

Electrophilic_Bromination Quinoline Quinoline Derivative Brominated_Quinoline Brominated Quinoline Quinoline->Brominated_Quinoline Electrophilic Substitution Brominating_Agent Br2 or NBS Brominating_Agent->Brominated_Quinoline

Caption: General scheme for the electrophilic bromination of quinolines.

Sandmeyer Reaction

For the synthesis of bromoquinolines from aminoquinolines, the Sandmeyer reaction is a valuable tool. This involves the diazotization of the amino group followed by treatment with a copper(I) bromide solution.

Metal-Catalyzed Cross-Coupling Reactions

Bromoquinolines are versatile intermediates for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[17] These reactions allow for the introduction of a wide range of substituents at the position of the bromine atom, enabling the synthesis of diverse libraries of quinoline derivatives for structure-activity relationship (SAR) studies.

Future Perspectives

The field of brominated quinolines in medicinal chemistry continues to evolve. Future research will likely focus on:

  • Target-Specific Design: The design and synthesis of brominated quinolines that selectively target specific enzymes or receptors implicated in disease.

  • Combination Therapies: Investigating the synergistic effects of brominated quinolines in combination with existing drugs to overcome drug resistance.

  • Advanced Drug Delivery Systems: The development of novel formulations to improve the solubility, bioavailability, and targeted delivery of promising brominated quinoline candidates.

  • Exploration of New Therapeutic Areas: Investigating the potential of brominated quinolines in other disease areas, such as viral infections and inflammatory disorders.

The versatility of the brominated quinoline scaffold, coupled with a deeper understanding of its mechanisms of action, holds great promise for the development of the next generation of therapeutic agents.

References

  • Acar Çevik, U., et al. (2020). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Archiv der Pharmazie, 353(9), e2000086. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. Retrieved from [Link]

  • Köprülü, T. K., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. R Discovery. [Link]

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate. [Link]

  • Kovalenko, S. M., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 18(4), 48-55. [Link]

  • Kumar, A., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 28(1), 115183. [Link]

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Köprülü, T. K., et al. (2017). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]

  • Ökten, S., et al. (2017). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. [Link]

  • Chen, J., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. PMC - NIH. [Link]

  • Li, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

  • Ökten, S., et al. (2023). Synthesis of highly brominated quinolines. ResearchGate. [Link]

  • Singh, A., & Singh, A. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Kumari, P., & Singh, R. K. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. [Link]

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. PMC - NIH. [Link]

  • Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Bohrium. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Potapskyi, E., et al. (2023). Quinoline derivatives with bromine in their structure. ResearchGate. [Link]

  • Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

  • Singh, R. K., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

  • Costa, M., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - NIH. [Link]

  • Al-Ostoot, F. H., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]

Sources

Application Notes and Protocols for the Evaluation of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline core is a foundational heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This aromatic nitrogen-containing scaffold is present in numerous natural alkaloids with potent anticancer properties and serves as the backbone for a multitude of synthetic therapeutic agents.[1] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[1] Quinoline derivatives have demonstrated significant promise in oncology by targeting various hallmarks of cancer.[2][3] They have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[2][3]

While specific research on 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid in the context of cancer is not yet extensively documented in publicly available literature, its structural features—a halogenated quinoline backbone with hydroxyl and carboxylic acid functional groups—suggest a strong rationale for its investigation as a potential anticancer agent. The presence of a bromine atom can enhance biological activity, while the hydroxyl and carboxylic acid moieties can participate in crucial interactions with biological targets.[4]

This guide provides a comprehensive framework for researchers and drug development professionals to explore the anticancer potential of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. The protocols and insights presented here are synthesized from established methodologies for analogous quinoline derivatives and are designed to serve as a robust starting point for a thorough investigation.

Postulated Mechanisms of Action: Targeting Cancer's Core Machineries

Based on the extensive research into structurally related quinoline compounds, 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid may exert its anticancer effects through one or more of the following established mechanisms:

  • Inhibition of Protein Kinases: Many quinoline derivatives are potent inhibitors of protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and key components of the PI3K/Akt signaling pathway.[5][6] Inhibition of these pathways can lead to the suppression of tumor growth, proliferation, and angiogenesis.

  • Topoisomerase Inhibition: Certain quinoline derivatives can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[4][7] By stabilizing the topoisomerase-DNA complex, these compounds can induce DNA strand breaks, ultimately leading to apoptosis.

  • Induction of Apoptosis: Quinolines can trigger the intrinsic apoptosis pathway.[8] This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspases, the key executioners of apoptosis.[9][10]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common anticancer strategy. Quinoline derivatives have been shown to induce cell cycle arrest at different phases, such as G2/M, preventing cancer cells from dividing and proliferating.[3][9]

The following diagram illustrates the potential signaling pathways that could be targeted by 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.

Potential_Anticancer_Mechanisms_of_Quinoline_Derivatives Compound 7-Bromo-4-hydroxy-8-methylquinoline- 3-carboxylic acid Kinase Protein Kinases (EGFR, VEGFR-2, PI3K/Akt) Compound->Kinase Inhibition Topoisomerase Topoisomerase I/II Compound->Topoisomerase Inhibition Mitochondria Mitochondria Compound->Mitochondria Disruption CellCycle Cell Cycle Machinery Compound->CellCycle Interference Proliferation Cell Proliferation & Angiogenesis Kinase->Proliferation DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication ROS ROS Production Mitochondria->ROS CellDivision Cell Division CellCycle->CellDivision Apoptosis Apoptosis Caspase Caspase Activation ROS->Caspase Caspase->Apoptosis

Caption: Potential anticancer mechanisms of quinoline derivatives.

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial for evaluating the anticancer potential of a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow Synthesis Compound Synthesis & Characterization Screening In Vitro Cytotoxicity Screening (e.g., MTT/MTS Assay) Synthesis->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Mechanism->ApoptosisAssay CellCycleAssay Cell Cycle Analysis Mechanism->CellCycleAssay WesternBlot Western Blotting Mechanism->WesternBlot InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Toxicity Toxicity Assessment InVivo->Toxicity Efficacy Tumor Growth Inhibition InVivo->Efficacy

Sources

Assessing the Cytotoxicity of Quinoline Derivatives: An Application Note and Protocol for the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Quinoline Derivatives in Oncology and the Need for Robust Cytotoxicity Screening

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities, including potent anticancer properties.[1][2] These heterocyclic compounds exert their effects through diverse mechanisms of action, such as inducing cell cycle arrest, apoptosis, inhibiting angiogenesis, and disrupting cell migration.[1][3] As researchers continue to explore the vast chemical space of quinoline derivatives for novel cancer therapeutics, the need for a reliable, efficient, and well-characterized method to assess their cytotoxic effects is paramount.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and pharmacology, widely employed to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] This colorimetric assay provides a quantitative assessment of a compound's ability to inhibit cell growth and is a critical first step in the drug discovery pipeline.[5]

This comprehensive guide provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic potential of quinoline derivatives. Beyond a simple recitation of steps, this document delves into the underlying principles of the assay, offers critical insights into potential interactions between quinoline compounds and the assay chemistry, and provides robust troubleshooting strategies to ensure data integrity and reproducibility.

Principle of the MTT Assay: A Measure of Mitochondrial Integrity

The MTT assay is predicated on the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by metabolically active cells.[6] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from succinate dehydrogenase, located in the mitochondria.[7][8] Therefore, the amount of formazan produced is directly proportional to the number of viable cells with intact mitochondrial function.[7] The insoluble formazan crystals are subsequently dissolved in an organic solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically between 550 and 600 nm.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis p1 Cell Seeding (e.g., 96-well plate) p2 Incubation (24h) (Allow for cell adherence) p1->p2 t1 Prepare Serial Dilutions of Quinoline Derivatives p2->t1 t2 Treat Cells (Incubate for 24, 48, or 72h) t1->t2 a1 Add MTT Reagent (Incubate 2-4h) t2->a1 a2 Formation of Formazan Crystals a1->a2 a3 Solubilize Formazan (e.g., with DMSO) a2->a3 d1 Measure Absorbance (570 nm) a3->d1 d2 Calculate Cell Viability (%) d1->d2 d3 Determine IC50 Value d2->d3

Caption: General experimental workflow for the MTT assay.

Detailed Protocol for MTT Assay with Quinoline Derivatives

This protocol is optimized for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells or different plate formats.

Materials and Reagents
  • Biological Materials:

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

    • Phosphate-Buffered Saline (PBS), sterile

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Quinoline derivatives for testing

    • Positive control (e.g., Doxorubicin)

    • Vehicle control (e.g., DMSO, if used to dissolve compounds)

  • Equipment:

    • 96-well flat-bottom sterile culture plates

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader capable of measuring absorbance at 570 nm

    • Multichannel pipette

    • Inverted microscope

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4]

    • Vortex or sonicate to ensure complete dissolution.[4]

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C, protected from light. It is stable for at least 6 months.[4]

  • MTT Working Solution (0.5 mg/mL):

    • On the day of the assay, dilute the MTT stock solution 1:10 in serum-free and phenol red-free culture medium.[7]

    • Prepare a sufficient volume for all wells.

  • Quinoline Derivative Stock Solutions:

    • Dissolve the quinoline derivatives in a suitable solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10-100 mM).

    • Store stock solutions at -20°C or -80°C.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Harvest and count the cells. Ensure cell viability is high (>95%).

  • Prepare a cell suspension at the desired density. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.[9] A common starting point is 5,000-10,000 cells per well in a 96-well plate.[10]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • To minimize the "edge effect," it is advisable to fill the peripheral wells with 100 µL of sterile PBS or culture medium.[10]

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[7]

Day 2: Treatment with Quinoline Derivatives

  • Prepare serial dilutions of the quinoline derivatives in complete culture medium from the stock solutions. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Carefully aspirate the old medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the quinoline derivatives to the respective wells.

  • Include the following controls:

    • Untreated Control: Cells treated with culture medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compounds.[8]

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank: Wells containing culture medium but no cells, for background absorbance measurement.[11]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9][12]

Day 3, 4, or 5: MTT Assay

  • After the incubation period, carefully aspirate the treatment medium from each well.

  • Add 100 µL of the MTT working solution (0.5 mg/mL) to each well.[7]

  • Incubate the plate for 2-4 hours at 37°C, protected from light.[9] During this time, viable cells will reduce the MTT to purple formazan crystals. The incubation time may need to be optimized for different cell lines.

  • After the incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • To ensure complete dissolution, gently agitate the plate on an orbital shaker for 15 minutes at room temperature, protected from light.[11]

Data Acquisition and Analysis
  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]

  • Data Calculation:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[9]

Special Considerations for Quinoline Derivatives

Due to their chemical nature, quinoline derivatives may present specific challenges in the MTT assay.

  • Compound Color: Some quinoline derivatives are colored, which can interfere with the absorbance reading of the formazan product.[8]

    • Mitigation Strategy: It is crucial to include a control group of wells containing the quinoline derivative in the culture medium without cells for each concentration tested.[14] The absorbance of these wells should be subtracted from the absorbance of the corresponding treated cell wells.

  • Reducing or Oxidizing Properties: Certain chemical moieties on the quinoline scaffold may have inherent reducing or oxidizing properties that could directly interact with the MTT reagent, leading to false-positive or false-negative results.[8]

    • Mitigation Strategy: If significant interference is suspected, consider using an alternative cytotoxicity assay that is less susceptible to such interactions, such as the Sulforhodamine B (SRB) assay, which measures total protein content.

Troubleshooting Common MTT Assay Issues

Problem Possible Cause(s) Solution(s)
Low Signal/Weak Purple Color Insufficient number of viable cells.Optimize cell seeding density; ensure cells are in the exponential growth phase.[10]
Low metabolic activity of the cell line.Increase the incubation time with the MTT reagent.[10]
MTT reagent has degraded.Use a fresh stock of MTT solution; store protected from light.
High Background Absorbance Contamination of the culture medium.Use fresh, sterile reagents and aseptic techniques.
Phenol red in the medium.Use phenol red-free medium for the MTT incubation step.[11]
Incomplete removal of medium before adding solubilizing agent.Carefully aspirate all medium before adding DMSO.
Incomplete Dissolution of Formazan Crystals Insufficient volume of solubilizing agent.Ensure adequate volume of DMSO is added to each well.
Inadequate mixing.Increase the shaking time or use gentle pipetting to aid dissolution.[15]
High Variability Between Replicates Uneven cell seeding.Ensure a homogenous cell suspension and careful pipetting.
"Edge effect" in the 96-well plate.Avoid using the outer wells for experimental samples or fill them with sterile liquid to maintain humidity.[10]
Inconsistent timing of reagent addition or reading.Use a multichannel pipette and read the plate promptly after solubilization.

Conclusion

The MTT assay is a robust and valuable tool for the preliminary cytotoxic screening of novel quinoline derivatives. By understanding the principles of the assay and being mindful of the potential for compound-specific interference, researchers can generate reliable and reproducible data. This, in turn, will facilitate the identification and development of promising quinoline-based anticancer agents. Adherence to proper controls, careful optimization of experimental parameters for each cell line, and meticulous data analysis are the cornerstones of a successful cytotoxicity assessment.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • An In-depth Technical Guide to the MTT Assay: Principles and Protocols. (n.d.). Benchchem.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay. (n.d.). Benchchem.
  • The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2025). ResearchGate.
  • Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2021). Bentham Science Publishers.
  • Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives. (n.d.). Benchchem.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). ScienceDirect.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate.
  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). TFOT.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). PMC.
  • Cell viability assay: Problems with MTT assay in the solubilization step. (2024). Stack Exchange.
  • MTT Assay Protocol. (n.d.). Unknown Source.
  • Why is my MTT Assay not turning Purple?. (2015). ResearchGate.
  • I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution?. (2020). ResearchGate.
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  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH.
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Application Notes and Protocols for Antimicrobial Screening of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

<_

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Promise of Quinolines in an Era of Resistance

The quinolone family of compounds has long been a cornerstone in the fight against microbial infections.[1] Their journey began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, which demonstrated activity primarily against Gram-negative bacteria.[1][2][3] The subsequent development of fluoroquinolones, characterized by a fluorine atom at the C-6 position, marked a significant leap forward, expanding their antimicrobial spectrum to include Gram-positive and atypical pathogens.[1] In an age where antimicrobial resistance (AMR) poses a grave threat to global health, the exploration of novel substituted quinolines is a critical endeavor in the quest for new and effective therapeutic agents.[4]

This guide provides a comprehensive overview of the essential protocols and theoretical underpinnings for the antimicrobial screening of newly synthesized substituted quinolines. It is designed to equip researchers with the knowledge and methodologies to systematically evaluate the potential of these compounds, from initial susceptibility testing to preliminary safety profiling.

The Scientific Rationale: Targeting Bacterial Replication

Quinolones exert their bactericidal effects by targeting essential bacterial enzymes known as type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][5][6] These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair. By inhibiting the ligase activity of these enzymes, quinolones trap them in a state where they have created double-stranded breaks in the DNA, ultimately leading to cell death.[3][5] Eukaryotic cells lack DNA gyrase and possess a structurally distinct topoisomerase II, which provides a degree of selective toxicity for this class of compounds.[2]

The antimicrobial potency and spectrum of quinolone derivatives are intricately linked to the nature and position of various substituents on the core quinolone scaffold.[1][7] Structure-activity relationship (SAR) studies have revealed that modifications at the N-1, C-5, C-6, C-7, and C-8 positions can profoundly influence a compound's activity against different microbial species.[1][7] For instance, the fluorine atom at C-6 is a hallmark of the highly successful fluoroquinolones, while the substituent at C-7 significantly impacts the spectrum of activity.[7] A thorough understanding of these SAR principles is invaluable for the rational design of new quinoline-based antimicrobial agents.[4]

Phase 1: Primary Antimicrobial Susceptibility Screening

The initial phase of screening aims to identify "hit" compounds that exhibit antimicrobial activity against a panel of clinically relevant microorganisms. The two most common and foundational methods for this purpose are the agar disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Method

The Kirby-Bauer test is a qualitative or semi-quantitative method that provides a rapid visual assessment of a compound's antimicrobial activity.[8][9] It is based on the principle that an antimicrobial-impregnated disk placed on an agar surface will create a concentration gradient as the compound diffuses into the medium.[8][10] If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[8][9][11]

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar (MHA): This medium is the standard for routine susceptibility testing due to its non-inhibitory nature towards common antimicrobials like sulfonamides and its batch-to-batch reproducibility.[12]

  • Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible bacterial lawn, which is critical for accurate zone size measurement.[12]

  • Agar Depth: A standardized agar depth (typically 4 mm) is crucial because the diffusion of the antimicrobial occurs in three dimensions.[10][12] Variations in depth can significantly alter the size of the inhibition zone.[10]

Step-by-Step Methodology:

  • Prepare Inoculum: Aseptically pick several well-isolated colonies of the test microorganism from an overnight culture plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[12] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.[12]

  • Apply Disks: Allow the plate to dry for 5-15 minutes.[12] Using sterile forceps, place paper disks impregnated with a known concentration of the substituted quinoline compounds onto the agar surface. Gently press each disk to ensure complete contact with the agar.[8] Space the disks adequately (at least 24 mm apart) to prevent overlapping of the inhibition zones.[12]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours under ambient atmospheric conditions.[11]

  • Measure and Interpret: After incubation, measure the diameter of the zones of complete inhibition in millimeters. The size of the zone is inversely proportional to the minimum inhibitory concentration.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14][15][16] This method is considered a gold standard for susceptibility testing and is essential for evaluating the potency of novel compounds.[17]

Causality Behind Experimental Choices:

  • 96-Well Microtiter Plates: These plates are ideal for performing serial dilutions and testing multiple compounds against various microorganisms in a high-throughput manner.[15]

  • Two-Fold Serial Dilutions: This dilution scheme allows for the precise determination of the MIC value across a wide range of concentrations.[13]

  • Controls: The inclusion of a growth control (no antimicrobial) and a sterility control (no bacteria) is critical to validate the assay's integrity.[15] A positive control with a known antibiotic helps to ensure the susceptibility of the test organism.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the substituted quinoline compounds in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[15] The final volume in each well should be 50 µL.

  • Prepare Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate Plate: Add 50 µL of the standardized inoculum to each well containing the compound dilutions, bringing the total volume to 100 µL. Also, include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-24 hours.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14][15]

Phase 2: Advanced Antimicrobial Characterization

Once promising "hit" compounds are identified, further characterization is necessary to understand their cidal activity and potential for toxicity.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[13][14][18] This distinction is crucial, as a bactericidal agent is often preferred for treating serious infections, especially in immunocompromised patients.[14]

Step-by-Step Methodology:

  • Perform MIC Assay: Following the determination of the MIC as described in Protocol 2, take a 10 µL aliquot from each well that shows no visible growth.

  • Plate Aliquots: Spot-plate the aliquots onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • Determine MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation: Summarizing Antimicrobial Activity

For clear comparison and analysis, the antimicrobial activity data for a series of substituted quinolines should be presented in a tabular format.

Compound IDSubstitution PatternMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC/MIC Ratio
SQ-001 6-fluoro, 7-piperazinyl0.5112
SQ-002 6-chloro, 7-piperazinyl2484
SQ-003 6-fluoro, 7-pyrrolidinyl1222
Ciprofloxacin (Reference)0.250.50.52

A low MBC/MIC ratio (typically ≤ 4) is indicative of bactericidal activity.

Phase 3: Preliminary Safety and Selectivity Assessment

A crucial aspect of drug development is to ensure that a compound is selectively toxic to the target pathogen with minimal effects on host cells. In vitro cytotoxicity assays provide an initial assessment of a compound's potential toxicity.

Protocol 4: MTT/XTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell viability.[19][20] These assays are based on the ability of metabolically active cells to reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[19][20] The XTT assay is often preferred as it produces a water-soluble formazan, eliminating a solubilization step required in the MTT assay.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HeLa, HEK293) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the substituted quinoline compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add XTT Reagent: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

  • Incubation and Measurement: Incubate the plate for 2-4 hours to allow for formazan formation. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, can be calculated from the dose-response curve.

Visualizing the Workflow and Mechanisms

To provide a clear conceptual framework, the following diagrams illustrate the overall antimicrobial screening workflow and the mechanism of action of quinolones.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_characterization Advanced Characterization cluster_analysis Data Analysis & Selection Synthesis Design & Synthesize Substituted Quinolines Disk_Diffusion Agar Disk Diffusion (Qualitative) Synthesis->Disk_Diffusion Initial Activity MIC Broth Microdilution (Quantitative MIC) Disk_Diffusion->MIC Potency MBC MBC Determination (Bactericidal Activity) MIC->MBC Cidal vs. Static Cytotoxicity In Vitro Cytotoxicity (MTT/XTT Assay) MIC->Cytotoxicity Selectivity SAR Structure-Activity Relationship (SAR) MBC->SAR Cytotoxicity->SAR Hit_to_Lead Hit-to-Lead Optimization SAR->Hit_to_Lead

Caption: Workflow for the antimicrobial screening of substituted quinolines.

Quinolone_Mechanism cluster_process Mechanism of Action Quinolone Substituted Quinolone Binding Forms Ternary Complex (Quinolone-Enzyme-DNA) Quinolone->Binding Topoisomerase DNA Gyrase / Topoisomerase IV Topoisomerase->Binding DNA Bacterial DNA DNA->Binding Cleavage Stabilizes DNA Cleavage Binding->Cleavage Ligation_Inhibition Inhibits DNA Ligation Cleavage->Ligation_Inhibition DSB Accumulation of Double-Strand Breaks Ligation_Inhibition->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Simplified mechanism of action of quinolone antibiotics.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial evaluation of novel substituted quinolines as potential antimicrobial agents. By systematically assessing their activity, potency, and preliminary safety profile, researchers can identify promising lead compounds for further development. Future research should focus on expanding the screening panel to include drug-resistant strains, exploring synergistic combinations with other antimicrobials, and conducting more in-depth mechanistic and pharmacokinetic studies to pave the way for the next generation of quinolone antibiotics.[21]

References

  • Quinolone antibiotic. Wikipedia. [Link]

  • Mechanism of action of and resistance to quinolones. PMC - NIH. [Link]

  • Mechanism of Quinolone Action and Resistance. PMC - NIH. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Quinolone antimicrobial agents: structure-activity relationships. PubMed. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

  • Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC - PubMed Central. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • The structure-activity relationships (SAR) of quinolones. ResearchGate. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • MIC and MBC Testing: Developing Next-Generation Antibiotics. Microbe Investigations. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Minimum inhibitory concentration. Wikipedia. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. ResearchGate. [Link]

  • MIC (minimum inhibitory concentration in mg/mL) of the synthesised compounds. ResearchGate. [Link]

  • Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate. [Link]

  • M07-A8. Regulations.gov. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Antimicrobial resistance (AMR) reporting protocol 2021. ECDC. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica. [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]

  • Novel Synthetic Approaches and Biological Evaluation of Quinoline Derivatives for Antimicrobial Resistance. International Journal of Environmental Sciences. [Link]

  • Antimicrobial Susceptibility Testing Challenges. myadlm.org. [Link]

  • EPI-Net One Health reporting guideline for antimicrobial consumption and resistance surveillance data: a Delphi approach. PubMed Central. [Link]

  • Guiding antimicrobial stewardship through thoughtful antimicrobial susceptibility testing and reporting strategies: an updated approach in 2023. Journal of Clinical Microbiology. [Link]

  • Antimicrobial Use and Resistance (AUR) Module. CDC. [Link]

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  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Understanding the Practices and Challenges in Antimicrobial Susceptibility Testing: A Qualitative Study of Medical Laboratory Technicians in Saudi Arabia. Cureus. [Link]

  • In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion. OUCI. [Link]

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Application Notes & Protocols: Developing Anti-Inflammatory Agents from Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2][3][4] Its versatility has made it a focal point in the search for novel therapeutic agents. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of potent anti-inflammatory agents derived from quinoline. We will explore the rationale behind targeting this scaffold, detail robust synthetic strategies, provide step-by-step protocols for in vitro and in vivo evaluation, and outline the integration of computational methods to accelerate the discovery pipeline.

Chapter 1: The Quinoline Scaffold: A Foundation for Anti-Inflammatory Drug Design

The quinoline nucleus, a fusion of a benzene ring and a pyridine ring, is a versatile pharmacophore that has been extensively explored for its therapeutic potential.[4][5][6][7] The rationale for its use in anti-inflammatory drug design is grounded in its ability to interact with a variety of biological targets implicated in the inflammatory cascade.

Key Inflammatory Targets for Quinoline Derivatives

The anti-inflammatory effects of quinoline derivatives are often attributed to their interaction with key enzymes and signaling proteins. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoline ring dictate target specificity and potency.[5][8]

  • Cyclooxygenase (COX): As key enzymes in the synthesis of prostaglandins, COX-1 and COX-2 are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Quinoline derivatives bearing a carboxylic acid moiety have shown notable COX-inhibitory activity.[8][9][10]

  • Pro-inflammatory Cytokines & Enzymes: Many quinoline compounds exert their effects by modulating the expression or activity of mediators like Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[11][12] Some derivatives specifically target TNF-α converting enzyme (TACE).[8][9]

  • NLRP3 Inflammasome: This protein complex is a critical driver of inflammation in various diseases. Novel quinoline analogues have been identified as direct inhibitors of NLRP3, blocking its assembly and activation.[13]

  • Phosphodiesterase 4 (PDE4): As an enzyme that degrades cyclic AMP (cAMP), PDE4 is another validated anti-inflammatory target. Specific substitution patterns, such as an aniline moiety at C-4, can confer potent PDE4 inhibition.[8][9]

  • Nuclear Factor-kappa B (NF-κB): This transcription factor is a master regulator of inflammatory gene expression. Certain quinoline derivatives have been shown to suppress the NF-κB signaling pathway.[14]

The relationship between the quinoline core, its substituents, and the targeted inflammatory pathway is a central theme in the design of novel therapeutics.

Quinoline Quinoline Scaffold SAR Structure-Activity Relationship (SAR) Quinoline->SAR Guided by COX COX-1 / COX-2 SAR->COX Determines Target NFkB NF-κB Pathway SAR->NFkB Determines Target NLRP3 NLRP3 Inflammasome SAR->NLRP3 Determines Target PDE4 PDE4 SAR->PDE4 Determines Target Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) SAR->Cytokines Determines Target Start Start Materials (Acetanilide, DMF, POCl3) Reaction Vilsmeier-Haack Reaction & Reflux Start->Reaction Quench Quenching on Ice & Neutralization (NaHCO3) Reaction->Quench Extract Solvent Extraction (DCM) Quench->Extract Dry Drying & Concentration Extract->Dry Purify Column Chromatography Dry->Purify Characterize Spectroscopic Characterization Purify->Characterize Product Pure Quinoline Derivative Characterize->Product LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB NF-κB Activation IKK->NFkB Gene Gene Transcription NFkB->Gene iNOS iNOS Gene->iNOS TNFa TNF-α Gene->TNFa NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation TNFa->Inflammation NO->Inflammation Target Identify Target (e.g., COX-2) Design In Silico Design & Virtual Screening Target->Design Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Screening (Activity & Toxicity) Synthesis->InVitro InVivo In Vivo Testing (Efficacy & Safety) InVitro->InVivo Optimization Lead Optimization (SAR-guided) InVivo->Optimization Optimization->Design Iterative Cycle

Sources

Application Notes and Protocols for the Synthesis of 4-amino-7-bromo-8-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast spectrum of biological activities.[1] Among its derivatives, the 4-aminoquinoline scaffold has garnered significant attention for its role in the development of antimalarial, anticancer, anti-inflammatory, and antiviral drugs.[2][3] Marketed drugs such as chloroquine, amodiaquine, and the anticancer agent bosutinib validate the therapeutic potential of this heterocyclic system.[2]

The strategic functionalization of the quinoline ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. The 4-amino-7-bromo-8-methylquinoline framework is of particular interest for several reasons:

  • The 4-amino group is often crucial for biological activity, particularly in antimalarial compounds where it is thought to be essential for accumulation in the parasite's acidic digestive vacuole.

  • The 7-bromo substituent serves as a versatile synthetic handle. It provides a site for further molecular elaboration through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or other functional groups to explore structure-activity relationships (SAR).[4]

  • The 8-methyl group influences the steric and electronic properties of the molecule, which can enhance target binding affinity and selectivity.[4]

This guide provides a detailed, two-part synthetic protocol. Part I outlines the synthesis of the critical precursor, 7-bromo-4-chloro-8-methylquinoline . Part II details the subsequent nucleophilic aromatic substitution (SNAr) to generate the target 4-amino derivatives.

PART I: Synthesis of the Key Intermediate: 7-Bromo-4-chloro-8-methylquinoline

The synthesis of this key intermediate is a multi-step process that begins with a commercially available starting material and constructs the quinoline core using a classical heterocyclic chemistry reaction.[5]

Synthetic Pathway Overview

The overall pathway involves the bromination of 2-methylaniline, followed by a Gould-Jacobs reaction to form the quinoline ring system, and finally, chlorination to activate the C4 position for amination.[5]

G A 2-Methylaniline B 3-Bromo-2-methylaniline A->B Bromination C Diethyl ((3-bromo-2-methylphenyl) amino)methylene)malonate B->C Condensation (Gould-Jacobs) D 7-Bromo-8-methylquinolin-4-ol C->D Thermal Cyclization (Gould-Jacobs) E 7-Bromo-4-chloro-8-methylquinoline (Key Intermediate) D->E Chlorination

Caption: Synthetic pathway for 7-Bromo-4-chloro-8-methylquinoline.

Protocol 1: Synthesis of 3-Bromo-2-methylaniline (Intermediate B)

This initial step positions the bromine atom correctly for the subsequent cyclization. While various bromination methods exist, a common approach involves the reduction of the corresponding nitro compound.[5]

Materials:

  • 1-bromo-2-methyl-3-nitrobenzene

  • Iron filings

  • Ethanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, create a mixture of ethanol and a saturated aqueous solution of ammonium chloride (approx. 4:1 v/v).[5]

  • Cool the mixture to 2-4°C using an ice bath.

  • Add 1-bromo-2-methyl-3-nitrobenzene (1.0 eq).

  • Gradually add iron filings (approx. 12.5 eq) to the mixture while maintaining the temperature at 4°C.[5]

  • Stir the reaction mixture vigorously at 4°C. The reaction is slow and may require up to 70 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-Bromo-2-methylaniline. The product can be used directly or purified by column chromatography.

Protocol 2: Gould-Jacobs Reaction to form 7-Bromo-8-methylquinolin-4-ol (Intermediates C & D)

This two-stage reaction first condenses the aniline with diethyl ethoxymethylenemalonate (or a similar malonate derivative) and then uses high temperature to drive the cyclization.

Materials:

  • 3-Bromo-2-methylaniline (from Protocol 1)

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Hexane or heptane

Procedure:

  • Condensation: Mix 3-bromo-2-methylaniline (1.0 eq) with diethyl ethoxymethylenemalonate (approx. 1.1 eq). Heat the mixture at 100-110°C for 1 hour to form the intermediate diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate.[1]

  • Cyclization: In a separate flask, preheat the high-boiling solvent (e.g., Dowtherm A) to 250°C.[1]

  • Carefully and slowly add the crude condensation product from the previous step to the hot solvent.

  • Maintain the temperature at 250°C for 15-30 minutes. The cyclized product, 7-Bromo-8-methylquinolin-4-ol, will precipitate from the hot solvent.[1][5]

  • Allow the reaction mixture to cool to below 100°C.

  • Add a hydrocarbon solvent like hexane to dilute the mixture and facilitate filtration.

  • Filter the precipitated solid. Wash thoroughly with hexane to remove the high-boiling solvent, followed by a wash with ethanol.

  • Dry the solid to obtain 7-Bromo-8-methylquinolin-4-ol.

Protocol 3: Chlorination to 7-Bromo-4-chloro-8-methylquinoline (Intermediate E)

This final step converts the 4-hydroxy group into the more reactive 4-chloro group, which is an excellent leaving group for the subsequent SNAr reaction.

Materials:

  • 7-Bromo-8-methylquinolin-4-ol (from Protocol 2)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Crushed ice

Procedure:

  • CAUTION: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser, place 7-Bromo-8-methylquinolin-4-ol (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (5-10 eq).[1][5]

  • Add a catalytic amount (a few drops) of DMF.[1]

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours.[1][5] Monitor the consumption of the starting material by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Very carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution.

  • Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate solution or ammonium hydroxide) until the pH is approximately 8-9.[5]

  • The product will precipitate. Filter the solid, wash it thoroughly with water, and dry.

  • The crude 7-Bromo-4-chloro-8-methylquinoline can be further purified by recrystallization (e.g., from ethanol) or column chromatography.

Intermediate NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
3-Bromo-2-methylanilineC₇H₈BrN186.0594-9529-31
7-Bromo-8-methylquinolin-4-olC₁₀H₈BrNO238.08High>300
7-Bromo-4-chloro-8-methylquinolineC₁₀H₇BrClN256.53~80-90Not widely reported
Yields are representative and can vary based on reaction scale and purification methods.[5]

PART II: Synthesis of 4-Amino-7-bromo-8-methylquinoline Derivatives

With the key intermediate in hand, the target 4-amino derivatives can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for attack by amine nucleophiles, displacing the chloride leaving group.[2]

General Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general method and may require optimization depending on the specific amine used.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Combine: - 7-Bromo-4-chloro-8-methylquinoline - Amine Nucleophile - Solvent (e.g., Ethanol, Acetonitrile) B Add Base (optional, e.g., Et3N, K2CO3) A->B C Heat to Reflux B->C D Cool to Room Temp. C->D Monitor by TLC E Filter Precipitate OR Concentrate & Extract D->E F Purify by Column Chromatography OR Recrystallization E->F G Characterize Product (NMR, MS) F->G

Caption: Experimental workflow for the synthesis of 4-amino derivatives.

Materials:

  • 7-Bromo-4-chloro-8-methylquinoline (from Part I)

  • Desired primary or secondary amine (e.g., aniline, piperidine, alkylamines)

  • Solvent (e.g., ethanol, acetonitrile, isopropanol)

  • Base (optional, e.g., triethylamine, potassium carbonate)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask, dissolve 7-bromo-4-chloro-8-methylquinoline (1.0 eq) in a suitable solvent like ethanol.[4]

  • Add the desired amine nucleophile (1.1-2.0 eq).[4]

  • Rationale: If using an amine salt or to neutralize the HCl byproduct generated during the reaction, add a non-nucleophilic base such as triethylamine or potassium carbonate (1.5 eq). This is often necessary to drive the reaction to completion.

  • Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up Option A (Precipitation): If a precipitate forms upon cooling, collect the solid by filtration. Wash the solid with a cold solvent (e.g., cold ethanol, diethyl ether) to remove impurities.[4]

  • Work-up Option B (Extraction): If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the desired 4-amino-7-bromo-8-methylquinoline derivative.[4]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactant AmineProduct ClassPotential Application
Aliphatic DiaminesSide-chain modified 4-aminoquinolinesAntimalarial, Anticancer[6][7]
Substituted AnilinesN-aryl-4-aminoquinolinesKinase Inhibitors, Anticancer[4]
Cyclic Amines (e.g., Piperidine)N-heterocyclic-4-aminoquinolinesDiverse Bioactivities

Conclusion and Future Directions

The synthetic protocols detailed herein provide a robust and adaptable framework for the production of diverse 4-amino-7-bromo-8-methylquinoline derivatives. The key intermediate, 7-bromo-4-chloro-8-methylquinoline, is a valuable platform molecule. The SNAr reaction at the C4 position allows for the introduction of a wide range of amino functionalities, which is a proven strategy for modulating biological activity against cancer cell lines and pathogenic microbes.[6] Furthermore, the C7-bromo position remains available for subsequent diversification via cross-coupling chemistry, opening avenues for the creation of highly complex and novel molecular architectures for screening in drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
  • Vandekerckhove, S. & D'hooghe, M. (n.d.). 4-aminoquinolines as Antimalarial Drugs.
  • Kumar, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 122, 394-407. Retrieved from [Link]

  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.
  • Zolfigol, M. A., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458. Retrieved from [Link]

  • Singh, P. P., et al. (2010). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 53(9), 3895–3900. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives. BenchChem.
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(15), 5245-5253. Retrieved from [Link]

  • PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Quinoline Functionalization

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The ability to precisely modify the quinoline core is therefore of paramount importance in drug discovery and medicinal chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering a reliable pathway to functionalized quinoline derivatives.[1][2]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions specifically targeting the 7-position of the quinoline ring, using 7-bromoquinoline as a versatile starting material. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer expert insights into reaction optimization for three key transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The General Catalytic Cycle: A Unifying Mechanistic Framework

Palladium-catalyzed cross-coupling reactions, despite their diverse applications, largely proceed through a common catalytic cycle.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The cycle is driven by the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[3][5]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-bromoquinoline, forming a Pd(II) complex.[3][6][7] This is often the rate-determining step.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[3][6][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][7]

General Catalytic Cycle cluster_cycle Pd(0) / Pd(II) Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (7-Bromoquinoline) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Coupling Partner) Pd(II)_Complex->Transmetalation Pd(II)_Coupled Ar-Pd(II)(R)L₂ Transmetalation->Pd(II)_Coupled Reductive_Elimination Reductive Elimination Pd(II)_Coupled->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 7-Substituted Quinoline (Product) Reductive_Elimination->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[8][9] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[10]

3.1. Mechanistic Considerations & Key Parameters

The Suzuki coupling follows the general catalytic cycle, with the transmetalation step involving an organoboron species. A base is essential for this reaction, as it activates the boronic acid, facilitating the transfer of the organic group to the palladium center.[8][11]

ParameterRole & Expert InsightsTypical Conditions for 7-Bromoquinoline
Palladium Source Precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are reduced in situ to the active Pd(0) species. Air-stable Pd(PPh₃)₄ can also be used directly.[8]Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Ligand Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) stabilize the Pd(0) catalyst and promote oxidative addition and reductive elimination.[12]PPh₃, dppf, SPhos
Base Activates the boronic acid. The choice of base can significantly impact yield. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common.[11]K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Often a mixture of an organic solvent and water to dissolve both the organic and inorganic reagents. Dioxane, toluene, and DMF are frequently used.Dioxane/H₂O, Toluene/H₂O

3.2. Detailed Protocol: Synthesis of 7-Phenylquinoline

This protocol provides a reliable method for the Suzuki-Miyaura coupling of 7-bromoquinoline with phenylboronic acid.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 7-bromoquinoline, phenylboronic acid, base, and catalyst in a Schlenk flask. react1 Evacuate and backfill with an inert gas (e.g., Argon) three times. prep1->react1 react2 Add degassed solvent via syringe. react1->react2 react3 Heat the reaction mixture to the specified temperature with vigorous stirring. react2->react3 react4 Monitor reaction progress by TLC or LC-MS. react3->react4 workup1 Cool to room temperature and dilute with an organic solvent (e.g., EtOAc). react4->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry the organic layer over anhydrous Na₂SO₄. workup2->workup3 workup4 Concentrate in vacuo. workup3->workup4 workup5 Purify by column chromatography. workup4->workup5

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 7-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask, add 7-bromoquinoline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 7-phenylquinoline.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13][14] This reaction has revolutionized medicinal chemistry, as the arylamine motif is present in a vast number of bioactive molecules.[15]

4.1. Mechanistic Considerations & Key Parameters

The catalytic cycle is similar to other cross-coupling reactions, but the transmetalation step is replaced by coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[14][16] Reductive elimination then yields the desired arylamine.

ParameterRole & Expert InsightsTypical Conditions for 7-Bromoquinoline
Palladium Source Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts.[16]Pd₂(dba)₃, Pd(OAc)₂
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos) are crucial for high reactivity, especially with less reactive aryl halides.[13][17]BINAP, Xantphos, RuPhos
Base A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is highly effective.[16][18]NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.Toluene, Dioxane

4.2. Detailed Protocol: Synthesis of 7-Morpholinoquinoline

This protocol describes the coupling of 7-bromoquinoline with morpholine, a common secondary amine.

Materials:

  • 7-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • BINAP (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOt-Bu to an oven-dried Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ and BINAP in toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add 7-bromoquinoline and morpholine to the reaction mixture.

  • Seal the flask, remove from the glovebox, and heat to 100 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield 7-morpholinoquinoline.

Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing access to valuable arylalkyne and conjugated enyne structures.[19][20][21] This reaction typically uses a dual catalytic system of palladium and copper(I).[19][22]

5.1. Mechanistic Considerations & Key Parameters

The Sonogashira reaction involves two interconnected catalytic cycles.[20] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide. The copper(I) acetylide is formed in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base.[22]

ParameterRole & Expert InsightsTypical Conditions for 7-Bromoquinoline
Palladium Catalyst Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are standard and effective catalysts for this transformation.[22]Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper(I) Co-catalyst Copper(I) iodide (CuI) is the most common co-catalyst, facilitating the formation of the reactive copper acetylide.[21][22]CuI
Base An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the alkyne and act as a solvent.[22]TEA, DIPA
Solvent The amine base often serves as the solvent. Co-solvents like THF or DMF can be used to improve solubility.[22]THF, DMF

5.2. Detailed Protocol: Synthesis of 7-(Phenylethynyl)quinoline

This protocol details the synthesis of 7-(phenylethynyl)quinoline from 7-bromoquinoline and phenylacetylene.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition (ArBr) pd2_coupled Ar-Pd(II)(C≡CR)L₂ pd2_complex->pd2_coupled Transmetalation pd2_coupled->pd0 Regeneration product Ar-C≡CR pd2_coupled->product Reductive Elimination alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide + CuI, Base cu_acetylide->pd2_complex Coupling Partner base Amine Base base->alkyne

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Materials:

  • 7-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (5 mL)

  • Anhydrous THF (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 7-bromoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the mixture.

  • Stir the reaction at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 7-(phenylethynyl)quinoline.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of 7-bromoquinolines provides a robust and highly adaptable platform for the synthesis of a diverse range of functionalized quinoline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions each offer unique advantages for the formation of C-C and C-N bonds, respectively. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently access novel compounds with significant potential in drug discovery and materials science. The continued development of more active and stable catalysts will undoubtedly further expand the scope and utility of these indispensable synthetic transformations.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. [Link]

  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]

  • ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NIH. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - PMC. [Link]

  • Chem 115 Myers. The Suzuki Reaction. [Link]

  • First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Suzuki Coupling Mechanism and Applications. [Link]

  • OUCI. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. [Link]

  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS 1189107-54-7)[1][2][3]. As a Senior Application Scientist, this document synthesizes established purification methodologies with practical, field-tested insights to help you overcome common challenges encountered during the isolation and purification of this compound.

Core Concepts in Purification

The molecular structure of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid presents a unique set of purification challenges. Its quinoline core, carboxylic acid functionality, and bromine substituent all influence its solubility and reactivity. Understanding these characteristics is key to selecting the appropriate purification strategy.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?

Common impurities can arise from starting materials, side reactions, or incomplete reactions during the synthesis. Depending on the synthetic route, which often involves variations of the Gould-Jacobs reaction, you might encounter:

  • Unreacted Starting Materials: Such as 3-Bromo-2-methylaniline or diethyl 2-(acetylamino)malonate.

  • Partially Reacted Intermediates: For instance, intermediates where the quinoline ring has formed, but the ester group has not been fully hydrolyzed.

  • Side-Products: Arising from alternative cyclization pathways or over-bromination.

  • Residual Solvents: From the reaction or initial work-up steps.

Q2: My crude product is a dark, oily residue. How can I get it to solidify?

The presence of a resinous or oily crude product often indicates significant impurities that inhibit crystallization.

  • Initial Cleanup: First, try an acid-base extraction to remove highly acidic or basic impurities that may be contributing to the problem.[4][5][6][7]

  • Solvent Trituration: If acid-base extraction is insufficient, trituration with a solvent in which your desired compound is poorly soluble (but the impurities are soluble) can be effective. Try stirring the crude oil with a non-polar solvent like hexanes or diethyl ether. This can often induce precipitation of the product.

  • Column Chromatography: If the above methods fail, column chromatography is the most robust method for separating the target compound from resinous impurities.[8]

Q3: I am having trouble finding a good recrystallization solvent. What do you recommend?

Finding the right solvent is critical for effective recrystallization.[9] Given the molecule's characteristics, a solvent screening approach is advisable.

  • Recommended Single Solvents:

    • Alcohols: Ethanol, methanol, or isopropanol.

    • Amides: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) are often effective for quinoline carboxylic acids, but be aware of their high boiling points.[10][11]

    • Aromatic Hydrocarbons: Toluene can be a good choice for rigid aromatic systems.[9]

  • Binary Solvent Systems: A powerful technique is to dissolve the compound in a "good" solvent (e.g., hot DMF or ethanol) and then add a "poor" solvent (e.g., water or a non-polar solvent like hexanes) dropwise until the solution becomes turbid. Then, reheat to clarify and allow to cool slowly.[9]

Troubleshooting Purification Protocols
Scenario 1: Low Purity After Recrystallization

Problem: You've performed a recrystallization, but the melting point of your product is still broad, or analytical data (e.g., NMR, HPLC) shows significant impurities.

Root Causes & Solutions:

  • Inappropriate Solvent Choice: The impurities may have similar solubility profiles to your product in the chosen solvent.

    • Solution: Experiment with different solvent systems. If you used a polar protic solvent (like ethanol), try a polar aprotic solvent (like ethyl acetate) or a binary mixture.

  • "Oiling Out": The compound may be separating as a liquid phase instead of forming crystals. This happens if the solution is supersaturated or cooled too quickly.

    • Solution: Use a more dilute solution by adding more hot solvent before cooling.[9] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8][9]

  • Co-crystallization: The impurity and your product may be crystallizing together.

    • Solution: This is a challenging problem that often requires a different purification technique, such as column chromatography.

Workflow: Optimizing Recrystallization

Caption: Decision workflow for troubleshooting recrystallization.

Scenario 2: Purification via Acid-Base Extraction

Problem: You need to remove neutral or basic impurities from your acidic product.

Protocol: Acid-Base Extraction This technique leverages the carboxylic acid's ability to be deprotonated to form a water-soluble salt.[4][7]

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with a weak aqueous base, such as a saturated sodium bicarbonate solution.[5][6] The 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded (or processed to recover other components).

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, like concentrated HCl, until the pH is acidic (pH ~2).[5][7] This will protonate the carboxylate, causing the purified product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove residual salts, and dry thoroughly.[7]

Troubleshooting Acid-Base Extraction

  • Emulsion Formation: Vigorous shaking can lead to emulsions. If this occurs, let the funnel sit for a while or add a small amount of brine to help break the emulsion.

  • No Precipitate on Acidification: If no solid forms, it's possible your compound is more water-soluble than expected, or the concentration is too low.[6]

    • Solution: Extract the acidified aqueous layer with an organic solvent (like ethyl acetate), dry the organic extracts, and evaporate the solvent to recover the product.[6]

Scenario 3: Column Chromatography Challenges

Problem: Your compound is not separating well on a silica gel column.

Root Causes & Solutions:

  • Compound Streaking/Tailing: Carboxylic acids can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.

    • Solution: Add a small amount of a modifier to your mobile phase. Acetic acid or formic acid (typically 0.1-1%) can help by protonating the silanol groups and improving the peak shape.

  • Compound Stuck at the Baseline: The compound is too polar for the chosen eluent system.

    • Solution: Gradually increase the polarity of your mobile phase.[8] For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, consider adding a stronger solvent like methanol to the mobile phase.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (using a C18 stationary phase) can be a better alternative.[12] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.[12][13]

Data Summary: Solvent Systems for Chromatography

Chromatography TypeStationary PhaseTypical Mobile Phase (Eluent)Modifier (if needed)
Normal Phase Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolAcetic Acid, Formic Acid
Reverse Phase C18-functionalized SilicaWater/Acetonitrile, Water/MethanolTrifluoroacetic Acid (TFA), Formic Acid
References
  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Retrieved January 20, 2026, from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.

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Navigating the Challenges of Brominated Quinolines in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the handling and storage of brominated quinolines. As a Senior Application Scientist, I've compiled this guide to address the common stability issues encountered when working with these compounds in dimethyl sulfoxide (DMSO) solutions. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experimental results.

Introduction: The Dichotomy of DMSO and Brominated Quinolines

DMSO is an exceptional solvent for a vast array of organic molecules, making it a staple in drug discovery and high-throughput screening (HTS). However, its utility can be a double-edged sword, particularly when dealing with reactive scaffolds like brominated quinolines. While seemingly stable, these compounds can undergo subtle yet significant degradation in DMSO, leading to inaccurate biological data and confounding structure-activity relationship (SAR) studies. This guide will illuminate the underlying chemical principles of this instability and provide actionable strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my brominated quinoline degrading in DMSO solution?

The instability of brominated quinolines in DMSO arises from a combination of factors inherent to both the solute and the solvent. The quinoline ring, particularly when substituted with an electron-withdrawing bromine atom, is susceptible to nucleophilic attack. DMSO, while an excellent solvent, is not entirely inert and can participate in chemical reactions.

Several degradation pathways are possible:

  • Hydrolysis: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2] This "wet" DMSO can lead to the hydrolysis of the bromoquinoline, replacing the bromine atom with a hydroxyl group. This is a significant concern as even small amounts of water can facilitate this reaction over time.[3][4]

  • Nucleophilic Substitution by DMSO: The oxygen atom in DMSO can act as a nucleophile, attacking an electrophilic carbon on the quinoline ring and displacing the bromide ion. While less common than hydrolysis, this can occur, especially with highly activated quinoline systems or under elevated temperatures.[5][6]

  • Oxidation: DMSO can act as an oxidizing agent, particularly under certain conditions such as elevated temperatures or in the presence of acids.[7][8][9] This can lead to the formation of quinoline N-oxides or other oxidative degradation products.

Q2: I've observed a loss of potency in my biological assay over time. Could this be related to compound stability?

Absolutely. A time-dependent decrease in biological activity is a classic indicator of compound degradation. If your brominated quinoline is degrading in the DMSO stock solution, the actual concentration of the active compound is decreasing. This leads to an apparent loss of potency and can significantly impact the reliability of your screening data.[10][11]

Q3: Are all brominated quinolines equally unstable in DMSO?

No, the stability of a brominated quinoline in DMSO is highly dependent on its specific structure. The position of the bromine atom on the quinoline ring and the presence of other substituents play a crucial role. For instance, electron-withdrawing groups on the ring can further activate the carbon-bromine bond, making it more susceptible to nucleophilic attack. Conversely, bulky neighboring groups may sterically hinder such reactions.

Q4: How can I confirm if my brominated quinoline is degrading?

The most reliable way to assess the stability of your compound is through analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for stability studies. By comparing the chromatograms and mass spectra of a fresh solution with an aged one, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[4][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor the stability of a compound over time in a deuterated solvent like DMSO-d₆.[14][15][16] The appearance of new signals or changes in the integration of existing signals can indicate degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Unexpected Peaks in LC-MS Analysis of an Aged DMSO Stock Solution
  • Probable Cause: Chemical degradation of the brominated quinoline.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for unexpected LC-MS peaks.

    Step-by-Step Protocol for Troubleshooting:

    • Characterize the Degradants: Use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to determine the exact mass and fragmentation pattern of the new peaks. This will provide clues about their molecular formulas and structures.[13]

    • Hypothesize Degradation Pathway:

      • An increase in mass of 16 Da often suggests oxidation.

      • A mass change corresponding to the replacement of bromine with a hydroxyl group (-Br +OH) is indicative of hydrolysis.

    • Confirm Structure: If possible, perform ¹H NMR on an aged sample in DMSO-d₆ to confirm the structure of the degradation product(s).

    • Implement Preventative Measures: Based on the identified degradation pathway, implement the appropriate preventative strategies outlined in the "Best Practices" section below.

Issue 2: Compound Precipitation from DMSO Solution After Freeze-Thaw Cycles
  • Probable Cause: The compound's solubility in DMSO may be borderline, and freeze-thaw cycles can promote precipitation. Water absorption into the DMSO can also reduce the solubility of some compounds.[17][18]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for compound precipitation.

    Step-by-Step Protocol for Troubleshooting:

    • Attempt to Re-solubilize: Gently warm the solution to 37°C and sonicate or vortex to try and redissolve the precipitate.

    • Aliquot: If the compound redissolves, immediately aliquot the stock solution into smaller, single-use volumes to minimize the number of future freeze-thaw cycles.[18]

    • Reduce Concentration: If the compound does not redissolve, it is likely that the stock concentration is too high. Prepare a new stock solution at a lower concentration.

    • Optimize Storage: Store all aliquots in a desiccated environment, preferably under an inert gas like argon or nitrogen, to prevent water absorption.

Best Practices for Storage and Handling

Proactive measures are the most effective way to ensure the stability of your brominated quinoline solutions.

Best PracticeRationale
Use High-Purity, Anhydrous DMSO Minimizes the primary source of water for hydrolysis.[1]
Store Under Inert Gas Prevents exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.[19][20]
Store at Low Temperatures (-20°C or -80°C) Slows down the rate of chemical degradation.[21]
Aliquot into Single-Use Volumes Minimizes the number of freeze-thaw cycles, which can promote precipitation and introduce atmospheric contaminants.[18]
Use Amber Vials or Protect from Light Prevents potential photodegradation.[21]
Regularly Monitor Purity Periodically re-analyze a sample from your stock solution using LC-MS to ensure its integrity, especially for long-term storage.
Consider Alternative Solvents For particularly labile compounds, consider storing them as dry powders and preparing fresh solutions as needed, or explore alternative aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, though their compatibility with your assay must be validated.

Conclusion

The stability of brominated quinolines in DMSO is a critical parameter that can significantly influence the outcome of biological assays and drug discovery campaigns. By understanding the potential degradation pathways and implementing rigorous storage and handling protocols, researchers can ensure the integrity of their valuable compounds. This guide provides a framework for identifying, troubleshooting, and preventing stability issues, ultimately leading to more reliable and reproducible scientific data.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Le Goff, F., et al. (2010). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 15(7), 849-858. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Jadhav, S. D., & Singh, A. (2017). Oxidative Annulations Involving DMSO and Formamide: K2S2O8 Mediated Syntheses of Quinolines and Pyrimidines. Organic Letters, 19(21), 5673-5676. [Link]

  • Mondal, S., et al. (2018). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Organic & Biomolecular Chemistry, 16(36), 6548-6552. [Link]

  • Epstein, W. W., & Sweat, F. W. (1967). Dimethyl Sulfoxide Oxidations. Chemical Reviews, 67(3), 247-260. [Link]

  • Andre, V., et al. (1998). Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. Water Research, 32(1), 136-146. [Link]

  • Quora. (2016). Which is a better nucleophilic site in DMSO: S or O? And why? [Link]

  • Pearson. (n.d.). Which reaction would be faster, the one with DMSO as the solvent or the one with ethanol as the solvent? [Link]

  • Fachini, L. G., et al. (2018). a) ¹H NMR spectrum (400 MHz, dmso-d6) of 5,7-dibromoquinolin-8-ol... ResearchGate. [Link]

  • Kingsbury, C. L., & Miller, J. (1965). The Mechanism of Dimethyl Sulfoxide Catalysis in Nucleophilic Displacement. The Journal of Organic Chemistry, 30(1), 284-287. [Link]

  • Song, Y.-M., et al. (2023). An Efficient Route towards Quinazolinone Derivatives via I2/DMSO-Promoted Oxidative Decarboxylation of α-Amino Acids and Subsequent Oxidative Annulation Reaction. Synthesis. [Link]

  • Wan, J., et al. (2019). DMSO involvement in the synthesis of quinolines. ResearchGate. [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). [Link]

  • Cui, H.-L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480. [Link]

  • Ekpenyong, O., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of Pharmaceutical and Biomedical Analysis, 161, 135-142. [Link]

  • Gierlich, J., et al. (2005). Determination of analyte concentration using the residual solvent resonance in 1H NMR spectroscopy. Journal of Medicinal Chemistry, 48(15), 4855-4860. [Link]

  • Cui, H.-L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480. [Link]

  • Kumar, A., et al. (2023). LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Advances, 13(28), 19163-19173. [Link]

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  • Kaminsky, W., et al. (2014). Accepted Manuscript. RSC Publishing. [Link]

  • Ekpenyong, O., et al. (2018). A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor … News-Medical.net. [Link]

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Skraup Synthesis of Quinolines: A Technical Support Guide to Preventing Tar Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of this powerful, yet often problematic, reaction. The formation of tar is a notorious side reaction in the Skraup synthesis, significantly impacting yield and purification efficiency. This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize tar formation and optimize your quinoline synthesis.

Understanding the Challenge: The Inevitability of Tar?

The Skraup synthesis is a classic method for preparing quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid. The harsh reaction conditions—strong acid and high temperatures—are necessary to drive the cyclization and dehydration steps, but they also promote the polymerization and degradation of the starting materials and intermediates, leading to the formation of tar. While some tar formation is often unavoidable, understanding the underlying causes is the first step toward effective mitigation.

Troubleshooting Guide: From Tar to Treasure

This section addresses specific issues you might encounter during your Skraup synthesis experiments and provides actionable solutions.

Issue 1: Excessive Tar Formation Observed Early in the Reaction

If you observe significant tarring shortly after initiating the reaction, it is likely due to an uncontrolled exothermic reaction.

Troubleshooting Steps:

  • Controlled Reagent Addition: The addition of sulfuric acid to the reaction mixture is highly exothermic. Pre-cool the mixture of aniline, glycerol, and the oxidizing agent in an ice bath before slowly adding the concentrated sulfuric acid.

  • Maintain Temperature Control: Monitor the internal reaction temperature closely. Use a well-controlled heating mantle or an oil bath to maintain the desired temperature range. For many substrates, a temperature range of 100-130°C is a good starting point.

  • Stirring Efficiency: Ensure vigorous and efficient stirring throughout the reaction. This helps to dissipate heat and prevent localized overheating, which can accelerate tar formation.

Issue 2: Low Yield of Quinoline Derivative with Significant Tar Formation

Even with temperature control, you may still experience low yields due to tarring. This often points to the choice of oxidizing agent or the reactivity of your aniline substrate.

Troubleshooting Steps:

  • Select a Milder Oxidizing Agent: While nitrobenzene is the traditional oxidizing agent, it can be overly harsh. Consider using arsenic pentoxide, ferric salts, or even the sulfonic acid of the aromatic amine as alternatives that can offer a more controlled reaction.

  • Substrate Considerations: Electron-rich anilines are more prone to polymerization. If you are working with such substrates, consider using a milder acid catalyst or a lower reaction temperature.

  • Optimize Reactant Ratios: The ratio of glycerol to aniline can influence the extent of side reactions. A slight excess of glycerol is often used, but a large excess can lead to the formation of acrolein, which can polymerize. Experiment with varying the ratios to find the optimal balance for your specific substrate.

Issue 3: Difficulty in Isolating the Product from the Tar

A common challenge is the work-up procedure when a significant amount of tar has formed.

Troubleshooting Steps:

  • Dilution and Filtration: After the reaction is complete, allow the mixture to cool and then carefully pour it into a large volume of cold water or onto crushed ice. This will precipitate the tarry material, which can then be removed by filtration.

  • Solvent Extraction: The aqueous filtrate containing the quinoline product can be basified (e.g., with NaOH or Na2CO3) to liberate the free base. The quinoline can then be extracted with an organic solvent like dichloromethane or chloroform.

  • Purification Techniques: Column chromatography is often necessary to purify the crude product. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired quinoline from residual tarry impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of tar formation in the Skraup synthesis?

A1: Tar formation in the Skraup synthesis is a complex process with multiple contributing pathways. The primary drivers are the harsh acidic and high-temperature conditions, which can lead to:

  • Polymerization of Acrolein: Glycerol dehydrates in the presence of hot, concentrated sulfuric acid to form acrolein. Acrolein is a highly reactive α,β-unsaturated aldehyde that can readily polymerize under these conditions.

  • Acid-Catalyzed Degradation: The aniline starting material and the quinoline product can undergo acid-catalyzed degradation and polymerization, especially at elevated temperatures.

  • Side Reactions of the Oxidizing Agent: The oxidizing agent, particularly nitrobenzene, can participate in various side reactions, leading to the formation of complex, high-molecular-weight byproducts.

Q2: Are there any modern alternatives to the Skraup synthesis that avoid tar formation?

A2: Yes, several other named reactions can be used to synthesize quinolines, often with better control and higher yields. These include:

  • Combes quinoline synthesis: This involves the reaction of an aniline with a β-diketone under acidic conditions.

  • Conrad–Limpach synthesis: This is the reaction of an aniline with a β-ketoester.

  • Doebner–von Miller reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol.

  • Friedländer synthesis: This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl group.

The choice of method often depends on the desired substitution pattern on the quinoline ring.

Q3: Can I use a different acid catalyst instead of sulfuric acid?

A3: While concentrated sulfuric acid is the most common catalyst, other strong acids like polyphosphoric acid (PPA) have been used. In some cases, Lewis acids may also be employed. However, sulfuric acid's dual role as a catalyst and a dehydrating agent makes it particularly effective for this reaction. If you choose to use an alternative acid, you may need to re-optimize the reaction conditions.

Experimental Protocols

Protocol 1: Modified Skraup Synthesis with a Milder Oxidizing Agent (Arsenic Pentoxide)

Disclaimer: Arsenic compounds are highly toxic. Handle with extreme caution and appropriate personal protective equipment.

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline (0.1 mol), glycerol (0.3 mol), and arsenic pentoxide (0.12 mol).

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (0.35 mol) through the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 100°C.

  • After the addition is complete, heat the mixture to 120-130°C for 4-5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture onto 500 g of crushed ice.

  • Filter to remove any solid byproducts.

  • Basify the filtrate with a 40% NaOH solution until it is strongly alkaline.

  • Extract the quinoline with dichloromethane (3 x 100 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude quinoline by vacuum distillation or column chromatography.

Visualizing the Process

Diagram 1: The Skraup Synthesis and Points of Tar Formation

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates & Side Reactions cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Tar Tar Formation Aniline->Tar Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄, Heat) H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Acrolein->Michael_Adduct Acrolein->Tar Polymerization Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Aromatic Substitution Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Dihydroquinoline->Quinoline Oxidation Quinoline->Tar Degradation

Caption: The Skraup synthesis pathway with potential points of tar formation.

Diagram 2: Troubleshooting Workflow for Tar Formation

Troubleshooting_Workflow Start Excessive Tar Formation in Skraup Synthesis Check_Temp Is the reaction temperature being carefully controlled? Start->Check_Temp Check_Addition Was the sulfuric acid added slowly with cooling? Check_Temp->Check_Addition Yes Implement_Temp_Control Use a controlled heating source (e.g., oil bath). Check_Temp->Implement_Temp_Control No Consider_Oxidant Is a strong oxidizing agent (e.g., nitrobenzene) being used? Check_Addition->Consider_Oxidant Yes Implement_Cooling Implement ice bath cooling during acid addition. Check_Addition->Implement_Cooling No Consider_Substrate Is the aniline substrate _electron-rich_? Consider_Oxidant->Consider_Substrate No Use_Milder_Oxidant Switch to a milder oxidizing agent (e.g., arsenic pentoxide, ferric salts). Consider_Oxidant->Use_Milder_Oxidant Yes Modify_Conditions Consider lower reaction temperature or a milder acid catalyst. Consider_Substrate->Modify_Conditions Yes Optimize_Workup Optimize work-up procedure (e.g., precipitation, extraction, chromatography). Consider_Substrate->Optimize_Workup No

Caption: A decision tree for troubleshooting tar formation in the Skraup synthesis.

References

  • Skraup reaction. Wikipedia. [Link]

  • Quinoline. Wikipedia. [Link]

  • Skraup Synthesis of Quinolines. Organic Chemistry Portal. [Link]

  • Doebner-von Miller reaction. Wikipedia. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

Technical Support Center: Optimizing Quinoline Synthesis via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and efficiency of this powerful reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on both classical and modern methodologies. Our goal is to equip you with the expert insights needed to overcome common challenges and achieve reliable, high-yield results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing root cause analysis and actionable solutions.

Q1: My reaction has produced a significant amount of dark, intractable tar, and the yield of my desired quinoline is very low. What is happening and how can I fix it?

Symptoms: The reaction mixture becomes a thick, dark polymer, making product isolation nearly impossible and crippling the overall yield.

Root Cause Analysis: This is the most common failure mode in the Doebner-von Miller reaction. The strongly acidic conditions required for the cyclization are also potent catalysts for the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1] High temperatures exacerbate this side reaction.[2]

Troubleshooting Steps:

  • Optimize Acid Catalyst: The choice and concentration of the acid are critical. Excessively harsh conditions promote polymerization.

    • Action: Conduct a screening of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃).[3][4][5] Milder Lewis acids or solid acid catalysts like Ag(I)-exchanged Montmorillonite K10 can offer a better balance between reaction rate and side product formation.[1]

    • Causality: Lewis acids coordinate to the carbonyl oxygen, activating it for nucleophilic attack without creating the high proton concentration that aggressively drives polymerization.

  • Control Reaction Temperature: While the reaction often requires heat, excessive temperatures accelerate polymerization faster than the desired quinoline formation.[2][6]

    • Action: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. If the reaction is highly exothermic and begins to reflux vigorously on its own, use an ice bath to moderate it.[7]

  • Consider Trifluoroacetic Acid (TFA): Modern protocols have demonstrated that using TFA, sometimes as the solvent itself, can dramatically improve yields by minimizing tar formation.[8][9]

    • Action: Try running the reaction in refluxing TFA. This approach often avoids the need for harsh mineral acids and can lead to cleaner reaction profiles.[8]

Q2: My final product contains a significant amount of dihydroquinoline or tetrahydroquinoline impurities. How can I ensure complete aromatization?

Symptoms: NMR and MS analysis of the purified product shows signals corresponding to the partially or fully saturated heterocyclic ring system, indicating incomplete oxidation.

Root Cause Analysis: The final step of the Doebner-von Miller synthesis is an oxidation (dehydrogenation) to form the aromatic quinoline ring. If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, the dihydro- or even tetrahydroquinoline byproducts can be isolated.[1]

Troubleshooting Steps:

  • Ensure Sufficient Oxidant: The reaction requires an effective oxidizing agent to drive the final aromatization step.

    • Action: Use a sufficient stoichiometric amount of a reliable oxidizing agent. Classical choices include nitrobenzene or arsenic acid.[6] In some variations, a Schiff's base formed in situ can act as the oxidant.[8][10]

    • Causality: The dihydroquinoline intermediate is a stable compound. A chemical oxidant is necessary to abstract two hydrogen atoms and establish the thermodynamically favorable aromatic system.

  • Optimize Reaction Time and Temperature for Oxidation: The oxidation step may require more forcing conditions than the initial cyclization.

    • Action: Monitor the disappearance of the dihydroquinoline intermediate by TLC or LC-MS. If it persists, consider increasing the reaction temperature or extending the reaction time after the initial cyclization appears complete.

  • Implement Post-Reaction Oxidation: If dihydroquinoline impurities are still present after the initial work-up, they can often be converted to the desired product in a separate step.

    • Action: Treat the impure product with a suitable oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) in an appropriate solvent.[1]

Q3: I am having difficulty purifying the quinoline product from the crude reaction mixture. What are the best practices?

Symptoms: Standard extraction and chromatography techniques are either ineffective, resulting in poor separation, or lead to significant product loss.

Root Cause Analysis: The tarry byproducts of the reaction are often complex polymeric materials that can interfere with purification.[1] The basic nature of the quinoline product also dictates specific work-up procedures.

Troubleshooting Steps:

  • Classical Purification: Steam Distillation: For volatile quinolines (e.g., quinaldine, lepidine), this is a highly effective method to separate the product from non-volatile tars and inorganic salts.[1]

    • Action: After basifying the reaction mixture, pass steam through it. The volatile quinoline will co-distill with the water and can be collected and separated from the aqueous distillate.

  • Modern Purification: Column Chromatography: For less volatile or solid quinolines, chromatography is necessary.

    • Action: First, perform a preliminary filtration through a plug of silica gel or celite to remove the majority of the tar. Then, conduct column chromatography on silica gel or alumina.[1][3] A solvent system of hexanes/ethyl acetate is a common starting point.

    • Pro-Tip: The basicity of quinolines can cause tailing on silica gel. Adding a small amount of triethylamine (~1%) to the eluent can significantly improve peak shape and separation.

Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the acid catalyst, and how do I choose the best one?

The acid catalyst serves multiple roles: it activates the α,β-unsaturated carbonyl for the initial Michael addition by the aniline, catalyzes the cyclization of the intermediate, and facilitates the final dehydration step.[11] The choice of acid is a trade-off. Strong Brønsted acids like HCl and H₂SO₄ are effective but can promote polymerization.[1][8] Lewis acids (e.g., ZnCl₂, SnCl₄, Yb(OTf)₃) are often milder and can lead to cleaner reactions and higher yields.[3] For many modern applications, trifluoroacetic acid (TFA) provides an excellent balance of reactivity and control.[8][9]

Q2: Can I use α,β-unsaturated ketones instead of aldehydes?

Yes, α,β-unsaturated ketones are viable substrates for the Doebner-von Miller reaction. However, reactions involving ketones, especially those with significant steric hindrance near the carbonyl group, may proceed with lower yields compared to their aldehyde counterparts.[1] Aldehydes are generally more reactive and often lead to cleaner product formation.

Q3: How do substituents on the aniline starting material affect the reaction?

Substituents on the aniline ring significantly impact the reaction's outcome.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ring, generally leading to faster reaction rates. However, they can also increase the propensity for side reactions.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring, making the initial nucleophilic attack more difficult and often resulting in lower yields under standard conditions.[9] More forcing conditions or alternative synthetic routes may be necessary for these substrates.

  • Positional Isomers: For ortho- and para-substituted anilines, the regiochemical outcome of the cyclization is unambiguous. However, with meta-substituted anilines, a mixture of 5- and 7-substituted quinoline products is often formed, which can complicate purification.[3]

Data & Visualization
Catalyst and Condition Comparison

The following table summarizes outcomes from different catalytic systems, demonstrating the impact of reaction conditions on yield. Note that yields are highly substrate-dependent.

Catalyst SystemSolventTemperatureTypical Yield RangeKey AdvantagesReference
HCl / ZnCl₂ Water/NoneReflux20-50%Classical, inexpensive reagents[2]
Hf(OTf)₄ DichloromethaneRoom Temp40-60%Mild Lewis acid catalysis[8]
TFA TFAReflux60-80%High yield, reduced tar formation[8]
Ag(I)-Mont. K10 Solvent-free100-120 °C42-89%Recyclable, environmentally benign
Microwave / Lewis Acid Various100-150 °CGoodRapid reaction times[3]
Reaction Mechanism and Troubleshooting Workflow

A clear understanding of the reaction pathway and a logical approach to problem-solving are essential for success.

Doebner_von_Miller_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Aniline Aniline Michael 1. Michael Addition Aniline->Michael Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael Cyclization 2. Intramolecular Cyclization Michael->Cyclization + H⁺ Dehydration 3. Dehydration Cyclization->Dehydration - H₂O Oxidation 4. Oxidation Dehydration->Oxidation [Oxidant] Quinoline Quinoline Oxidation->Quinoline - 2H

Caption: The generalized mechanism of the Doebner-von Miller reaction.

Troubleshooting_Workflow Start Low Quinoline Yield? Tar Significant Tar/Polymer? Start->Tar Yes Oxidation_Issue Dihydroquinoline Impurities? Start->Oxidation_Issue No Sol_Tar_1 Reduce Temperature Tar->Sol_Tar_1 Yes Sol_Tar_2 Screen Milder Catalysts (e.g., Lewis Acids, TFA) Tar->Sol_Tar_2 Yes Sol_Ox_1 Increase Oxidant Stoichiometry Oxidation_Issue->Sol_Ox_1 Yes Sol_Ox_2 Increase Reaction Time/Temp Oxidation_Issue->Sol_Ox_2 Yes Sol_Ox_3 Post-reaction Oxidation (DDQ) Oxidation_Issue->Sol_Ox_3 Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols
Protocol 1: Classical Synthesis of Quinaldine (2-Methylquinoline)

This protocol is a representative example of the traditional Doebner-von Miller reaction.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Acetaldehyde (or paraldehyde)

  • Zinc Chloride (ZnCl₂)

  • Sodium Hydroxide (NaOH) or Calcium Hydroxide (slaked lime) for basification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a mixture of aniline hydrochloride and hydrochloric acid by slowly adding concentrated HCl to aniline in an ice-water bath.[2]

  • To this well-stirred, cold mixture, slowly add acetaldehyde.

  • After the addition is complete, allow the mixture to stir for 30 minutes. Add zinc chloride (Lewis acid catalyst).[2]

  • Gently heat the solution under reflux. An exothermic reaction will likely begin. If the reaction becomes too vigorous, moderate it with external cooling.[2]

  • Once the initial exotherm subsides, continue to heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and pour it onto an excess of a base (e.g., slaked lime or concentrated NaOH solution) to neutralize the acid and liberate the free quinoline base.[2]

  • Isolate the crude quinaldine via steam distillation. The product will co-distill with water.

  • Separate the organic layer from the distillate and extract the aqueous layer with a suitable organic solvent (e.g., chloroform, diethyl ether) to recover dissolved product.

  • Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Protocol 2: High-Yield Modified Synthesis Using TFA

This protocol leverages modern findings that TFA can significantly improve yields and simplify the procedure.[8][9]

Materials:

  • Substituted Aniline (1.0 equiv)

  • α,β-Unsaturated Carbonyl (e.g., cinnamaldehyde) (1.0 - 2.0 equiv)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aniline and the α,β-unsaturated carbonyl compound.

  • Add trifluoroacetic acid to serve as both the catalyst and the solvent. A molar ratio of the carbonyl compound to the aniline of 2:1 can sometimes improve yields.[8]

  • Heat the mixture to reflux and monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the TFA by pouring the mixture into a cooled, saturated solution of sodium bicarbonate. Caution: This will generate a significant amount of CO₂ gas.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to afford the pure quinoline derivative.[7]

References
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Gao, J., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(23), 8941–8943. [Link]

  • ChemEurope. (n.d.). Doebner-Miller reaction. chemeurope.com. [Link]

  • Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • All chemistry. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]

  • Moodley, K. (2017). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • Ibrahim, A. M. (2018). What is the complete procedure for Doebner-von miller reaction? ResearchGate. [Link]

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Technical Support Center: 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the successful integration of this molecule into your experimental workflows.

Understanding the Molecule: A Foundation for Solubility

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a substituted quinoline derivative with a molecular structure that presents unique solubility characteristics. Its aromatic core, coupled with a carboxylic acid and a hydroxy group, results in a molecule with both hydrophobic and hydrophilic properties. The key to successfully working with this compound lies in understanding its ionizable nature. The carboxylic acid group is acidic, while the quinoline nitrogen is basic, making its aqueous solubility highly dependent on the pH of the medium.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working with 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.

Q1: What are the best initial solvents to try for dissolving 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid?

A1: For initial solubilization, polar aprotic organic solvents are generally the most effective. We recommend starting with dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For applications where these solvents are not suitable, lower alcohols such as ethanol and methanol can be considered, although solubility may be more limited. It is crucial to prepare a concentrated stock solution in one of these organic solvents, which can then be diluted into your aqueous experimental medium.

Q2: Why is my compound poorly soluble in aqueous buffers at neutral pH?

A2: The poor aqueous solubility at neutral pH is a direct consequence of the molecule's structure. In this pH range, the carboxylic acid group is largely deprotonated (negatively charged), but the quinoline ring system remains predominantly neutral. While the carboxylate enhances solubility, the large, hydrophobic quinoline core counteracts this effect, leading to limited overall solubility.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is intricately linked to pH due to its ionizable groups.

  • In acidic conditions (low pH): The carboxylic acid will be protonated (neutral), and the quinoline nitrogen will be protonated (positively charged). The overall charge is positive, but the neutral carboxylic acid group reduces polarity, generally leading to low aqueous solubility.

  • In alkaline conditions (high pH): The carboxylic acid will be deprotonated to its carboxylate form (negatively charged), which is significantly more water-soluble.[1] This is typically the most effective way to increase the aqueous solubility of this compound. The ionized form is often 100 to 1000 times more soluble than the nonionized form.[2]

Q4: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I prevent it?

A4: This is a common issue known as "crashing out." It occurs when the compound is highly soluble in the concentrated organic stock but insoluble in the final aqueous medium. The organic solvent is not present in a high enough concentration in the final solution to act as a co-solvent. To prevent this, consider the following:

  • Lower the final concentration: You may be exceeding the compound's solubility limit in the aqueous buffer.

  • Adjust the pH of the aqueous buffer: As mentioned, increasing the pH will enhance aqueous solubility.

  • Use a co-solvent system: Maintain a certain percentage of the organic solvent (e.g., 1-5% DMSO) in your final aqueous solution, if your experimental system permits.

  • Incorporate surfactants: A small amount of a non-ionic surfactant like Tween-80 or Pluronic-F68 can help to maintain the compound in solution.

Troubleshooting Guide: Common Solubility Problems and Solutions

Problem Potential Cause Recommended Solution
Compound will not dissolve in common organic solvents (DMSO, DMF). The compound may have low intrinsic solubility even in these solvents, or the material may be highly crystalline.Gently warm the solution (e.g., to 37-50°C) and use sonication to aid dissolution. Ensure you are not attempting to make a supersaturated solution.
Precipitation occurs over time, even in an organic stock solution. The stock solution may be supersaturated, or the compound may be degrading.Prepare fresh stock solutions and store them at the recommended temperature. Avoid long-term storage of solutions unless stability has been confirmed.
Inconsistent results in biological assays. Poor solubility can lead to inaccurate concentrations and variable compound exposure.Confirm the solubility of the compound in your final assay medium. Consider using a solubility-enhancing formulation strategy (see below).
Difficulty preparing a stock solution at the desired concentration. The desired concentration may exceed the compound's solubility limit in the chosen solvent.Consult literature for solubility data if available, or perform a preliminary solubility test with small amounts of the compound and solvent.

Advanced Solubilization Strategies

For challenging experimental systems where simple pH adjustment or co-solvents are not sufficient, more advanced techniques can be employed.

Co-solvency

The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs. The most frequently used low-toxicity co-solvents for parenteral use are propylene glycol, ethanol, glycerin, and polyethylene glycol.

Use of Surfactants

Surfactants can increase the solubility of drugs in organic solvents by reducing surface tension. Nonionic surfactants such as poloxamers and polysorbates are often less irritating than their ionic counterparts.

Nanotechnology Approaches

For very poorly soluble compounds, formulation into nanoparticles can increase the surface area, which aids in solubility and increases the dissolution rate.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Choose a suitable organic solvent such as DMSO or DMF.

  • Weighing: Accurately weigh the desired amount of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid in a clean, dry vial.

  • Dissolution: Add the solvent to the vial to achieve the target concentration. Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determination of pH-Dependent Aqueous Solubility

This protocol provides a framework for determining the solubility of the compound at different pH values, which is crucial for understanding its behavior in various biological and chemical environments.

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).[2][3] Common buffers include phosphate, acetate, and borate buffers. Verify the pH of each buffer at the experimental temperature (e.g., 25°C or 37°C).[3]

  • Sample Preparation: Add an excess amount of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid to a known volume of each buffer in separate vials. The excess solid should be visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant. To remove any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter or centrifuge at high speed.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH to generate a pH-solubility profile.

Visualizing Key Concepts

The Impact of pH on Solubility

The following diagram illustrates the relationship between pH and the ionization state of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, which directly influences its solubility.

G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Neutral pH cluster_high_ph High pH (Alkaline) low_ph_structure Protonated Carboxylic Acid (Neutral) Protonated Quinoline (Positive Charge) Overall: Low Aqueous Solubility neutral_ph_structure Deprotonated Carboxylic Acid (Negative Charge) Neutral Quinoline Overall: Limited Aqueous Solubility low_ph_structure->neutral_ph_structure Increase pH high_ph_structure Deprotonated Carboxylic Acid (Negative Charge) Neutral Quinoline Overall: High Aqueous Solubility neutral_ph_structure->high_ph_structure Increase pH

Caption: Effect of pH on the ionization and solubility of the compound.

Troubleshooting Workflow for Solubility Issues

This workflow provides a systematic approach to addressing solubility challenges during your experiments.

G start Start: Compound Precipitation or Incomplete Dissolution check_conc Is the concentration too high? start->check_conc lower_conc Lower the concentration check_conc->lower_conc Yes check_pH Is the pH of the aqueous medium optimal? check_conc->check_pH No success Success: Compound is soluble lower_conc->success adjust_pH Adjust pH (typically to alkaline) check_pH->adjust_pH No use_cosolvent Incorporate a co-solvent (e.g., DMSO, Ethanol) check_pH->use_cosolvent Yes, but still precipitates adjust_pH->success use_surfactant Add a surfactant (e.g., Tween-80) use_cosolvent->use_surfactant Still problematic use_cosolvent->success use_surfactant->success

Caption: A decision tree for troubleshooting solubility problems.

References

  • World Health Organization. (2006). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937, Annex 8. [Link]

  • Avdeef, A. (2007). SOP for pH-Solubility Profiling of Drug Candidates. In: Absorption and Drug Development. Wiley. [Link]

  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387–398.
  • Streng, W. H. (1984). pH-solubility profiles of some acidic and basic drugs. Journal of Pharmaceutical Sciences, 73(12), 1679-1684.
  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929–939.
  • Kerns, E. H., & Di, L. (2008). Drug-like properties: Concepts, structure, and methods. Academic Press.
  • Li, P., & Zhao, L. (2007).
  • Thomas, V. H., & Al-Ghabeish, M. (2013). Strategies for the formulation of poorly soluble drugs. Pharmaceutical Development and Technology, 18(4), 743-755.

Sources

Technical Support Center: Synthesis of 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-hydroxyquinoline derivatives. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to optimize your reactions and overcome common hurdles.

Troubleshooting Guide: Navigating the Complexities of 4-Hydroxyquinoline Synthesis

The synthesis of 4-hydroxyquinolines, most commonly approached via the Conrad-Limpach reaction, is a powerful tool for accessing this important scaffold. However, the high temperatures required for the crucial cyclization step can often lead to a variety of side reactions and purification challenges. This guide will walk you through the most common issues, their root causes, and provide actionable solutions.

Issue 1: Low Yield of the Desired 4-Hydroxyquinoline Product

A low yield of the target 4-hydroxyquinoline is one of the most frequent complaints in this synthesis. The causes can be multifaceted, ranging from suboptimal reaction conditions to competing side reactions.

Probable Cause 1: Incomplete Cyclization of the Intermediate

The Conrad-Limpach synthesis is a two-step process: the formation of an enamine intermediate from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization.[1] If the cyclization is incomplete, the enamine will be a major component of your crude product.

Troubleshooting Steps:

  • Verify Cyclization Temperature: The thermal cyclization typically requires temperatures around 250 °C.[1] Ensure your reaction setup can accurately reach and maintain this temperature.

  • Increase Reaction Time: If the temperature is adequate, extending the reaction time may drive the cyclization to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration.

  • Choice of Solvent: The use of a high-boiling, inert solvent is crucial for efficient heat transfer and to prevent localized overheating. Mineral oil, diphenyl ether, and Dowtherm A are commonly used.[2] The yield of the reaction generally improves with higher-boiling solvents.[2]

Probable Cause 2: Formation of the Isomeric 2-Hydroxyquinoline (Knorr Product)

This is the most significant and common side reaction in the synthesis of 4-hydroxyquinolines. The formation of the 2-hydroxyquinoline isomer occurs through the competing Knorr synthesis pathway.

Mechanism of the Side Reaction:

The regioselectivity of the initial reaction between the aniline and the β-ketoester is highly temperature-dependent.

  • Low Temperature (Kinetic Control): The aniline preferentially attacks the more electrophilic ketone carbonyl group of the β-ketoester, leading to the enamine intermediate required for 4-hydroxyquinoline synthesis (Conrad-Limpach pathway).[3]

  • High Temperature (Thermodynamic Control): At elevated temperatures (around 140 °C or higher during the initial condensation), the aniline can attack the less reactive ester carbonyl, forming a β-ketoanilide intermediate.[3] This anilide then cyclizes to form the thermodynamically more stable 2-hydroxyquinoline (Knorr pathway).[4]

Troubleshooting Steps:

  • Control the Initial Condensation Temperature: To favor the formation of the 4-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be carried out at a lower temperature (e.g., room temperature to moderate heating) to form the kinetic product.[3]

  • Two-Step Procedure: A reliable approach is to first synthesize and isolate the enamine intermediate at a lower temperature, and then subject the purified enamine to the high-temperature cyclization. This minimizes the risk of the Knorr reaction occurring.

Issue 2: Identification and Separation of 2-Hydroxyquinoline and 4-Hydroxyquinoline Isomers

If the Knorr pathway has competed with your desired Conrad-Limpach synthesis, you will have a mixture of isomers. Differentiating and separating them is a critical step.

Identification:

  • NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool for distinguishing between the two isomers. The chemical shifts of the protons on the quinoline core will differ significantly. For example, in the case of the methyl-substituted derivatives, the chemical shifts of the aromatic protons and the methyl group can be used for identification.

  • TLC Analysis: The two isomers will likely have different Rf values on a TLC plate due to differences in polarity. A co-spot with an authentic standard of the suspected byproduct can confirm its presence. A common starting solvent system for quinoline derivatives is a mixture of ethyl acetate and hexanes.[5]

Separation:

  • Column Chromatography: This is a common and effective method for separating isomers. The choice of stationary and mobile phases will depend on the specific derivatives, but a silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. For more polar quinoline compounds, adjusting the mobile phase pH or using a deactivated silica gel may be necessary to prevent peak tailing and decomposition.[6]

  • Recrystallization: Fractional recrystallization can sometimes be used to separate isomers if their solubilities in a particular solvent are sufficiently different. This often requires careful solvent screening. Common solvents for recrystallizing quinoline derivatives include methanol, acetone, or mixtures thereof.[7][8]

Issue 3: Dark, Tarry Reaction Mixture and Product Decomposition

The high temperatures required for cyclization can sometimes lead to thermal decomposition of the starting materials, intermediates, or the final product, resulting in a dark, intractable mixture.

Probable Causes:

  • Excessive Temperature: While high temperatures are necessary, exceeding the optimal range can lead to decomposition.

  • Prolonged Reaction Times: Heating the reaction for too long, even at the correct temperature, can also cause degradation.

  • Reactive Solvents: Ensure the high-boiling solvent used is inert and does not participate in side reactions at high temperatures.

Troubleshooting Steps:

  • Optimize Temperature and Time: Carefully control the reaction temperature and monitor its progress by TLC to avoid unnecessary heating.

  • Use of an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition.

  • Solvent Selection: Choose a high-boiling solvent with a proven track record for this reaction, such as mineral oil or Dowtherm A.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for the Conrad-Limpach cyclization?

A1: The cyclization step generally requires a temperature of approximately 250 °C to proceed efficiently.[1] However, the optimal temperature can vary depending on the specific substrates and the solvent used. It is recommended to start at 250 °C and optimize based on your results.

Q2: My reaction seems to have stalled, and TLC shows a large amount of the enamine intermediate. What should I do?

A2: This is a clear indication of incomplete cyclization. First, verify that your reaction temperature is indeed reaching the required ~250 °C. If the temperature is correct, you can try extending the reaction time. If the reaction still does not proceed, consider if there are any deactivating groups on your aniline that might be hindering the electrophilic aromatic substitution step of the cyclization.

Q3: Can I run the Conrad-Limpach synthesis as a one-pot reaction?

A3: While a one-pot procedure is possible, it requires careful temperature control to avoid the formation of the 2-hydroxyquinoline byproduct. A two-step process, where the enamine intermediate is formed at a lower temperature and then cyclized at a higher temperature, often provides a cleaner product and higher yield of the desired 4-hydroxyquinoline.

Q4: How do electron-donating or -withdrawing groups on the aniline affect the reaction?

A4: Electron-donating groups on the aniline ring can facilitate the electrophilic aromatic substitution step of the cyclization. Conversely, strong electron-withdrawing groups can make the cyclization more difficult, potentially requiring higher temperatures or longer reaction times.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the key reaction pathways and the troubleshooting logic.

Conrad_Limpach_vs_Knorr cluster_start Starting Materials cluster_conrad_limpach Conrad-Limpach Pathway (4-Hydroxyquinoline) cluster_knorr Knorr Pathway (2-Hydroxyquinoline Side Product) aniline Aniline enamine Enamine Intermediate aniline->enamine Low Temp. (Kinetic Control) anilide β-Ketoanilide Intermediate aniline->anilide High Temp. (Thermodynamic Control) b_ketoester β-Ketoester b_ketoester->enamine b_ketoester->anilide cyclization_4 High Temp. Cyclization (~250 °C) enamine->cyclization_4 product_4 4-Hydroxyquinoline (Desired Product) cyclization_4->product_4 cyclization_2 High Temp. Cyclization anilide->cyclization_2 product_2 2-Hydroxyquinoline (Side Product) cyclization_2->product_2

Figure 1: Competing Conrad-Limpach and Knorr pathways.

Troubleshooting_Workflow cluster_analysis Analysis of Crude Product cluster_incomplete Incomplete Cyclization cluster_isomer Isomer Formation cluster_decomposition Decomposition start Low Yield of 4-Hydroxyquinoline analysis Analyze by TLC/NMR start->analysis incomplete Major spot is Enamine Intermediate analysis->incomplete Scenario 1 isomer Mixture of 2- and 4- Hydroxyquinolines analysis->isomer Scenario 2 tar Dark, Tarry Mixture analysis->tar Scenario 3 action_incomplete Increase Temperature/Time Verify Solvent incomplete->action_incomplete action_isomer Lower initial condensation temp. Use two-step procedure isomer->action_isomer action_tar Optimize Temp./Time Use Inert Atmosphere tar->action_tar

Figure 2: Troubleshooting workflow for low yield.

Experimental Protocols

General Two-Step Procedure for the Synthesis of 4-Hydroxy-2-methylquinoline

Step 1: Synthesis of the Enamine Intermediate (Ethyl 3-anilinobut-2-enoate)

  • In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Remove any water formed during the reaction, for example, by using a Dean-Stark apparatus if heating slightly.

  • The resulting enamine can be purified by vacuum distillation or used directly in the next step after removal of the catalyst.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline

  • To a round-bottom flask equipped with a reflux condenser, add the enamine intermediate and a high-boiling inert solvent (e.g., mineral oil or Dowtherm A).

  • Heat the mixture to 250 °C and maintain this temperature for 1-2 hours.

  • Monitor the reaction by TLC until the enamine spot has disappeared.

  • Cool the reaction mixture. The product will often precipitate upon cooling.

  • Filter the solid product and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Data Summary

Reaction Condition Effect on 4-Hydroxyquinoline Synthesis Recommendation
Initial Condensation Temperature Lower temperatures favor the desired enamine intermediate (kinetic product). Higher temperatures promote the formation of the β-ketoanilide (thermodynamic product), leading to the 2-hydroxyquinoline side product.Conduct the initial reaction at room temperature or with gentle heating.
Cyclization Temperature A temperature of ~250 °C is generally required for the thermal cyclization to proceed efficiently.[1] Insufficient temperature leads to incomplete reaction, while excessive temperature can cause decomposition.Maintain a steady temperature of 250 °C and monitor the reaction progress.
Solvent High-boiling, inert solvents provide better heat transfer and can improve yields compared to solvent-free reactions.[2]Use a solvent such as mineral oil, diphenyl ether, or Dowtherm A for the cyclization step.[2]

References

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Conrad–Limpach synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved from a source providing details on the Conrad-Limpach and Knorr synthesis.
  • Lasky, J. S., & Katritzky, A. R. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1574. [Link]

  • Cox, J. M., et al. (2019). The Synthesis of Waltherione F and Its Analogues with Modifications at the 2‐ and 3‐Positions as Potential Antitrypanosomal Agents. ChemistrySelect, 4(29), 8567-8571. [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • The Royal Society of Chemistry. (2018). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 51(S1), S325-S348.
  • Beck, A. (2011). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives [Master's thesis, University of North Carolina Wilmington]. UNCW Institutional Repository.
  • PubChem. (n.d.). 2-Methylquinolin-4-ol. Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. Retrieved from a BenchChem technical support document.
  • BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Retrieved from a BenchChem technical support document.
  • Process for the preparation of 4-hydroxy quinolines. (1984).
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from a BenchChem technical support document.
  • Taylor & Francis Online. (2020). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • Surrey, A. R., & Hammer, H. F. (1950). U.S. Patent No. 2,474,823. Washington, DC: U.S.

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Technical Support Center: Large-Scale Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important synthesis. As a key building block for various biologically active molecules, including potential histone deacetylase (HDAC) inhibitors, robust and reproducible production is critical.[1] This document provides in-depth troubleshooting advice and practical solutions based on established chemical principles.

Section 1: Common Synthetic Route & Key Considerations

The most reliable and scalable method for synthesizing 7-Bromo-4-hydroxy-2-phenylquinoline is the Conrad-Limpach synthesis.[1][2] This two-step process involves the initial condensation of 3-bromoaniline with ethyl benzoylacetate, followed by a high-temperature thermal cyclization of the resulting enaminone intermediate.[1]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 3-Bromoaniline 3-Bromoaniline Intermediate_Enaminone Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate 3-Bromoaniline->Intermediate_Enaminone Acid Catalyst (e.g., p-TsOH) Reflux in Ethanol Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl Benzoylacetate->Intermediate_Enaminone Intermediate_Enaminone_2 Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate Final_Product 7-Bromo-4-hydroxy-2-phenylquinoline Intermediate_Enaminone_2->Final_Product High Temp (250-255 °C) High-Boiling Solvent (e.g., Mineral Oil)

Caption: General workflow for the Conrad-Limpach synthesis.
Critical Parameters for Scale-Up:
  • Temperature Control: The cyclization step is the most critical and hazardous part of the synthesis, requiring precise and stable high temperatures (typically 250-255 °C) to overcome the activation energy for the electrocyclic ring closure.[1][3]

  • Solvent Selection: The choice of a high-boiling, inert solvent is paramount for safety and yield. Mineral oil, diphenyl ether, or Dowtherm A are commonly used.[1][4] These solvents facilitate efficient heat transfer and prevent charring, which can occur when heating the intermediate neat.[3][5]

  • Mixing Efficiency: Inadequate agitation in large reactors can lead to localized overheating ("hot spots") and poor reaction kinetics, resulting in increased byproduct formation and lower yields.

  • Work-up & Isolation: The high viscosity of solvents like mineral oil at lower temperatures can complicate product filtration. An appropriate co-solvent (e.g., toluene, hexanes) is often required to slurry the precipitated product and wash away the reaction medium.[1]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the synthesis, providing explanations and actionable solutions.

Category A: Reaction Initiation & Completion Issues

Q1: My thermal cyclization reaction is not proceeding to completion, even after extended heating at 250 °C. What is the problem?

A1: Incomplete cyclization is a common scale-up challenge. The root cause often lies in suboptimal heat transfer or the presence of impurities.

  • Causality: The 6-pi electrocyclization of the enaminone intermediate requires a significant energy input to break the aromaticity of the aniline ring during the ring-closing step.[6] On a large scale, achieving and maintaining a uniform internal temperature of 250 °C can be difficult if the heating mantle or oil bath is not properly calibrated or if the reactor is losing heat to the environment.

  • Troubleshooting Steps:

    • Verify Internal Temperature: Use a calibrated thermocouple probe placed directly in the reaction mixture, not just monitoring the heating bath temperature.

    • Check for Impurities: The enaminone intermediate must be pure and dry. Residual ethanol from the first step can lower the reaction temperature via azeotropic distillation. Water is particularly detrimental as it can inhibit the reaction.[7]

    • Increase Reaction Time: While typically complete in 2-3 hours, large-scale reactions may require longer times (e.g., 4-8 hours) due to mass transfer limitations.[1][8] Monitor progress by HPLC until the starting material is consumed.

Q2: The initial condensation reaction to form the enaminone intermediate is sluggish and gives low yields. Why?

A2: This step is an equilibrium-driven process. The primary issues are often related to catalyst activity and inefficient removal of water.

  • Causality: The reaction is an acid-catalyzed condensation that produces water as a byproduct. According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Catalyst Choice: Use a fresh, anhydrous acid catalyst like p-toluenesulfonic acid (p-TsOH).

    • Water Removal: On a lab scale, a Dean-Stark trap is effective. At a larger scale, ensure the reaction is run at a sufficient reflux temperature (e.g., in ethanol at ~78 °C) to drive off water.[1]

    • Substrate Purity: Ensure the 3-bromoaniline and ethyl benzoylacetate are of high purity. Impurities can interfere with the catalyst or lead to side reactions.

Caption: Troubleshooting workflow for incomplete cyclization.
Category B: Impurity Profile & Purification Challenges

Q1: My final product is contaminated with a persistent impurity. What could it be and how can I remove it?

A1: The most common byproduct is the isomeric 2-hydroxyquinoline. Its formation is temperature-dependent. Additionally, unreacted starting materials or thermal degradation products can be present.

  • Causality: The Conrad-Limpach synthesis favors the 4-hydroxy isomer under kinetic control (lower temperatures), while the Knorr synthesis, which can occur under thermodynamic control (higher temperatures), produces the 2-hydroxy isomer.[9][10] Excessively high temperatures or prolonged reaction times can promote the formation of this undesired isomer.

  • Prevention & Purification:

    • Strict Temperature Control: Maintain the cyclization temperature strictly within the 250-255 °C range. Avoid overheating.

    • Purification: As 4-hydroxyquinolones often have poor solubility, large-scale column chromatography is impractical.[9] Recrystallization is the preferred method. A solvent screen is recommended to find an optimal system. Due to the acidic nature of the 4-hydroxy group, you can sometimes use a pH-swing purification: dissolve the crude product in an aqueous base, filter to remove neutral impurities, and then re-precipitate the purified product by adding acid.

Q2: The crude product is a dark, tarry solid that is difficult to handle and purify. What causes this?

A2: Tarry products are usually a sign of thermal decomposition.[7] This occurs when the reaction temperature is too high or when mixing is insufficient, leading to localized charring.

  • Causality: Quinolines and their precursors can decompose at very high temperatures, especially in the presence of oxygen or other impurities. Poor agitation in a large reactor can cause material to stick to the hot reactor walls and degrade.

  • Troubleshooting Steps:

    • Improve Agitation: Ensure the reactor's impeller design is appropriate for the scale and viscosity of the reaction medium. Baffles can also improve mixing.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

    • Controlled Heating: Use a reliable heat transfer fluid and a well-controlled heating system to ensure even heating throughout the reactor.

Common Impurity Likely Cause Prevention / Removal Strategy
2-Hydroxy IsomerThermodynamic control (excessive heat)Strictly maintain temperature at 250-255 °C.
Unreacted EnaminoneIncomplete cyclizationVerify internal temperature; extend reaction time.
Thermal Degradation ProductsOverheating; poor mixingImprove agitation; use inert atmosphere; control heating rate.
Residual Mineral OilInefficient work-upWash thoroughly with a non-polar solvent like hexanes or heptane.[1]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the key safety considerations for this synthesis at a multi-kilogram scale? A: The primary hazard is the high-temperature cyclization step.[9]

  • Thermal Safety: Use a reactor and heating system specifically designed for high temperatures. Ensure pressure relief systems are in place.

  • Solvent Handling: High-boiling solvents like mineral oil or Dowtherm A can cause severe burns. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields.

  • Ventilation: The reaction should be conducted in a well-ventilated area or a walk-in fume hood to avoid inhalation of any vapors.[9]

Q: Why is mineral oil a good solvent for the cyclization, and are there alternatives? A: Mineral oil is effective because it is inert, has a very high boiling point (>300 °C), is inexpensive, and allows for high reaction yields (often >95%).[3] However, its high viscosity can make product isolation difficult. Alternatives that have been studied include diphenyl ether, 1,2,4-trichlorobenzene, and 2-nitrotoluene, with the general observation that solvents with boiling points above 250 °C give the best results.[4][6]

Q: How can I control the particle size of the final product during isolation? A: Particle size is primarily controlled by the rate of cooling and agitation during precipitation and crystallization.

  • For Precipitation: After cyclization, a controlled cooling rate allows for more uniform crystal growth. Crashing the product out by cooling too quickly will result in fine, potentially amorphous particles that are difficult to filter.

  • For Recrystallization: Slow cooling, seeding with a small amount of pure product, and gentle agitation will promote the growth of larger, more easily filterable crystals.

Section 4: Protocols & Methodologies

Protocol 1: Large-Scale Synthesis of Intermediate Enaminone
  • Reactor Setup: Charge a suitable reactor with 3-bromoaniline (1.0 eq), ethyl benzoylacetate (1.05 eq), and ethanol (approx. 5 L/kg of aniline).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.[1] Monitor the reaction by HPLC or TLC until the consumption of 3-bromoaniline is complete.

  • Crystallization: Cool the reaction mixture to 0-5 °C and hold for at least 2 hours to allow the product to crystallize.[1]

  • Isolation: Filter the solid product and wash with a small amount of cold ethanol.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Large-Scale Thermal Cyclization
  • Reactor Setup: Charge the reactor with a high-boiling solvent such as mineral oil (approx. 10 L/kg of the intermediate).[1]

  • Reactant Addition: Under an inert atmosphere, add the dried enaminone intermediate from Protocol 1.

  • Cyclization: Heat the mixture with vigorous stirring to 250-255 °C and maintain for 2-3 hours.[1] Monitor reaction progress by HPLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to 80-90 °C.

  • Work-up: Add toluene or hexanes (5 L/kg of the intermediate) to the slurry and continue cooling to room temperature to fully precipitate the product and reduce viscosity.[1]

  • Isolation: Filter the solid product and wash thoroughly with hexanes to remove all residual mineral oil.

  • Drying: Dry the final product in a vacuum oven at 80-90 °C.

References

  • BenchChem (2025). Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.
  • BenchChem (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem (2025).
  • BenchChem (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • BenchChem (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009).
  • Wikipedia. Conrad–Limpach synthesis.
  • BenchChem (2025).
  • BenchChem (2025). Technical Support Center: Production of 7-Bromo-4-hydroxy-2-phenylquinoline.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules.
  • BenchChem (2025). Comparative Analysis of 7-Bromo-4-hydroxy-2-phenylquinoline Analogs: A Guide for Researchers.

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Validation & Comparative

A Comparative Analysis of Brominated Quinoline Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncological research, the quinoline scaffold has emerged as a privileged structure in the design of novel anti-cancer agents.[1] The strategic introduction of bromine atoms to the quinoline ring system can significantly modulate the molecule's physicochemical properties, often enhancing its cytotoxic potential against various cancer cell lines.[2] This guide provides an in-depth comparative analysis of the cytotoxicity of various brominated quinoline derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into supporting experimental data, detailed methodologies for key cytotoxicity assays, and the underlying molecular mechanisms of action.

Comparative Cytotoxicity of Brominated Quinolines

The cytotoxic efficacy of brominated quinolines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of several brominated quinoline derivatives against a panel of human cancer cell lines, providing a comparative overview of their anti-cancer activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
6,8-dibromo-4(3H)quinazolinone derivative XIIIbMCF-7 (Breast)1.7 µg/mLDoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative IXMCF-7 (Breast)1.8 µg/mLDoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative XIVdMCF-7 (Breast)1.83 µg/mLDoxorubicinNot Specified
6-Bromo quinazoline derivative 8aMCF-7 (Breast)15.85 ± 3.32ErlotinibNot Specified
6-Bromo quinazoline derivative 8aSW480 (Colon)17.85 ± 0.92ErlotinibNot Specified
6-Bromo-5-nitroquinoline (4)HT29 (Colon)Lower than 5-FU5-Fluorouracil (5-FU)Not Specified
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6 (Glioblastoma)5.45–9.6 µg/mL5-Fluorouracil (5-FU)Not Specified
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HeLa (Cervical)5.45–9.6 µg/mL5-Fluorouracil (5-FU)Not Specified
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HT29 (Colon)5.45–9.6 µg/mL5-Fluorouracil (5-FU)Not Specified
Lanthanide complex with 5,7-dibromo-8-quinolinol (4)SGC7901 (Gastric)7.5 ± 2.1Not SpecifiedNot Specified
Lanthanide complex with 5,7-dibromo-8-quinolinol (1)BEL7404 (Liver)9.6 ± 2.2Not SpecifiedNot Specified
Lanthanide complex with 5,7-dibromo-8-quinolinol (3)BEL7404 (Liver)10.1 ± 2.6Not SpecifiedNot Specified

Note: Direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions across different studies.[3]

Key Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of a compound's cytotoxic potential hinges on robust and well-validated experimental protocols. Here, we detail three commonly employed assays for assessing the cytotoxicity of brominated quinolines.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.[3]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: Treat the cells with various concentrations of the brominated quinoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Following the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the compound concentration to determine the IC50 value.[3]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane of cells. The amount of LDH released is proportional to the number of lysed cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the desired concentrations of the test compounds. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the generated formazan product at a wavelength of 490 nm using a microplate reader.

  • Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

DNA Laddering Assay for Apoptosis Detection

A hallmark of apoptosis, or programmed cell death, is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs.[4] The DNA laddering assay visualizes these fragments as a characteristic "ladder" on an agarose gel.[4]

Step-by-Step Protocol:

  • Cell Harvesting and Lysis: Treat cells with the brominated quinoline compounds. After incubation, harvest both adherent and floating cells and lyse them using a lysis buffer containing detergents and proteases.

  • DNA Extraction: Extract the genomic DNA from the cell lysate using phenol-chloroform extraction or a commercial DNA extraction kit.

  • RNase Treatment: Treat the extracted DNA with RNase to remove any contaminating RNA.

  • Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Run the gel at a constant voltage until the dye front has migrated an adequate distance. Visualize the DNA fragments under UV light. A distinct ladder-like pattern of DNA fragments indicates apoptosis.[4]

Mechanistic Insights: Brominated Quinolines and Apoptosis Induction

A significant body of evidence suggests that many brominated quinoline derivatives exert their cytotoxic effects by inducing apoptosis in cancer cells.[3] Apoptosis is a tightly regulated process involving a cascade of molecular events. Several key signaling pathways have been implicated in quinoline-induced apoptosis.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a major route for apoptosis induction and is often triggered by cellular stress. Quinoline derivatives have been shown to modulate the key players in this pathway.[4]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating mitochondrial integrity. Some quinoline derivatives have been observed to upregulate Bax and/or downregulate Bcl-2, shifting the balance in favor of apoptosis.[4][5]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane, a process known as MOMP.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, caspase-9.[4] Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[4][5]

The Extrinsic (Death Receptor) Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Some quinoline derivatives have also been shown to activate this pathway.

  • Caspase-8 Activation: The activation of death receptors leads to the recruitment and activation of the initiator caspase, caspase-8.[4]

  • Caspase-3 Activation: Activated caspase-8 can then directly cleave and activate the executioner caspase, caspase-3, converging with the intrinsic pathway to execute apoptosis.[4]

dot

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Brominated Quinoline Brominated Quinoline Bax Bax Brominated Quinoline->Bax Upregulates Bcl-2 Bcl-2 Brominated Quinoline->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl-2->Mitochondrion Inhibits MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Signaling pathways of apoptosis induced by brominated quinolines.

Conclusion

This comparative guide highlights the significant cytotoxic potential of brominated quinolines against a range of cancer cell lines. The ease of synthesis and the tunability of their cytotoxic activity through modification of the substitution pattern make them a promising class of compounds for the development of novel anticancer therapeutics. The primary mechanisms of action appear to involve the induction of apoptosis through both the intrinsic and extrinsic pathways, underscoring their potential to overcome resistance to conventional chemotherapeutic agents. Further in-depth structure-activity relationship studies and in vivo investigations are warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC - NIH. [Link]

  • Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1 H )-ones in MCF7 (breast cancer) cell lines and their docking studies - ResearchGate. [Link]

  • Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed. [Link]

  • (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics - ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • IC50 values of the promising derivatives against the MCF‐7 cell line - ResearchGate. [Link]

  • Tetrahydrobenzo[h]quinoline induces apoptosis in MCF-7 human breast cancer cells via the intrinsic pathway. [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - MDPI. [Link]

  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed. [Link]

  • Down-regulation of Survivin and Bcl-2 concomitant with the activation of caspase-3 as a mechanism of apoptotic death in KG1a and K562 cells upon exposure to a derivative from ciprofloxacin family - ResearchGate. [Link]

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  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. [Link]

  • Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM) - ResearchGate. [Link]

  • Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides | Request PDF - ResearchGate. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed Central. [Link]

  • Cytotoxic activities of 6-arylamino-7-halo-5,8-quinolinediones against human tumor cell lines - PubMed. [Link]

  • Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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  • Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis - MDPI. [Link]

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7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid vs other HDAC inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Disclaimer: Initial searches for experimental data on "7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid" as a histone deacetylase (HDAC) inhibitor did not yield any specific results in the public domain. Therefore, a direct comparison of this compound with other HDAC inhibitors is not currently feasible. This guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive framework for comparing HDAC inhibitors, using well-characterized and clinically relevant examples. The principles and experimental methodologies outlined herein are directly applicable to the evaluation of any novel compound purported to have HDAC inhibitory activity.

Introduction to Histone Deacetylases as Therapeutic Targets

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine residues on both histone and non-histone proteins.[3] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[4] Dysregulation of HDAC activity is a hallmark of many cancers and other diseases, making them a compelling target for therapeutic intervention.[5][6][7] HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[6][8] Several HDAC inhibitors have received FDA approval for the treatment of various hematological malignancies.[5][8][9]

HDACs are grouped into four main classes based on their homology to yeast HDACs. Class I, II, and IV HDACs are zinc-dependent enzymes and are the primary targets of most clinically developed HDAC inhibitors.[10] Class III HDACs, also known as sirtuins, are NAD+-dependent and are mechanistically distinct.

Key Parameters for Comparing HDAC Inhibitors

When evaluating and comparing HDAC inhibitors, several key parameters are critical to consider:

  • Chemical Class: HDAC inhibitors are structurally diverse and can be broadly categorized into classes such as hydroxamic acids, benzamides, cyclic peptides, and short-chain fatty acids.[7] This structural diversity influences their potency, selectivity, and pharmacokinetic properties.

  • Potency (IC50): The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. For HDAC inhibitors, IC50 values are typically determined against isolated HDAC isoforms or in cell-based assays.

  • Isoform Selectivity: The human genome encodes 11 zinc-dependent HDAC isoforms. While some inhibitors, known as pan-HDAC inhibitors, target multiple HDAC isoforms, others exhibit selectivity for specific classes or individual isoforms.[11] Isoform selectivity can be crucial for minimizing off-target effects and improving the therapeutic index.[12]

  • Cellular Activity: Beyond enzymatic inhibition, it is essential to assess the effects of HDAC inhibitors on cellular processes such as cell viability, proliferation, cell cycle progression, and apoptosis in relevant cancer cell lines.

  • In Vivo Efficacy: The ultimate test for any potential therapeutic is its efficacy in preclinical animal models. This provides insights into the drug's bioavailability, pharmacodynamics, and anti-tumor activity in a physiological context.

Comparative Analysis of Prominent HDAC Inhibitors

To illustrate the comparative evaluation process, we will examine several well-characterized HDAC inhibitors from different chemical classes.

Chemical Structures and Classes

The pharmacophore for most zinc-dependent HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.[7]

Inhibitor Chemical Class Key Structural Features
Vorinostat (SAHA) Hydroxamic AcidContains a hydroxamic acid moiety as the zinc-binding group.[13]
Panobinostat (LBH589) Hydroxamic AcidA potent pan-HDAC inhibitor with a hydroxamic acid zinc-binding group.[6][14]
Belinostat (PXD101) Hydroxamic AcidA sulfonamide-hydroxamic acid-based pan-HDAC inhibitor.[11]
Entinostat (MS-275) BenzamideFeatures a 2'-aminoanilide structure and exhibits selectivity for Class I HDACs.[7][15]
Romidepsin (FK228) Cyclic PeptideA natural product with a unique bicyclic structure that acts as a potent Class I-selective HDAC inhibitor.[3][4]
Potency and Isoform Selectivity

The following table summarizes the reported IC50 values for these inhibitors against various HDAC isoforms. It is important to note that IC50 values can vary depending on the assay conditions.

Inhibitor HDAC1 (nM) HDAC2 (nM) HDAC3 (nM) HDAC6 (µM) Selectivity Profile
Vorinostat (SAHA) 10[16]-20[16]-Pan-inhibitor (Classes I, II, IV)[16][17]
Panobinostat (LBH589) ~5 (in MOLT-4 cells)[14]---Potent Pan-inhibitor (Classes I, II, IV)[18]
Belinostat (PXD101) ~27 (in HeLa cell extracts)[19]---Pan-inhibitor (Classes I, II, IV)[11]
Entinostat (MS-275) 243[15]453[15]248[15]>100Class I selective[15][20]
Romidepsin (FK228) 36[3]47[3]-1.4Class I selective[3][4]
In Vitro Cellular Activity

The anti-proliferative effects of these HDAC inhibitors have been demonstrated in a variety of cancer cell lines.

Inhibitor Cancer Cell Line(s) Reported Effect IC50 / Concentration
Vorinostat (SAHA) Various lymphoma and solid tumor linesInduces apoptosis and cell cycle arrest.[17][21]10-50 nM (HDAC inhibition)[22]
Panobinostat (LBH589) Multiple myeloma, breast cancer, colon cancerInduces apoptosis and inhibits proliferation.[6][14]Nanomolar concentrations[6]
Belinostat (PXD101) Ovarian, colon, breast, prostate cancer cell linesInhibits tumor cell growth.[23]0.2-0.66 µM[23]
Entinostat (MS-275) Leukemia and lymphoma cell linesInduces growth arrest and differentiation.[15][24]~1 µM[20]
Romidepsin (FK228) Hepatocellular carcinoma (HCC) cellsInhibits proliferation and induces G2/M arrest and apoptosis.[3]0-80 nM[3]
In Vivo Efficacy and Clinical Status

Many of these inhibitors have progressed to clinical trials and have received regulatory approval for specific indications.[25]

Inhibitor Preclinical In Vivo Models FDA Approved Indication(s)
Vorinostat (SAHA) Mouse model of B-cell lymphomaCutaneous T-cell lymphoma (CTCL)[5][8][13]
Panobinostat (LBH589) Triple-negative breast cancer mouse modelsMultiple myeloma[6][18]
Belinostat (PXD101) -Peripheral T-cell lymphoma (PTCL)[5][11]
Entinostat (MS-275) Various transplantable tumor modelsUnder investigation in clinical trials for various cancers.[10][20]
Romidepsin (FK228) -CTCL and PTCL[4][5]

Experimental Methodologies

To obtain the comparative data presented above, standardized and validated experimental protocols are essential.

HDAC Activity Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

Step-by-Step Protocol:

  • Prepare a serial dilution of the test compound (e.g., 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid) in assay buffer.

  • In a 384-well plate, add the diluted compound, the specific recombinant HDAC enzyme, and the fluorogenic substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Add the developer solution, which contains an enzyme that recognizes the deacetylated substrate.

  • Incubate at 37°C for a further 15-30 minutes.

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of recombinant HDAC isoforms allows for the precise determination of isoform selectivity. A fluorogenic readout provides a sensitive and high-throughput method for quantifying enzyme activity.[1]

HDAC_Activity_Assay cluster_workflow HDAC Activity Assay Workflow start Prepare Reagents (Compound, Enzyme, Substrate) incubation1 Incubate at 37°C (HDAC Reaction) start->incubation1 add_developer Add Developer incubation1->add_developer incubation2 Incubate at 37°C (Developer Reaction) add_developer->incubation2 read_fluorescence Measure Fluorescence incubation2->read_fluorescence analyze_data Calculate IC50 read_fluorescence->analyze_data

Caption: Workflow for a fluorogenic HDAC activity assay.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is a marker of metabolically active cells.[2][26]

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

  • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[2]

  • Measure luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Causality Behind Experimental Choices: Assessing cell viability provides a direct measure of the compound's cytotoxic or cytostatic effects on cancer cells. Using a panel of cell lines from different cancer types can reveal the spectrum of activity of the inhibitor.

Signaling_Pathway HDACi HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Relaxed Chromatin Histones->Chromatin Leads to Gene_Expression Gene Expression (e.g., p21) Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibitors.

Conclusion

The field of HDAC inhibitors continues to be a vibrant area of cancer research.[27] While a direct comparison involving 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is not possible due to the absence of available data, this guide provides a robust framework for the evaluation and comparison of HDAC inhibitors. By systematically assessing key parameters such as chemical class, potency, isoform selectivity, and cellular and in vivo activity, researchers can effectively characterize novel compounds and benchmark them against established agents like Vorinostat, Panobinostat, Belinostat, Entinostat, and Romidepsin. The provided experimental protocols and diagrams serve as a practical resource for scientists engaged in the discovery and development of the next generation of epigenetic therapeutics.

References

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  • ClinicalTrials.gov. (n.d.). Search of: Histone Deacetylase Inhibitor. Retrieved from [Link]

  • Khan, O., & La Thangue, N. B. (2012). HDAC inhibitors in cancer biology and therapy. Immunology and cell biology, 90(1), 78-84.
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  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
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  • Fioravanti, R., & Mai, A. (2020). Current HDAC Inhibitors in Clinical Trials. CHIMIA International Journal for Chemistry, 74(11), 844-852.
  • Wagner, F. F., & Holson, E. B. (2013). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(21), 19047-19055.
  • Kupcho, K. R., Evans, N. J., Niles, A. L., & Kirkland, T. A. (2014). Abstract 4784: Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. Cancer Research, 74(19 Supplement), 4784-4784.
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  • Foss, F. M., Coiffier, B., & Pinter-Brown, L. C. (2016). Use of class I histone deacetylase inhibitor romidepsin in combination regimens. Leukemia & lymphoma, 57(11), 2517-2529.
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A Senior Application Scientist's Guide to Validating Fluorescence Quenching with 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular interaction analysis, fluorescence quenching stands out as a powerful and versatile tool. The selection of an appropriate fluorescent probe is paramount for the success of such investigations. This guide provides an in-depth technical overview of validating fluorescence quenching, with a focus on the potential application of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. While specific photophysical data for this particular quinoline derivative is not extensively documented in publicly available literature, this guide will equip you with the foundational principles and experimental workflows to characterize its properties and objectively compare its performance against established fluorescent probes.

The Foundation: Understanding Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[1] This phenomenon can occur through various mechanisms, primarily categorized as either dynamic or static quenching.[2]

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution, leading to non-radiative relaxation back to the ground state.[2] A key characteristic of dynamic quenching is that it affects the excited state lifetime of the fluorophore.[2]

  • Static Quenching: In this mechanism, the fluorophore and quencher form a non-fluorescent ground-state complex.[1][2] Since the complex is formed before excitation, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[2]

  • Förster Resonance Energy Transfer (FRET): A specific type of dynamic quenching where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule in close proximity (typically 1-10 nm).[1]

Distinguishing between these mechanisms is crucial for accurately interpreting experimental data.

Characterizing a Novel Fluorophore: The Case for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Quinoline and its derivatives are a well-established class of heterocyclic compounds known for their fluorescent properties and are widely used in the development of fluorescent probes for cellular imaging and chemical sensing.[3] The utility of a quinoline derivative as a fluorophore is determined by several key photophysical parameters.[3]

To validate its use in fluorescence quenching studies, the following key performance indicators must be experimentally determined:

Parameter Description Importance in Quenching Studies
Molar Absorptivity (ε) A measure of how strongly a substance absorbs light at a given wavelength.High molar absorptivity allows for the use of low concentrations, minimizing potential interference.
Fluorescence Quantum Yield (Φ) The ratio of photons emitted to photons absorbed.A higher quantum yield results in a brighter probe, providing a better signal-to-noise ratio.
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.Crucial for distinguishing between static and dynamic quenching mechanisms.
Excitation & Emission Spectra The wavelengths at which the molecule absorbs and emits light.Determines the appropriate excitation source and detection wavelengths and helps assess potential spectral overlap with other components in the system.
Photostability The ability of the fluorophore to resist photodegradation upon exposure to light.High photostability is essential for reliable and reproducible measurements over time.

The Core of Validation: The Stern-Volmer Analysis

The Stern-Volmer equation provides a robust framework for analyzing fluorescence quenching data.[4] The relationship describes how the fluorescence intensity or lifetime of a fluorophore is affected by the concentration of a quencher.[5]

The Stern-Volmer equation is given by:

I0 / I = 1 + KSV[Q]

Where:

  • I0 is the fluorescence intensity in the absence of the quencher.

  • I is the fluorescence intensity in the presence of the quencher.

  • KSV is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

A plot of I0 / I versus [Q] should yield a straight line with a slope equal to KSV.[6]

Experimental Workflow for Stern-Volmer Analysis

The following diagram outlines the typical workflow for a Stern-Volmer analysis:

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare stock solution of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid B Prepare stock solution of the quencher A->B C Create a series of samples with a fixed concentration of the fluorophore and varying concentrations of the quencher B->C D Measure the fluorescence intensity (I) of each sample at the emission maximum C->D E Measure the fluorescence intensity of a control sample without the quencher (I₀) D->E F Measure the fluorescence lifetime (τ) of each sample (optional but recommended) D->F G Calculate I₀/I for each quencher concentration H Plot I₀/I versus [Q] (Stern-Volmer Plot) G->H I Determine the Stern-Volmer constant (Ksv) from the slope of the linear fit H->I J Analyze the linearity of the plot to infer the quenching mechanism I->J

Caption: Workflow for Stern-Volmer Analysis.

Interpreting the Stern-Volmer Plot

The linearity of the Stern-Volmer plot provides valuable insights into the quenching mechanism:

  • Linear Plot: A linear plot suggests that a single type of quenching mechanism, either purely dynamic or purely static, is occurring.[5][6]

  • Upward Curvature: An upward (positive) deviation from linearity often indicates the presence of both static and dynamic quenching.[6]

  • Downward Curvature: A downward (negative) deviation can occur in cases of ground-state complex formation or if the quencher is inaccessible to a fraction of the fluorophore molecules.

To definitively distinguish between static and dynamic quenching, fluorescence lifetime measurements are essential.

  • Dynamic Quenching: The fluorescence lifetime will decrease as the quencher concentration increases. A plot of τ0 / τ versus [Q] (where τ0 is the lifetime in the absence of the quencher) will also be linear with a slope equal to KSV.

  • Static Quenching: The fluorescence lifetime of the uncomplexed fluorophore will remain constant regardless of the quencher concentration.[2]

Comparative Analysis: Benchmarking Against Alternatives

Once the photophysical properties of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid have been thoroughly characterized, its performance can be objectively compared to other commercially available fluorescent probes. The choice of alternative probes will depend on the specific application, but could include other quinoline derivatives or fluorophores with similar spectral properties.

Here is a template for a comparative data table:

Parameter 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid Alternative Probe 1 (e.g., 8-Hydroxyquinoline) Alternative Probe 2 (e.g., Fluorescein)
Excitation Max (nm) To be determined~315~494
Emission Max (nm) To be determined~510~521
Molar Absorptivity (ε) (M-1cm-1) To be determinedLiterature ValueLiterature Value
Quantum Yield (Φ) To be determinedLiterature ValueLiterature Value
Fluorescence Lifetime (τ) (ns) To be determinedLiterature ValueLiterature Value
Photostability To be determinedLiterature ValueLiterature Value
Solubility To be determinedLiterature ValueLiterature Value
KSV (with a standard quencher) To be determinedLiterature ValueLiterature Value

Step-by-Step Experimental Protocols

Protocol 1: Determination of Photophysical Properties
  • Preparation of Stock Solutions: Prepare a concentrated stock solution of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO or ethanol). Prepare a series of dilutions in the desired experimental buffer.

  • Absorbance Measurement: Record the absorbance spectrum of a diluted solution using a UV-Vis spectrophotometer to determine the absorption maximum (λmax) and the molar absorptivity (ε).

  • Fluorescence Spectra: Using a spectrofluorometer, record the excitation and emission spectra. The excitation spectrum is measured by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (the emission maximum). The emission spectrum is recorded by exciting the sample at λmax and scanning the emission wavelengths.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield is calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement: Use a time-resolved fluorometer (e.g., Time-Correlated Single Photon Counting - TCSPC) to measure the fluorescence lifetime.

Protocol 2: Fluorescence Quenching Titration
  • Sample Preparation: Prepare a series of samples in cuvettes, each containing the same concentration of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Add increasing concentrations of the quencher stock solution to each cuvette. Ensure the total volume and solvent composition are constant across all samples. Include a control sample with no quencher.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each sample, exciting at the λmax of the fluorophore. The fluorescence intensity (I) is taken as the peak intensity at the emission maximum.

  • Data Analysis: Calculate the I0 / I ratio for each sample and plot this against the quencher concentration [Q]. Perform a linear regression on the data to obtain the Stern-Volmer constant (KSV).

Conclusion

Validating a new fluorescent probe like 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid for quenching studies is a systematic process that requires careful characterization of its fundamental photophysical properties and a rigorous analysis of its interaction with quenchers. By following the experimental workflows and data analysis principles outlined in this guide, researchers can confidently assess its suitability for their specific applications and contribute valuable data to the scientific community. The combination of steady-state and time-resolved fluorescence spectroscopy is a powerful approach to elucidate quenching mechanisms and ensure the integrity of the experimental findings.

References

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A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents across a spectrum of diseases. Its versatility stems from the fact that its bicyclic heterocyclic system can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. Among these positions, substitution at the C-7 position has proven to be a particularly fruitful strategy for modulating the pharmacological profile of quinoline-based compounds. This guide provides a comparative analysis of how different substituents at the 7-position influence the biological activity of quinolines, with a focus on their antimalarial and anticancer properties, supported by experimental data and mechanistic insights.

The Critical Role of the 7-Position: An Electronic and Steric Hub

The 7-position on the quinoline ring is electronically distinct. From a reactivity standpoint, the benzene ring of the quinoline nucleus is more electron-rich than the pyridine ring, making it the preferred site for electrophilic substitution, primarily at positions 5 and 8.[1] However, the 7-position is crucial for modulating the electronic properties of the entire ring system, particularly the basicity of the quinoline nitrogen (N-1). This modulation is a key determinant of the compound's pharmacokinetic and pharmacodynamic properties, such as its ability to accumulate in acidic cellular compartments—a critical aspect of the mechanism of action for antimalarial quinolines.[2]

Comparative Analysis 1: Antimalarial Activity of 7-Substituted 4-Aminoquinolines

The 7-chloro-4-aminoquinoline scaffold, exemplified by the landmark drug Chloroquine, is the historical cornerstone of quinoline-based antimalarials. The primary mechanism of action for these compounds is the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, it polymerizes this heme into an inert crystal, hemozoin. 4-aminoquinolines, being weak bases, accumulate in the acidic (pH 4.5-5.0) digestive vacuole via pH trapping. Once protonated, they bind to heme and cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.

The choice of substituent at the 7-position directly impacts this mechanism by altering the basicity (pKa) of the quinoline nitrogen. Electron-withdrawing groups at C-7 lower the pKa, which influences the degree of drug accumulation in the vacuole.[2]

Experimental Data: Head-to-Head Comparison

The following table summarizes the in vitro antiplasmodial activity (IC₅₀) of various 7-substituted 4-aminoquinolines against both chloroquine-susceptible (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum.

7-SubstituentSide Chain*IC₅₀ (nM) vs. CQ-S P. falciparumIC₅₀ (nM) vs. CQ-R P. falciparumSource(s)
-Cl (Chloroquine) -HNCHMe(CH₂)₃NEt₂5 - 12>100[3][4]
-Br -HN(CH₂)₃NEt₂3 - 123 - 12[3][4]
-I -HN(CH₂)₃NEt₂3 - 73 - 7[3][4]
-F -HN(CH₂)₃NEt₂23 - 3560 - 120[3][4]
-CF₃ -HN(CH₂)₃NEt₂15 - 5018 - 500[3][4]
-OCH₃ -HN(CH₂)₃NEt₂17 - 15090 - 3000[4]
-H (unsubstituted) VariesInactiveInactive[3]

Note: Data is aggregated for compounds with similar short diaminoalkane side chains for comparative purposes.

Causality and Field-Proven Insights:
  • Halogen Effects: The data clearly demonstrates that large, electron-withdrawing halogens like Bromo (-Br) and Iodo (-I) at the 7-position yield compounds with potency equal to or slightly greater than the corresponding 7-Chloro (-Cl) derivatives against both CQ-S and CQ-R strains.[3][4] This indicates that these substituents provide an optimal electronic influence to maintain high activity while potentially offering advantages in overcoming resistance.

  • Detrimental Substitutions: In stark contrast, 7-Fluoro (-F) and 7-Trifluoromethyl (-CF₃) substituents significantly reduce activity, particularly against CQ-R parasites.[3][4] The highly electronegative but small fluorine atom and the bulky CF₃ group may disrupt the crucial stacking interaction with heme or alter the drug's pKa outside the optimal range for accumulation.

  • Electron-Donating Groups: The 7-methoxy (-OCH₃) group, which is electron-donating, leads to a dramatic loss of activity.[4] This strongly supports the hypothesis that an electron-withdrawing group at C-7 is essential for potent antiplasmodial action.

  • The Null Case: Removal of the 7-substituent altogether abolishes antiplasmodial activity, confirming the indispensability of functionalization at this position.[3]

Antimalarial_Mechanism Drug_outside Drug_outside Drug_inside Drug_inside Drug_outside->Drug_inside Enters Vacuole & Accumulates (pH Trapping) Drug_Heme Drug_Heme Drug_inside->Drug_Heme Hemozoin Hemozoin Drug_Heme->Hemozoin Inhibition Heme Heme Heme->Drug_Heme

Comparative Analysis 2: Anticancer Activity of 7-Substituted Quinolines

The 7-chloroquinoline moiety is also a versatile intermediate and a common feature in the design of novel anticancer agents.[5] Unlike the relatively uniform mechanism in malaria, 7-substituted quinolines exert their anticancer effects through various pathways, including the inhibition of tubulin polymerization, receptor tyrosine kinases (e.g., EGFR), and the induction of apoptosis.[6][7] The 7-chloro group often serves as a synthetic handle for introducing more complex side chains or heterocyclic systems that are responsible for the cytotoxic activity.

Experimental Data: Anticancer Potency

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for representative 7-substituted quinoline derivatives against several human cancer cell lines.

Compound ID7-Position Substituent & Core StructureCancer Cell LineIC₅₀ (µM)Source(s)
Compound 9 7-Chloro, linked to thioxopyrimidinoneHCT-116 (Colon)21.41[5][8]
Compound 9 7-Chloro, linked to thioxopyrimidinoneMCF-7 (Breast)<21.41[5][8]
Compound 3 7-Chloro, linked to thiosemicarbazideHCT-116 (Colon)23.39[5][8]
7e 7-Methoxy (on a 5,6,7-trimethoxy core)A2780 (Ovarian)0.04[6]
7f 7-Methoxy (on a 5,6,7-trimethoxy core)A2780 (Ovarian)0.05[6]
Hybrid 5d 7-Chloro, linked to benzimidazoleCCRF-CEM (Leukemia)0.6[9]
Causality and Field-Proven Insights:
  • 7-Chloro as a Scaffold: For many anticancer quinolines, the 7-chloro group is part of the initial building block, 4,7-dichloroquinoline. Its primary role is to enable nucleophilic aromatic substitution at the C-4 position, allowing the attachment of various pharmacologically active moieties like hydrazones, benzimidazoles, or triazoles.[5][9] In these cases, the 7-chloro group itself is retained in the final active compound and contributes to the overall electronic profile and binding affinity. For instance, compounds 3 and 9 show that the 7-chloroquinoline core, when combined with sulfur-containing heterocycles, exerts potent cytotoxic effects.[5][8]

  • Beyond the Halogen: In other series, such as tubulin polymerization inhibitors, a 7-methoxy group (as part of a trimethoxy pattern) is associated with exceptionally high potency.[6] In this context, the methoxy groups are thought to mimic the trimethoxyphenyl ring of known tubulin inhibitors like colchicine, allowing the quinoline compound to bind effectively to the colchicine-binding site on tubulin, disrupt microtubule dynamics, and induce G2/M cell cycle arrest.[6]

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and validity of SAR studies, robust and well-defined experimental protocols are essential.

Protocol 1: Synthesis of a 7-Chloroquinoline Derivative (Representative)

This protocol describes a typical nucleophilic aromatic substitution to generate a 4-amino-7-chloroquinoline, a common precursor for many biologically active molecules.[5]

Objective: To synthesize N¹-(7-chloroquinolin-4-yl)benzene-1,2-diamine.

Materials:

  • 4,7-dichloroquinoline

  • o-phenylenediamine

  • Absolute Ethanol

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

Step-by-Step Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 10 mmol of 4,7-dichloroquinoline in 50 mL of absolute ethanol.

  • Addition: Add an equimolar amount (10 mmol) of o-phenylenediamine to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4,7-dichloroquinoline) is consumed.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Antiplasmodial Activity Assay against P. falciparum

This protocol outlines the determination of IC₅₀ values using a standardized method, such as a parasite lactate dehydrogenase (pLDH) assay.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of 7-substituted quinolines against P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain) at 2% parasitemia and 2% hematocrit.

  • Complete RPMI-1640 culture medium.

  • Test compounds dissolved in DMSO and serially diluted.

  • 96-well microtiter plates.

  • pLDH assay reagents (Malstat reagent, NBT/PES solution).

  • Incubator with 5% CO₂, 5% O₂, 90% N₂ gas mixture.

  • Microplate reader.

Step-by-Step Procedure:

  • Plate Preparation: Add 100 µL of complete culture medium to each well of a 96-well plate. Add 1 µL of the serially diluted test compounds to the appropriate wells. Include positive (no drug) and negative (uninfected RBCs) controls.

  • Parasite Addition: Add 100 µL of the synchronized parasite culture to each well.

  • Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (37°C, mixed gas).

  • Lysis: After incubation, lyse the red blood cells by adding a lysis buffer or by freeze-thawing the plates.

  • pLDH Assay:

    • Add 100 µL of Malstat reagent to each well and incubate for 15-20 minutes at room temperature.

    • Add 25 µL of NBT/PES solution to each well. This initiates a colorimetric reaction proportional to the amount of viable parasites (and thus pLDH).

  • Data Acquisition: Read the absorbance at 650 nm using a microplate reader.

  • Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The substituent at the 7-position of the quinoline ring is a critical determinant of biological activity. For antimalarial 4-aminoquinolines, an electron-withdrawing group is paramount, with halogens like chlorine, bromine, and iodine conferring the highest potency by optimizing the drug's pKa for accumulation in the parasite's acidic food vacuole.[2][3][4] For anticancer agents, the 7-position often anchors the molecule, with a 7-chloro group serving as a versatile synthetic handle or a 7-methoxy group providing key interactions with targets like tubulin.[6]

The extensive body of research on 7-substituted quinolines provides a robust foundation for the rational design of next-generation therapeutics. Future efforts will likely focus on creating hybrid molecules that combine the privileged 7-substituted quinoline core with other pharmacophores to develop agents with dual mechanisms of action, improved resistance profiles, and enhanced target selectivity.

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comparing antimicrobial efficacy of different quinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Quinolines

I'm currently starting to delve into the antimicrobial properties of quinoline-3-carboxylic acids. My immediate focus is on conducting targeted Google searches to understand their efficacy, mechanisms, structure-activity relationships, and common applications. I anticipate that this preliminary phase will provide a solid foundation for more in-depth analyses.

Exploring Synthesis & Protocols

I'm now shifting my focus towards synthesizing the gathered data into a structured comparison guide. The goal is to outline the introduction, mechanism of action, comparative analysis, and experimental protocols. I am also working on a detailed MIC/MBC methodology. Afterwards, I will work on a Graphviz diagram for the experimental workflow, followed by compiling quantitative data into a comparative table.

Gathering & Structuring Data

I'm starting a series of focused Google searches to build a comprehensive picture of quinoline-3-carboxylic acids. Specifically, I will identify key structural variations and how they affect antimicrobial activity across different bacterial species. I'm also preparing to create a methodology for MIC/MBC determination and visual workflow diagrams. Then, I will compile quantitative data into a comparative table and create a second diagram to highlight the mechanism of action. Finally, I will write the complete comparison guide.

Beginning the Comparison Guide

I've got a solid foundation for the comparison guide now. I've gathered intel on the antimicrobial activities of quinoline-3-carboxylic acid derivatives, specifically how they mess with DNA gyrase and topoisomerase. This preliminary data is really setting the stage.

Expanding the Data Set

I'm now diving deeper into the available literature. My initial search yielded a solid base, including antimicrobial activity details and inhibition mechanisms. However, the comparative data is proving elusive. I'm focusing next on finding specific MIC values across a standardized bacterial panel to refine my structure-activity understanding and make the guide truly insightful.

Discovering Quinolone SAR Details

I've delved deeper into quinolone SAR. The second round of searches provided highly specific insights, particularly regarding the impact of substituents on the quinoline ring's activity. The focus is now on position-specific importance, especially at C-7, in terms of its crucial role.

Prioritizing Comparative MIC Data

I've made headway, though I still need to find a table with MIC data. My latest searches uncovered the significance of specific ring substituents, like the C-6 fluoro group and the C-7 piperazinyl group, and their effects on antibacterial activity. I've got scattered MIC values, but creating a comparative table requires a source that systematically presents values across related quinoline-3-carboxylic acid derivatives for E. coli and S. aureus. So, I am now focusing on that.

Refining MIC Data Search

I've learned more about quinolone SAR during this search. I learned that the C-6 fluoro group enhances penetration, and the C-7 piperazinyl group broadens the spectrum, which is good. My focus is on finding a dataset with MIC values, especially one that directly compares quinoline-3-carboxylic acids with structural variations. The goal is a table comparing antimicrobial efficacy against E. coli and S. aureus. Finding the comparative dataset remains key.

Gathering Key Information

I've assembled a solid base of knowledge! I've confirmed details regarding quinolone's structure-activity links and its attack on DNA gyrase. Additionally, I've got standard information, ready to incorporate.

Analyzing Consolidated MIC Data

Now, I'm diving deeper into the MIC data, hunting for a consolidated source to build that comparison table. Previous research gave a solid overview, including key quinolone-related info and antimicrobial testing methods. I also dug up articles about quinoline derivatives, with some MIC values. But I need one source to focus on key substitutions and quickly compare different structures to build that high-quality, data-driven comparison guide.

Analyzing Core Findings

Synthesizing Data Points

My data gathering is complete. I've compiled MIC values for several quinolone derivatives against E. coli and S. aureus. Despite the absence of a single, comprehensive table, I have sufficient data from various sources to construct a comparative table. I'm now ready to focus on structuring the guide, writing content, creating visualizations, and compiling the references.

A Researcher's Guide to the Biological Evaluation of 7-Bromo-4-hydroxy-2-phenylquinoline: Protocols and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive framework for the biological evaluation of the synthesized compound, 7-Bromo-4-hydroxy-2-phenylquinoline. While extensive, direct experimental data on this specific molecule is emerging, this document provides a robust comparative analysis based on the well-documented activities of structurally related quinoline derivatives.[1][2][3] It details standardized methodologies for assessing potential anticancer and antimicrobial activities, enabling researchers to generate reliable and comparable data.

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][5] The specific substitutions on the 7-Bromo-4-hydroxy-2-phenylquinoline molecule—a bromine at position 7, a hydroxyl group at position 4, and a phenyl group at position 2—are anticipated to significantly influence its biological profile.[2] Halogenation, such as bromination, can enhance lipophilicity and potentially improve cell membrane permeability, while the hydroxyl and phenyl groups may facilitate crucial interactions with biological targets.[2]

Part 1: Comparative Anticancer Activity Evaluation

Quinoline derivatives have shown considerable promise as anticancer agents, acting through diverse mechanisms such as the inhibition of critical enzymes and the induction of programmed cell death (apoptosis).[2][6][7] The presence of a bromine atom, in particular, can significantly influence the cytotoxic potential of the quinoline scaffold.[1][8]

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the activities of structurally similar compounds, 7-Bromo-4-hydroxy-2-phenylquinoline is postulated to exert anticancer effects by inhibiting key signaling pathways essential for cancer cell growth and survival.[3][7] A primary hypothesized mechanism is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often overactive in various cancers.[7] By blocking the ATP-binding site of the kinase domain, such inhibitors can halt downstream signaling, leading to cell cycle arrest and apoptosis.[7]

The following diagram outlines a standard workflow for assessing the anticancer potential of a novel compound.

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Preparation (7-Bromo-4-hydroxy-2-phenylquinoline) B Cell Line Selection (e.g., MCF-7, A549, HCT116) A->B Test against a panel C Cytotoxicity Assay (MTT or SRB Assay) B->C Treat cells with serial dilutions D Determine IC50 Value C->D Analyze dose- response curve E Cell Cycle Analysis (Flow Cytometry) D->E Treat cells at IC50 conc. F Apoptosis Assay (Annexin V/PI Staining) D->F Treat cells at IC50 conc. G Kinase Inhibition Assay (e.g., EGFR, HER-2) D->G If cytotoxicity is confirmed

Caption: General workflow for in vitro anticancer evaluation.

Comparative Cytotoxicity Data of Related Quinoline Derivatives

To establish a benchmark for potential efficacy, the following table summarizes the cytotoxic activity (IC50 values) of structurally related quinoline compounds against various human cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrids Compound 23Various0.009 - 0.016[6]
Compound 39A549 (Lung)1.91[6]
4-Hydroxyquinolone Analogues Compound 3gHCT116 (Colon)Promising Results[9]
Compound 3dMCF-7 (Breast)34.2[9]
Bromo-Substituted Quinolines 5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6[10][11]
Novel Quinoline Derivatives Compound 13ePC-3, KG-12.61 / 3.56[12][13]
Note: IC50 is the concentration of a compound required to inhibit cell growth by 50%. This data is for comparative purposes only; values for 7-Bromo-4-hydroxy-2-phenylquinoline must be determined experimentally.

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-Bromo-4-hydroxy-2-phenylquinoline.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-Bromo-4-hydroxy-2-phenylquinoline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[15]

  • Data Analysis: Plot the absorbance against the log of the compound concentration and use non-linear regression to calculate the IC50 value.[7]

Part 2: Comparative Antimicrobial Activity Evaluation

The quinoline scaffold is a privileged structure found in numerous antibacterial agents.[16] Derivatives are frequently evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[2] The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC).[2][16]

Hypothesized Mechanism of Action: DNA Gyrase/Topoisomerase Inhibition or Efflux Pump Inhibition

Quinolone antibiotics are well-known for interfering with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV.[16] Additionally, some quinoline derivatives have shown promise as inhibitors of bacterial efflux pumps, which are a major cause of antibiotic resistance.[16]

This diagram illustrates the standard procedure for determining the MIC and Minimum Bactericidal Concentration (MBC) of a test compound.

cluster_0 Minimum Inhibitory Concentration (MIC) cluster_1 Minimum Bactericidal Concentration (MBC) A Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) C Inoculate wells with bacteria A->C B Serial Dilution of Compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Take aliquots from clear wells (from MIC plate) E->F Proceed with wells showing no growth G Spot-plate onto agar plates F->G H Incubate at 37°C for 18-24h G->H I Determine MBC (Lowest concentration with ≥99.9% killing) H->I

Caption: Workflow for MIC and MBC Determination.[16]

Comparative Antimicrobial Data of Related Quinoline Derivatives

The following table presents representative MIC values for structurally similar quinoline derivatives against common bacterial strains, providing a baseline for comparison.

Bacterial StrainTypeRepresentative MIC (µg/mL) of 2-Phenyl-4-hydroxyquinoline DerivativesReference
Staphylococcus aureusGram-positive16 - 64[16]
Bacillus subtilisGram-positive8 - 32[16]
Escherichia coliGram-negative32 - 128[16]
Pseudomonas aeruginosaGram-negative>128[16]
Note: This data is illustrative and based on analogous compounds. Actual MIC values for 7-Bromo-4-hydroxy-2-phenylquinoline must be determined experimentally.[16]

This protocol provides a quantitative measure of a compound's antibacterial potency.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 7-Bromo-4-hydroxy-2-phenylquinoline against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 7-Bromo-4-hydroxy-2-phenylquinoline

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Step-by-Step Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The analysis of structure-activity relationships within the broader quinoline class provides a strong rationale for investigating 7-Bromo-4-hydroxy-2-phenylquinoline as a potential anticancer and antimicrobial agent.[1] The experimental protocols detailed in this guide offer a standardized framework for its initial biological characterization. Subsequent research should focus on expanding the panel of cancer cell lines and microbial strains, elucidating precise mechanisms of action, and conducting in vivo efficacy and toxicity studies to fully assess its therapeutic potential.

References

  • A Comparative Guide to 7-Bromo-4-hydroxy-2-phenylquinoline and Other Bioactive Quinolines. Benchchem.
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. Available from: [Link]

  • Biological Evaluation of Novel Quinoline-Based Hybrid Molecules: Application Notes and Protocols. Benchchem.
  • Application Note: Evaluating the Antibacterial Potential of 7-Bromo-4-hydroxy-2-phenylquinoline. Benchchem.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. Available from: [Link]

  • Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline in Cancer Research. Benchchem.
  • biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. Benchchem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available from: [Link]

  • (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available from: [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. Available from: [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Bentham Science Publishers. Available from: [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available from: [Link]

  • Comparative Analysis of 7-Bromo-4-hydroxy-2-phenylquinoline Analogs: A Guide for Researchers. Benchchem.
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available from: [Link]

  • Biological activities of quinoline derivatives. PubMed. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available from: [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]

  • A Comparative Analysis of the Biological Activity of 7-Chloroquinoline Derivatives. Benchchem.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. Available from: [Link]

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A Comparative Study on the Anticancer Activity of Bromo-Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of bromine atoms to this versatile nucleus has been a particularly fruitful strategy in the quest for novel anticancer compounds, often enhancing their biological activity.[2] This guide provides a comprehensive comparative analysis of the anticancer properties of various bromo-quinoline derivatives, synthesizing data from in vitro and in vivo studies to offer researchers, scientists, and drug development professionals a detailed overview of this promising class of molecules.

The Rationale Behind Bromination: Enhancing Anticancer Efficacy

The addition of bromine to the quinoline ring system can significantly modulate a compound's physicochemical and pharmacological properties. Halogen atoms, like bromine, can increase lipophilicity, which may improve the compound's ability to cross cellular membranes. Furthermore, bromine can participate in halogen bonding and other non-covalent interactions within the active sites of target proteins, potentially leading to enhanced binding affinity and inhibitory activity.[2] Structure-activity relationship (SAR) studies have consistently shown that the position and number of bromine substituents on the quinoline core are critical determinants of anticancer potency.[3][4]

Comparative In Vitro Cytotoxicity of Bromo-Quinoline Derivatives

A primary method for evaluating the anticancer potential of new compounds is through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values for several bromo-quinoline derivatives across various cancer cell lines, providing a snapshot of their comparative potency.

Compound Name/NumberCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU5-Fluorouracil (5-FU)Not Specified
5,7-Dibromo-8-hydroxyquinolineC6 (Glioblastoma)6.7Not SpecifiedNot Specified
HeLa (Cervical)8.2Not SpecifiedNot Specified
HT29 (Colon)9.5Not SpecifiedNot Specified
5-Bromo-8-hydroxyquinolineC6 (Glioblastoma)15.3Not SpecifiedNot Specified
HeLa (Cervical)18.1Not SpecifiedNot Specified
HT29 (Colon)20.4Not SpecifiedNot Specified
7-Bromo-8-hydroxyquinolineC6 (Glioblastoma)20.1Not SpecifiedNot Specified
HeLa (Cervical)22.5Not SpecifiedNot Specified
HT29 (Colon)25.6Not SpecifiedNot Specified
6-bromo-quinazoline-4(3H)-one derivative (8a)MCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colon)17.85 ± 0.92Not SpecifiedNot Specified

Unraveling the Mechanisms of Action: A Multi-pronged Attack on Cancer

Bromo-quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeting capability is a highly desirable trait in cancer therapy as it can potentially overcome drug resistance.

Induction of Apoptosis

A significant number of bromo-quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[5][6] This is a crucial mechanism for eliminating malignant cells. For instance, 6-bromo-5-nitroquinoline has been identified as a potent inducer of apoptosis.[5] The apoptotic cascade can be initiated through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.

compound Bromo-Quinoline Derivative cell Cancer Cell compound->cell Enters pathway Apoptotic Signaling Pathway Activation cell->pathway Triggers caspases Caspase Activation pathway->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Caption: Bromo-quinoline derivatives can trigger apoptosis in cancer cells.

Inhibition of Topoisomerases

Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription.[7] Their inhibition can lead to DNA damage and ultimately, cell death. Several bromo-quinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been identified as potent inhibitors of topoisomerase I.[3][4] This inhibition prevents the resealing of single-strand DNA breaks, leading to the accumulation of DNA damage and the induction of apoptosis.

Kinase Inhibition: Targeting Key Signaling Pathways

Kinases are a class of enzymes that play a central role in cellular signaling pathways that control cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Bromo-quinoline derivatives have emerged as promising kinase inhibitors, targeting several key players in oncogenic signaling.[8]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[9] Certain bromo-quinoline derivatives have been designed as potent EGFR inhibitors, showing promise in preclinical studies.[10][11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[12] By inhibiting VEGFR, bromo-quinoline derivatives can potentially starve tumors and inhibit their growth and metastasis.[13][14]

  • Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is involved in cell survival and proliferation and is overexpressed in several cancers.[1][15] Bromo-quinoline derivatives have been identified as potential Pim-1 kinase inhibitors, offering a novel therapeutic strategy for cancers dependent on this signaling pathway.[2]

compound Bromo-Quinoline Derivative kinase Oncogenic Kinase (e.g., EGFR, VEGFR, Pim-1) compound->kinase Inhibits signaling Downstream Signaling Pathway kinase->signaling Blocks proliferation Cell Proliferation & Survival signaling->proliferation Prevents

Caption: Bromo-quinolines can inhibit key oncogenic kinases.

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro studies provide valuable initial data, in vivo animal models are crucial for evaluating the therapeutic potential of anticancer compounds in a more complex biological system. A study on the quinoline derivative 91b1, which contains a bromine atom, demonstrated significant in vivo anticancer activity in a xenograft model using nude mice.[5] Treatment with this compound led to a notable reduction in tumor size, highlighting the potential of bromo-quinoline derivatives for clinical development.[5]

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the anticancer activity of bromo-quinoline derivatives.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromo-quinoline derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

DNA Laddering Assay for Apoptosis Detection

DNA laddering is a hallmark of apoptosis, characterized by the cleavage of DNA into fragments of 180-200 base pairs.

  • Cell Treatment: Treat cancer cells with the bromo-quinoline derivative at its IC50 concentration for a specified time.

  • DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit.

  • Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA fragments under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.

In Vivo Xenograft Tumor Model

Xenograft models are commonly used to evaluate the in vivo efficacy of anticancer compounds.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomly assign the mice to treatment and control groups. Administer the bromo-quinoline derivative (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every few days.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

start Synthesized Bromo-Quinoline Derivative invitro In Vitro Cytotoxicity (MTT Assay) start->invitro mechanism Mechanism of Action (Apoptosis, Kinase Inhibition) invitro->mechanism invivo In Vivo Efficacy (Xenograft Model) mechanism->invivo preclinical Preclinical Development invivo->preclinical

Caption: A typical workflow for evaluating anticancer bromo-quinolines.

Future Perspectives and Conclusion

The comparative analysis of bromo-quinoline derivatives reveals a promising class of anticancer agents with diverse mechanisms of action. The ability of these compounds to induce apoptosis, inhibit key enzymes like topoisomerases, and target oncogenic kinases underscores their therapeutic potential. While in vitro studies have demonstrated significant potency, further in vivo investigations are warranted to fully elucidate their efficacy and safety profiles. The continued exploration of structure-activity relationships will be crucial for optimizing the lead compounds and advancing them through the drug development pipeline. The versatility of the quinoline scaffold, combined with the strategic use of bromine substitution, offers a compelling avenue for the discovery of next-generation cancer therapies.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available from: [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Bentham Science. Available from: [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. Available from: [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. DSpace Repository. Available from: [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Bentham Science Publishers. Available from: [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available from: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available from: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. Available from: [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Available from: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available from: [Link]

  • Review on recent development of quinoline for anticancer activities. Available from: [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. Available from: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC. Available from: [Link]

  • Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. NIH. Available from: [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Available from: [Link]

  • Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. PMC. Available from: [Link]

  • Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. IRIS. Available from: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. Available from: [Link]

  • Quinoline and quinolone having PIM-1 kinase inhibitory activity. ResearchGate. Available from: [Link]

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A Comparative Guide to Purity Assessment of Synthesized 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of a newly synthesized batch of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. We will explore the causality behind methodological choices, present self-validating experimental protocols, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principle that a single method is insufficient for unambiguous purity determination; rather, a strategic, multi-technique approach is essential for comprehensive characterization.

Overall Purity Assessment Workflow

A robust purity assessment strategy is orthogonal, employing multiple analytical techniques that measure different physicochemical properties of the compound. This ensures that impurities not detected by one method can be captured by another. The following workflow illustrates a comprehensive approach, moving from qualitative and quantitative checks to definitive structural and elemental confirmation.

Purity Assessment Workflow cluster_0 Initial Screening & Quantification cluster_2 Final Confirmation Synthesized_Product Synthesized Crude Product HPLC HPLC-UV (Purity %, Impurity Profile) Synthesized_Product->HPLC Primary Check LCMS LC-MS (Mass Confirmation, Impurity ID) HPLC->LCMS If Impurities Detected NMR NMR Spectroscopy (¹H & ¹³C) (Structural Identity) HPLC->NMR LCMS->NMR EA Elemental Analysis (C, H, N, Br) (Bulk Purity) NMR->EA Final_Report Certificate of Analysis EA->Final_Report

Caption: A comprehensive workflow for the purity assessment of a synthesized compound.

Chromatographic Methods: The Workhorses of Purity Determination

Chromatographic techniques are indispensable for separating the target compound from impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, while its coupling with Mass Spectrometry (LC-MS) adds a layer of mass identification.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like our quinoline carboxylic acid, a reversed-phase (RP) method using a nonpolar C18 stationary phase is the logical choice. The mobile phase will be a polar mixture, typically water and a more non-polar organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is superior to an isocratic method as it can effectively elute both polar and non-polar impurities within a reasonable timeframe. UV detection is suitable as the quinoline ring system is an excellent chromophore.

  • System Preparation:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. The acid is crucial for ensuring the carboxylic acid group is protonated, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C for improved reproducibility.

    • Detection: UV at 225 nm.[2]

  • Sample Preparation:

    • Accurately prepare a stock solution of the synthesized compound in a suitable solvent (e.g., Methanol or DMF) at approximately 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to a final concentration of ~50 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-22 min: Hold at 95% B

      • 22-23 min: 95% to 5% B

      • 23-28 min: Hold at 5% B (re-equilibration)

  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • A pure compound should exhibit a single major peak. The presence of other peaks indicates impurities. The retention time of the main peak serves as an identifier under consistent conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: While HPLC-UV quantifies purity, it provides no structural information about impurities. LC-MS overcomes this by coupling the separator to a mass spectrometer, which acts as a highly specific detector, providing the mass-to-charge ratio (m/z) of the eluting compounds.[3] For our target molecule, Electrospray Ionization (ESI) is the ideal ionization source due to the compound's polarity. It can be run in both positive ion mode to detect the protonated molecule [M+H]⁺ and negative ion mode for the deprotonated molecule [M-H]⁻.[3][4] The latter is often more sensitive for carboxylic acids.

  • LC System: Utilize the same column, mobile phases, and gradient as the HPLC-UV method. A lower flow rate (e.g., 0.3-0.5 mL/min) might be used if splitting to the MS source is not available, to improve ionization efficiency.

  • MS System (ESI):

    • Ionization Mode: ESI, run in both positive and negative modes.

    • Scan Range: m/z 100 - 500. This range comfortably covers the expected mass of the product (C11H8BrNO3, MW ≈ 282.09 g/mol ) and potential dimers or common impurities.[5]

    • Capillary Voltage: ~3.5 kV.

    • Drying Gas (N₂) Flow & Temperature: Optimize based on instrument specifications (e.g., 10 L/min, 300 °C).

  • Data Interpretation:

    • Confirm that the main chromatographic peak has the correct m/z for the target compound.

      • Expected [M+H]⁺: ~282.98 (for ⁷⁹Br) and ~284.98 (for ⁸¹Br), showing a characteristic isotopic pattern for bromine.

      • Expected [M-H]⁻: ~280.96 (for ⁷⁹Br) and ~282.96 (for ⁸¹Br).

    • Any other peaks in the chromatogram can be tentatively identified by their m/z values, providing crucial clues about the nature of the impurities.

LCMS_Workflow cluster_LC LC Separation cluster_MS MS Detection Sample Sample Injection Column C18 Column Sample->Column ESI Electrospray Ionization Column->ESI Separated Analytes MassAnalyzer Mass Analyzer ESI->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Mass-Sorted Ions Data Chromatogram & Mass Spectra Detector->Data Signal

Caption: A simplified workflow for LC-MS analysis.

Spectroscopic and Elemental Confirmation

While chromatography is excellent for purity quantification, it relies on reference standards for absolute structural confirmation. NMR spectroscopy and elemental analysis provide this definitive information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR is arguably the most powerful tool for the structural elucidation of organic molecules. A clean, well-resolved spectrum where all peaks can be assigned to the proposed structure is strong evidence of purity. The presence of unassignable peaks indicates impurities.[6] For our compound, which has low solubility in chloroform, a polar aprotic solvent like DMSO-d₆ is a suitable choice.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum. The carboxylic acid proton is expected to be a broad singlet in the 10-12 ppm region.[7] The aromatic protons on the quinoline ring will appear between 7-9 ppm, and the methyl protons will be a singlet around 2.3-2.5 ppm.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The carbonyl carbon of the carboxylic acid is expected around 165-175 ppm, with aromatic carbons from ~110-150 ppm and the methyl carbon around 15-20 ppm.[7]

  • Data Interpretation:

    • Compare the obtained spectra with the expected chemical shifts and coupling patterns for the target structure.

    • Integrate the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each environment (e.g., 3H for the methyl group, 1H for each aromatic proton).

    • The absence of significant peaks that cannot be attributed to the product or the solvent is a strong indicator of high purity.

Elemental Analysis (EA)

Authoritative Grounding: Elemental analysis is a classic, robust technique that determines the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms in a compound.[8][9] It provides an independent and fundamental measure of bulk purity. For a new compound to be considered pure for publication, the experimentally determined elemental composition must match the theoretical values, typically within a strict tolerance of ±0.4%.[6]

  • Sample Preparation: Provide 2-3 mg of the finely ground, dry sample in a pre-weighed tin capsule. The sample must be completely free of residual solvent, as this will significantly alter the C and H percentages.

  • Analysis: The analysis is typically performed using an automated elemental analyzer that subjects the sample to high-temperature combustion. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Bromine analysis may require a separate method or specific instrumental setup.

  • Data Interpretation:

    • Theoretical Calculation for C₁₁H₈BrNO₃:

      • C: 46.84%

      • H: 2.86%

      • Br: 28.33%

      • N: 4.97%

      • O: 17.01%

    • Acceptance Criterion: The experimental values obtained for C, H, N, and Br should be within ±0.4% of the calculated theoretical values.[6] A good match provides strong evidence that the bulk sample has the correct empirical formula and is free from significant impurities.

Comparative Summary and Recommended Strategy

No single technique tells the whole story. A comprehensive assessment relies on combining the strengths of each method.

Technique Information Provided Primary Use Advantages Limitations
HPLC-UV Purity (Area %), Impurity ProfileQuantitative PurityHigh precision, robust, widely availableCannot identify unknown impurities, co-elution possible
LC-MS Purity, Molecular Weight of ComponentsImpurity IdentificationHigh sensitivity and specificity, confirms MWQuantitative accuracy can be lower than UV, ion suppression effects
NMR Spectroscopy Definitive Structure, Isomeric PurityStructural ConfirmationUnambiguous structure elucidation, detects non-chromophoric impuritiesLower sensitivity, requires more sample, complex mixtures are hard to interpret
Elemental Analysis Elemental CompositionBulk Purity ConfirmationConfirms empirical formula, insensitive to isomeric impuritiesRequires pure, dry sample; provides no info on the nature of impurities

Final Recommendation:

For any newly synthesized batch of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid , a three-tiered approach is recommended for a complete and trustworthy assessment of purity:

  • Tier 1 (Screening): Use HPLC-UV to obtain a quantitative purity value (e.g., >98% area). This is a rapid and reliable check.

  • Tier 2 (Identification): Use LC-MS to confirm the molecular weight of the main peak and to obtain mass information for any significant impurities detected by HPLC.

  • Tier 3 (Confirmation): For the final batch, obtain ¹H and ¹³C NMR spectra to provide unambiguous structural confirmation and Elemental Analysis to validate the bulk elemental composition.

By combining the quantitative power of chromatography with the definitive structural information from spectroscopy and elemental analysis, researchers can be confident in the identity and purity of their synthesized material, ensuring the integrity of subsequent scientific endeavors.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

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  • RSC Publishing. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • PubMed. (n.d.). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. [Link]

  • IOPscience. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]

  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • SciSpace. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • PubChemLite. (n.d.). 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. [Link]

  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • ResearchGate. (n.d.). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. [Link]

  • PubChemLite. (n.d.). 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. [Link]

  • PubChem. (n.d.). 7-Bromo-8-methyl-quinoline-3-carbaldehyde. [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. (n.d.). 7-Bromo-1-methyl-4-oxoquinoline-2-carboxylic acid. [Link]

  • Chemsrc. (n.d.). CAS#:1374869-13-2 | 7-bromo-4-hydroxy-2-methylquinoline-3-carboxylic acid. [Link]

  • PubChem. (n.d.). 7-Bromo-3-hydroxyquinoline-4-carboxylic acid. [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • ResearchGate. (2018). The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS No. 1189107-54-7). The protocols outlined herein are designed for researchers, chemists, and laboratory personnel, grounded in established safety principles and regulatory standards. Our objective is to ensure that this compound is managed from cradle-to-grave with the highest regard for personnel safety and environmental stewardship, building trust through scientifically sound practices.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties and hazards of a chemical is the cornerstone of its safe management. 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a halogenated heterocyclic compound. Its structure, containing a bromine atom and a carboxylic acid functional group, dictates its reactivity and hazard profile.

Chemical and Physical Properties

A summary of the key properties of this compound is essential for anticipating its behavior and selecting appropriate handling measures.

PropertyValueSource
CAS Number 1189107-54-7
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Physical Form Solid
Storage Class 11 - Combustible Solids
GHS Hazard Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from the manufacturer and analogous compounds provide a clear hazard profile. The compound is classified under GHS with the following primary hazards:

  • GHS07 (Warning)

  • H319: Causes serious eye irritation

Based on the closely related structure, 7-bromo-4-hydroxyquinoline-3-carboxylic acid (CAS 860205-92-1), it is prudent to assume the following additional hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H335: May cause respiratory irritation[1]

Causality of Hazards: The quinoline core can exhibit biological activity, while the bromine substituent classifies it as a halogenated organic. Carboxylic acids can cause irritation or corrosion depending on their strength and concentration. The primary risk during disposal is direct contact, leading to eye, skin, or respiratory system irritation.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for disposal, a proactive safety posture is critical. This involves the use of appropriate engineering controls and Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical hazard.

  • Engineering Controls: All handling and preparation of this waste must be conducted within a certified chemical fume hood[2][3]. This is the primary method for preventing the inhalation of any dust or aerosols.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles[2].

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.

    • Lab Coat: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: While working in a fume hood should be sufficient, if there is a risk of aerosol generation outside of this control, a NIOSH-approved respirator may be necessary as determined by your institution's Chemical Hygiene Plan[4].

Waste Segregation and Containment: A Critical Step

Proper segregation is the most important step in ensuring a safe and cost-effective disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

Waste Stream Classification

Due to the presence of bromine, this compound must be disposed of as Halogenated Organic Waste [3][5][6]. It is imperative not to mix this waste with non-halogenated chemical waste, as this would require the entire mixture to be treated as the more expensive and stringently regulated halogenated category[3][6].

Incompatible Materials

To prevent dangerous reactions, do not mix this waste with the following:

  • Strong Bases: The carboxylic acid group will react, potentially exothermically.

  • Strong Oxidizing Agents: These can lead to vigorous and unpredictable reactions with organic materials.

  • Reactive Metals: Avoid contact with alkali metals or other reactive metals.

Container Selection and Labeling
  • Select a Compatible Container: Use a dedicated, leak-proof waste container made of a material compatible with acidic and halogenated organic compounds, such as high-density polyethylene (HDPE)[2]. The container must be in good condition with a secure, screw-top cap[2][7].

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department[7][8].

  • Complete the Label: Clearly write the full chemical name: "7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid." List all components and their approximate percentages, even if they are non-hazardous[7]. Indicate the relevant hazards (e.g., Irritant, Toxic)[8].

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the compliant disposal of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid waste.

G Disposal Workflow for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposition start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood transfer Transfer Waste to Labeled HDPE Container fume_hood->transfer cap Securely Cap Container transfer->cap check_full Is Container >90% Full? cap->check_full store_saa Store in Designated Satellite Accumulation Area (SAA) check_full->store_saa No ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) check_full->ehs_pickup Yes store_saa->transfer Add more waste later end_node Disposal by Licensed Waste Vendor ehs_pickup->end_node

Caption: Decision workflow for safe collection and disposal.

Step-by-Step Disposal Procedure

This procedure details the operational steps for consolidating and preparing the waste for final disposal. This process must align with your institution's specific Chemical Hygiene Plan and hazardous waste management program, which are mandated by OSHA's Laboratory Standard (29 CFR 1910.1450)[4][9][10].

  • Designate a Satellite Accumulation Area (SAA): Identify a designated SAA in your laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel[7][8].

  • Prepare the Waste Container: Obtain an approved hazardous waste container and label it as described in Section 3.3.

  • Transfer the Waste: Wearing all required PPE and working inside a chemical fume hood, carefully transfer the solid 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid waste into the designated container. If transferring a solution, use a funnel to prevent spills.

  • Keep Container Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste[2][5][7]. This minimizes the release of vapors and prevents spills.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity[2][11]. This headspace allows for vapor expansion and reduces the risk of splashing during transport.

  • Store Properly: Store the sealed container in your designated SAA, ensuring it is segregated from incompatible materials[7].

  • Schedule Pickup: Once the container is full, arrange for it to be collected by your institution's EHS department. They will manage the final transport and disposal via a licensed hazardous waste contractor, in accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations[12][13][14].

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Cleanup:

    • For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite or sand) to cover the spill.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area and all equipment used for cleanup.

    • For large spills, evacuate the area, restrict access, and contact your institution's EHS emergency line immediately[5].

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[15][16].

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[15][16].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[16].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[15].

Conclusion

The responsible disposal of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is not merely a regulatory requirement but a fundamental aspect of a strong laboratory safety culture. By adhering to the principles of hazard assessment, proper segregation, containment, and regulatory compliance, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department for guidance.

References

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  • The OSHA Laboratory Standard . Lab Manager. [Link]

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  • Laboratory Environmental Sample Disposal Information Document . Environmental Protection Agency (EPA). [Link]

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Personal protective equipment for handling 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

As a Senior Application Scientist, this guide provides an essential framework for the safe handling, use, and disposal of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS 1189107-54-7). The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe laboratory environment, ensuring both personal safety and experimental integrity. This document moves beyond a simple checklist, explaining the rationale behind each safety measure to foster a deep, intuitive culture of safety.

Hazard Identification and Risk Assessment: A Proactive Stance

Understanding the specific chemical entity is the cornerstone of safe handling. While a comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, data from suppliers and analogous compounds provide a clear hazard profile.

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a solid organic compound. The primary hazards are associated with its potential irritant properties, a common trait among quinoline derivatives and aromatic carboxylic acids.[1][2]

Known and Inferred Hazards:

  • Eye Irritation: Classified as causing serious eye irritation (H319). Direct contact with the solid powder or solutions can lead to significant damage.

  • Skin Irritation: Analogous quinoline compounds are known skin irritants.[2] Prolonged contact may cause redness, itching, and dermatitis.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation. This is a primary concern when handling the powdered form.

  • Oral Toxicity: A closely related compound is classified as harmful if swallowed.[3] Ingestion should be strictly avoided.

  • Combustibility: The compound is classified as a combustible solid.

A thorough risk assessment must be conducted before any procedure, considering the quantity of the substance being used, the nature of the experimental procedure (e.g., weighing, dissolving, heating), and the potential for aerosol or dust generation.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between the researcher and a chemical hazard. The primary method for exposure control is the implementation of robust engineering controls.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of the solid compound or its solutions must be performed inside a certified chemical fume hood.[4][5] This is critical to prevent the inhalation of airborne particles and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[2]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection of specific PPE is based on a task-specific risk assessment.

The following table summarizes the essential PPE for handling 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.

Protection Type Equipment Specification Purpose & Rationale Protection Level
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[2]Primary
Face Protection Face Shield (worn over goggles)Provides a secondary barrier protecting the entire face from splashes, especially during bulk transfers or energetic reactions.[1][6]Secondary
Hand Protection Nitrile or Neoprene GlovesProvides a chemical barrier against skin contact.[1] Always inspect gloves for degradation or punctures before use. Double-gloving is recommended for extended procedures.Primary
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[2]Primary
Body Protection Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.[1]Secondary
Respiratory Protection N95 Particulate RespiratorRequired when handling the solid, powdered form outside of a fume hood (not recommended) or during spill cleanup to prevent dust inhalation.[1][7]Task-Dependent
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesMay be necessary if handling heated solutions or if the solvent is volatile and work cannot be conducted in a fume hood.[1]Task-Dependent

The following workflow provides a logical pathway for selecting appropriate PPE based on the experimental context.

PPE_Workflow cluster_0 PPE Selection Workflow for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid start Start: Assess Task ppe_base Mandatory Base PPE: - Lab Coat - Nitrile Gloves - Splash Goggles start->ppe_base weigh_solid Handling Solid Powder? in_hood Work in Fume Hood? weigh_solid->in_hood Yes ppe_n95 Add N95 Respirator weigh_solid->ppe_n95 No solution_work Handling Solution? in_hood->solution_work Yes end_procedure Proceed with Caution in_hood->end_procedure No (Solid Only) splash_risk Significant Splash Risk? solution_work->splash_risk Yes ppe_face_shield Add Face Shield & Chemical Apron splash_risk->ppe_face_shield Yes splash_risk->end_procedure No ppe_base->weigh_solid ppe_n95->in_hood ppe_face_shield->end_procedure

PPE selection workflow based on task-specific risks.
Step-by-Step Operational Plan
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the work area is clear of unnecessary items. An eyewash station and emergency shower must be accessible and unobstructed.[4]

  • Donning PPE: Put on all required PPE as determined by your risk assessment. Start with a lab coat, followed by eye protection, and finally gloves. Ensure gloves overlap the cuffs of the lab coat.[7]

  • Handling Solid: Carefully weigh the solid compound on weighing paper or in a container within the fume hood. Avoid creating dust clouds. Add the solid slowly to the solvent when preparing solutions to prevent splashing.[1]

  • Post-Handling: After the procedure, decontaminate all surfaces and glassware that came into contact with the chemical using an appropriate solvent.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to contaminate your skin. Remove gloves first, followed by your lab coat and eye protection. Dispose of single-use items in the designated hazardous waste container.[1]

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if no direct contact is suspected.[2][5]

Emergency Procedures: Plan for the Unexpected

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.

Exposure Scenario Immediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes.[4][8] If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to medical personnel.[4]
Minor Spill (Solid) Alert others in the area. Wearing appropriate PPE (including an N95 respirator), gently cover the spill with an inert absorbent material like vermiculite.[8] Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.
Major Spill Evacuate the immediate area and alert laboratory personnel. If the spill is large or involves volatile solvents, evacuate the entire lab and call emergency services.[4][5]
Disposal Plan: Environmental Responsibility

All waste containing 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, including contaminated gloves, wipes, and excess chemical, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a clearly labeled, sealed container. As a halogenated organic compound, it should be segregated into the "halogenated organic waste" stream.[4] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.[4]

  • Disposal: Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) office for specific pickup and disposal procedures.[4]

By adhering to this comprehensive safety protocol, you can significantly mitigate the risks associated with handling 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, ensuring a safe and productive research environment.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
  • AK Scientific, Inc. Quinoline-4-carboxylic acid Safety Data Sheet.
  • Washington State University. Halogenated Solvents Safety Information.
  • Sigma-Aldrich. Product Page for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.
  • Echemi. 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester Safety Data Sheets.
  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • PubChem, National Center for Biotechnology Information. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid Summary.
  • Thermo Fisher Scientific. 8-Hydroxyquinoline Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). Anesthetic Gases: Guidelines for Workplace Exposures.
  • Princeton University Environmental Health and Safety. Hazardous Chemical Exposures.
  • LeelineWork. What PPE Should You Wear When Handling Acid?
  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.